ZK-PI-9
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H16ClNO3 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide |
InChI |
InChI=1S/C19H16ClNO3/c20-16-8-5-15(6-9-16)12-21-19(22)4-2-1-3-14-7-10-17-18(11-14)24-13-23-17/h1-11H,12-13H2,(H,21,22)/b3-1+,4-2+ |
InChI 键 |
YNHWNLZEPQMCLS-ZPUQHVIOSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)NCC3=CC=C(C=C3)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)NCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Proteinase Inhibitor 9 (PI-9/SerpinB9): Function, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, is a critical intracellular serpin (serine protease inhibitor) that plays a pivotal role in regulating cytotoxic immune responses. Its primary function is the potent and irreversible inhibition of granzyme B (GrB), a key effector molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells. By neutralizing misdirected or prematurely activated granzyme B, PI-9 protects cytotoxic lymphocytes from self-inflicted damage and shields bystander cells from apoptosis. However, the overexpression of PI-9 in various malignancies represents a significant immune evasion strategy, allowing cancer cells to resist CTL and NK cell-mediated killing. This dual role in immune homeostasis and cancer immunopathology has positioned PI-9 as a subject of intense research and a potential target for novel cancer immunotherapies. This guide provides a comprehensive technical overview of PI-9's function, its unique inhibitory mechanism, and the experimental methodologies employed in its study.
Core Function of PI-9: A Cellular Shield
PI-9 is a 42 kDa protein predominantly located in the cytoplasm and nucleus of various cell types.[1] Its expression is particularly high in immune cells, including CTLs, NK cells, and dendritic cells (DCs), as well as in immune-privileged sites like the placenta, testes, and eyes.[1][2] The central function of PI-9 is to safeguard cells from the cytotoxic effects of granzyme B.
In Immune Cells: Cytotoxic lymphocytes utilize the perforin/granzyme pathway to eliminate virally infected or cancerous cells.[3] Perforin creates pores in the target cell membrane, facilitating the entry of granzymes, which then initiate apoptosis.[3] PI-9 in the cytosol of CTLs and NK cells acts as a protective mechanism, neutralizing any granzyme B that might leak from cytotoxic granules and cause self-destruction.[4]
In Cancer Cells: A growing body of evidence indicates that numerous cancers upregulate the expression of PI-9 as a defense mechanism against the host's immune system.[4][5][6] This overexpression allows tumor cells to evade destruction by CTLs and NK cells, thereby promoting tumor progression and resistance to immunotherapy.[7][8]
Mechanism of Action: The Serpin Suicide Substrate Inhibition
PI-9 belongs to the serpin superfamily, which employs a unique and highly efficient "suicide substrate" mechanism of inhibition. This is distinct from the simple competitive binding of most protease inhibitors. The process is irreversible and involves a significant conformational change in the serpin molecule.
The key steps are as follows:
-
Bait and Attack: The exposed Reactive Center Loop (RCL) of PI-9 acts as a "bait" for granzyme B. The P1-P1' scissile bond within the RCL mimics a substrate cleavage site for the protease.[9]
-
Covalent Complex Formation: Granzyme B's active site serine attacks the P1 residue of the RCL, forming a temporary covalent acyl-enzyme intermediate.
-
Conformational Change and Translocation: This interaction triggers a rapid and dramatic conformational change in PI-9. The cleaved RCL inserts into the A β-sheet of the serpin, dragging the covalently attached granzyme B to the opposite pole of the PI-9 molecule.
-
Irreversible Inhibition: This translocation distorts and inactivates the active site of granzyme B. The resulting serpin-protease complex is stable, and the protease is irreversibly inhibited. The complex is later targeted for degradation.
Signaling Pathways Involving PI-9
Granzyme B-Mediated Apoptosis Pathway: PI-9 directly intervenes in the granzyme B-mediated apoptotic cascade. Once inside a target cell, granzyme B can initiate apoptosis through multiple routes, including the direct activation of executioner caspases (like caspase-3) and the cleavage of Bid to truncated Bid (tBid), which triggers the mitochondrial (intrinsic) apoptosis pathway.[10][11][12] PI-9's inhibition of granzyme B blocks these downstream events.
Regulation of PI-9 Expression: The expression of the SERPINB9 gene is upregulated by various inflammatory stimuli, most notably by the cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][11] This regulation is primarily mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).
Quantitative Data
The interaction between PI-9 and its target proteases has been characterized by kinetic studies. The inhibition of granzyme B is particularly efficient.
Table 1: Kinetic Parameters of PI-9 Inhibition
| Target Protease | Second-Order Rate Constant (k_assoc) (M⁻¹s⁻¹) | Stoichiometry of Inhibition (SI) | Reference |
| Granzyme B | 1.7 x 10⁶ | ~1 | [7] |
| Caspase-1 | Low | - | [1] |
| Caspase-4 | Inhibited in excess | - | [10] |
Note: The interaction between PI-9 and granzyme B is essentially irreversible, hence a dissociation constant (Ki) is not typically reported.
Table 2: PI-9 Expression in Selected Human Cancers
| Cancer Type | PI-9 Expression Level | Method of Detection | Reference |
| Lung Cancer | Increased expression correlates with cancer stage | Immunohistochemistry, qPCR | [5][13] |
| Prostate Cancer | Upregulated in low-grade tumors | qPCR, Immunohistochemistry | [2][6] |
| NK/T-cell Lymphoma | Positive in ~67% of cases | Immunohistochemistry | [14] |
| Melanoma | Correlated with failure of immunotherapy | - | [2] |
| Breast Cancer | Observed expression | - | [4] |
| Cervical Cancer | Observed expression | - | [4] |
| Colon Cancer | Observed expression | - | [4] |
Experimental Protocols
Granzyme B Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for measuring granzyme B activity in cell lysates.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 380/500 nm)
-
Granzyme B Assay Buffer
-
Granzyme B Substrate (e.g., Ac-IEPD-AFC)
-
Cell lysis buffer
-
Recombinant Granzyme B (for positive control)
-
AFC Standard
Procedure:
-
Sample Preparation:
-
Lyse 1-5 x 10⁶ cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Protocol:
-
Prepare a standard curve using the AFC standard.
-
Add 50 µL of cell lysate to each well. For unknown samples, it is recommended to test several dilutions.
-
Add 50 µL of Granzyme B Assay Buffer to each well.
-
Prepare a Reaction Mix containing Granzyme B Assay Buffer and Granzyme B Substrate according to the manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each sample and control well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence per minute (ΔRFU/min).
-
Determine the granzyme B activity from the AFC standard curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cells treated with cytotoxic lymphocytes or other apoptosis-inducing agents.
Materials:
-
Flow cytometer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cell population.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or are necrotic.
-
Western Blot for PI-9 Detection
This is a general protocol for detecting PI-9 protein levels in cell lysates.
Materials:
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PI-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in lysis buffer and quantify protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PI-9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Conclusion and Future Directions
Proteinase Inhibitor 9 is a fascinating and physiologically crucial molecule that stands at the crossroads of immune regulation and cancer biology. Its potent and specific inhibition of granzyme B underscores its importance in maintaining immune homeostasis. The appropriation of this protective mechanism by cancer cells highlights a key strategy of immune evasion and presents a compelling rationale for the development of PI-9 inhibitors as a novel class of cancer immunotherapeutics. By disabling this cellular shield, it may be possible to restore the efficacy of CTL and NK cell-mediated tumor clearance, potentially synergizing with existing immunotherapies such as checkpoint inhibitors. Future research will likely focus on the development of small molecule or biologic inhibitors of PI-9 and further elucidation of its regulatory networks in different disease contexts.
References
- 1. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Importance of the P4' residue in human granzyme B inhibitors and substrates revealed by scanning mutagenesis of the proteinase inhibitor 9 reactive center loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
SerpinB9 Gene Expression in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the SerpinB9 gene and protein expression across various human tissues. SerpinB9, also known as Protease Inhibitor 9 (PI-9), is a critical intracellular inhibitor of Granzyme B (GzmB), a key effector molecule in cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated apoptosis.[1][2][3] Understanding the tissue-specific expression of SerpinB9 is crucial for research in immunology, oncology, and the development of novel therapeutic strategies. Overexpression of SerpinB9 is a known mechanism of immune evasion in cancer.[3]
Data Presentation
SerpinB9 (PI-9) Gene Expression in Human Tissues
The following table summarizes the median gene expression of SerpinB9 in Transcripts Per Million (TPM) across a comprehensive range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) portal. This data provides a quantitative measure of gene transcription levels.
| Tissue | Median TPM |
| Adipose - Subcutaneous | 1.84 |
| Adipose - Visceral (Omentum) | 1.58 |
| Adrenal Gland | 2.39 |
| Artery - Aorta | 2.01 |
| Artery - Coronary | 1.63 |
| Artery - Tibial | 2.53 |
| Bladder | 2.13 |
| Brain - Amygdala | 0.28 |
| Brain - Anterior cingulate cortex (BA24) | 0.31 |
| Brain - Caudate (basal ganglia) | 0.33 |
| Brain - Cerebellar Hemisphere | 0.13 |
| Brain - Cerebellum | 0.12 |
| Brain - Cortex | 0.35 |
| Brain - Frontal Cortex (BA9) | 0.34 |
| Brain - Hippocampus | 0.28 |
| Brain - Hypothalamus | 0.49 |
| Brain - Nucleus accumbens (basal ganglia) | 0.33 |
| Brain - Putamen (basal ganglia) | 0.32 |
| Brain - Spinal cord (cervical c-1) | 0.29 |
| Brain - Substantia nigra | 0.28 |
| Breast - Mammary Tissue | 1.51 |
| Cells - EBV-transformed lymphocytes | 29.80 |
| Cells - Transformed fibroblasts | 4.02 |
| Cervix - Ectocervix | 3.51 |
| Cervix - Endocervix | 4.31 |
| Colon - Sigmoid | 1.45 |
| Colon - Transverse | 1.34 |
| Esophagus - Gastroesophageal Junction | 1.61 |
| Esophagus - Mucosa | 1.83 |
| Esophagus - Muscularis | 0.84 |
| Fallopian Tube | 5.30 |
| Heart - Atrial Appendage | 0.98 |
| Heart - Left Ventricle | 0.89 |
| Kidney - Cortex | 1.33 |
| Liver | 1.29 |
| Lung | 3.20 |
| Minor Salivary Gland | 2.14 |
| Muscle - Skeletal | 0.41 |
| Nerve - Tibial | 1.25 |
| Ovary | 4.08 |
| Pancreas | 1.39 |
| Pituitary | 1.57 |
| Prostate | 1.67 |
| Skin - Not Sun Exposed (Suprapubic) | 1.96 |
| Skin - Sun Exposed (Lower leg) | 2.80 |
| Small Intestine - Terminal Ileum | 2.94 |
| Spleen | 17.50 |
| Stomach | 1.70 |
| Testis | 3.01 |
| Thyroid | 1.67 |
| Uterus | 3.55 |
| Vagina | 3.86 |
| Whole Blood | 7.94 |
Data sourced from the GTEx Portal on December 7, 2025.
SerpinB9 Protein Expression in Human Tissues
Quantifying protein expression across all human tissues is complex and data is often semi-quantitative, relying on methods like immunohistochemistry (IHC). The Human Protein Atlas notes that while SerpinB9 shows cytoplasmic expression, primarily in immune cells, a reliable estimation of the overall protein expression profile across all normal tissues could not be performed.[4] The table below summarizes available data on protein expression levels.
| Tissue | Expression Level | Method | Source |
| Lymphoid Tissue | High | IHC | [4] |
| Placenta | High | IHC | [3][4] |
| Testis | High | IHC | [3] |
| Ovary | High | IHC | [3] |
| Lung Adenocarcinoma | Higher than adjacent non-tumor tissue | IHC (H-score) | [5] |
| Immune Cells (CTLs, NK cells, Monocytes) | High | Flow Cytometry, IHC | [4][6] |
| Endothelial and Mesothelial Cells | Expressed | IHC | [3] |
| Heart Muscle | Low | IHC | |
| Prostate Cancer Cell Lines (PC3) | Measurable | Western Blot | [7] |
| Prostate Cancer Cell Lines (LNCaP) | Not Detected | Western Blot | [7] |
Signaling Pathway and Experimental Workflows
SerpinB9-Mediated Inhibition of Granzyme B Signaling Pathway
SerpinB9's primary function is to protect cells from apoptosis induced by Granzyme B (GzmB).[2][3] Cytotoxic T lymphocytes and NK cells release GzmB, which enters target cells and initiates a caspase cascade, leading to cell death.[7] Intracellular SerpinB9 acts as a "suicide" inhibitor, forming an irreversible covalent bond with GzmB, thus inactivating it and preventing the downstream apoptotic signaling.[7]
Caption: SerpinB9 inhibits Granzyme B-mediated apoptosis.
Experimental Workflow: Immunohistochemistry (IHC)
The following diagram outlines a typical workflow for the immunohistochemical detection of SerpinB9 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Workflow for Immunohistochemistry of SerpinB9.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for SerpinB9
This protocol is a general guideline for the detection of SerpinB9 in FFPE human tissue sections. Optimization may be required for specific tissues and antibodies.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 80% Ethanol: 1 minute.
-
Rinse in distilled water: 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline) 2 x 5 minutes.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary anti-SerpinB9 antibody in the blocking solution. A recommended starting dilution for a polyclonal antibody like Abcam ab36624 is 1:1600.[8]
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) according to the manufacturer's instructions for 1 hour at room temperature.
7. Detection:
-
Rinse slides with PBS 3 x 5 minutes.
-
Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
8. Counterstaining:
-
Counterstain with Hematoxylin for 30 seconds to 1 minute to stain cell nuclei.
-
"Blue" the sections in running tap water.
9. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 80%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) Protocol for SerpinB9
This protocol outlines the steps for quantifying SerpinB9 mRNA expression from total RNA.
1. RNA Isolation:
-
Isolate total RNA from tissues or cells using a standard method (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis.
2. DNase Treatment (Optional but Recommended):
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
A typical reaction setup:
- 1 µg Total RNA
- 1 µL Primer (Oligo(dT) or Random Hexamers)
- 1 µL dNTP mix (10 mM)
- Nuclease-free water to 12 µL
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add:
- 4 µL 5X Reaction Buffer
- 1 µL Reverse Transcriptase
- 1 µL RNase Inhibitor
-
Incubate at 42-50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
- 10 µL 2X SYBR Green Master Mix
- 1 µL Forward Primer (10 µM)
- 1 µL Reverse Primer (10 µM)
- 2 µL cDNA template (diluted)
- 6 µL Nuclease-free water
-
Primer Sequences for Human SERPINB9:
-
qPCR Cycling Conditions:
- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
- Melt Curve Analysis (to verify product specificity)
-
Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
References
- 1. researchgate.net [researchgate.net]
- 2. SERPINB9 Polyclonal Antibody (PA5-51038) [thermofisher.com]
- 3. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]
- 4. SERPINB9 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Serpin B9 is Highly Expressed in Lung Adenocarcinoma and is Associated with Progression-Free Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
A Technical Guide on the Role of Granzyme B-Mediated Proteolysis in Reproduction
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Executive Summary
Granzyme B (GzmB), a serine protease traditionally recognized as a key effector of apoptosis in cell-mediated immunity, is emerging as a significant modulator of reproductive processes. Beyond its canonical intracellular role in inducing cell death, a growing body of evidence highlights a perforin-independent, extracellular function for GzmB in tissue remodeling and signaling. This guide synthesizes current research on GzmB-mediated proteolysis in both male and female reproduction. We detail its expression in non-lymphocytic reproductive tissues, its involvement in physiological events such as germ cell migration and parturition, and its association with pathologies including endometriosis, preeclampsia, and implantation failure. This document provides an in-depth analysis of GzmB's molecular mechanisms, its proteolytic targets in the reproductive tract, detailed experimental protocols for its study, and a discussion of its potential as a therapeutic target and diagnostic biomarker.
Introduction: Beyond Cytotoxicity
Granzyme B is a well-characterized serine protease stored in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] In the classical "granule exocytosis pathway," GzmB is released with the pore-forming protein perforin into the immunological synapse. Perforin facilitates GzmB's entry into the target cell, where it initiates apoptosis by cleaving a cascade of intracellular substrates, including pro-caspases and the BH3-interacting domain death agonist (Bid).[2][3][4]
However, recent findings have uncovered perforin-independent roles for GzmB, particularly in the extracellular space.[1][5] GzmB can be secreted by non-cytotoxic cells and can proteolytically remodel components of the extracellular matrix (ECM).[2][6] This non-canonical function is of particular importance in the dynamic tissue environments of the reproductive system. This guide explores the evidence for GzmB's role in reproductive physiology and pathology, focusing on its proteolytic activity as a modulator of the cellular microenvironment.
Granzyme B in the Male Reproductive System
The expression of GzmB in the testis, an immune-privileged site, suggests functions beyond immune surveillance. Studies have detected GzmB in non-cytotoxic cells within the seminiferous tubules, independent of perforin expression.[1][5]
Key Findings:
-
Expression: GzmB has been identified in spermatogenic cells in the adult human testis through immunohistochemistry, in-situ hybridization, and RT-PCR.[5]
-
Proposed Function: It is postulated that GzmB contributes to the extensive tissue remodeling required for the migration of developing germ cells from the basement membrane to the lumen of the seminiferous tubule.[1][5] This involves the controlled breakdown of the ECM and restructuring of cell junctions.
-
Regulation: The potent GzmB inhibitor, Proteinase Inhibitor 9 (PI-9), is abundantly expressed in testicular Sertoli cells.[5] This co-localization suggests a tightly regulated system where PI-9 protects testicular tissues from inappropriate GzmB activity, thereby maintaining the immune privilege of the testis.[1]
Caption: Proposed mechanism of Granzyme B in testicular tissue remodeling.
Granzyme B in Female Reproduction and Pregnancy
GzmB plays a complex and multifaceted role in the female reproductive tract, influencing processes from implantation to parturition and contributing to several common pathologies.
Implantation and Placental Development
Successful implantation requires a delicate balance of immune tolerance and controlled tissue invasion. Uterine NK (uNK) cells are the most abundant leukocytes in the decidua and are crucial for spiral artery remodeling.[7][8]
-
Expression: GzmB is expressed in the syncytial trophoblasts of the term placenta, again in the absence of perforin.[5] Its inhibitor, PI-9, is also abundantly expressed in these cells, indicating a need for precise regulation.[5]
-
Function in Parturition: It is hypothesized that GzmB secreted by trophoblasts contributes to the ECM remodeling and degradation of the fetal membranes that occurs during labor and delivery.[1][5]
-
Association with Implantation Failure: Elevated levels of GzmB-expressing immune cells in the periphery have been linked to negative pregnancy outcomes. The frequency of GzmB-expressing γδ-T and NK cells in peripheral blood may serve as a predictor of clinical pregnancy failure in patients with unexplained repeated implantation failure (uRIF).[9]
Pathologies of Reproduction
Dysregulation of GzmB activity is implicated in several reproductive disorders characterized by inflammation and abnormal tissue remodeling.
-
Endometriosis: This chronic inflammatory condition is associated with reduced NK cell cytotoxicity, which may permit the implantation and growth of ectopic endometrial tissue.[10][11] Studies have found significantly higher serum levels of GzmB in women with endometriosis, particularly in advanced stages, suggesting its involvement in the disease's pathogenesis.[12] However, other studies have not found a significant difference in GzmB levels between endometriosis patients and controls, indicating the immune defect may not be exclusively due to GzmB.[10][11]
-
Preeclampsia: In this hypertensive disorder of pregnancy, the proportions of decidual NK cells expressing GzmB have been shown to be elevated compared to healthy pregnancies.[13] This suggests that dysregulated cytotoxic potential at the maternal-fetal interface may contribute to the pathophysiology of preeclampsia.[13][14]
-
Ovarian Cancer: GzmB expression has been studied as a prognostic marker in ovarian serous cystadenocarcinoma, where its expression levels have been correlated with clinical stage, metastasis, and survival status.[15]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating GzmB in reproductive pathologies.
Table 1: Granzyme B Levels in Endometriosis
| Study Cohort | Analyte | Finding | Significance | Reference |
|---|---|---|---|---|
| 87 infertile women (44 with endometriosis, 43 controls) | Serum Granzyme B | Significantly higher in women with endometriosis, especially advanced stages. | Potential biomarker for disease severity. | [12] |
| 87 infertile women (44 with endometriosis, 43 controls) | Peritoneal Fluid Granzyme B | Increased in the endometriosis group. | Suggests local involvement in pathogenesis. | [12] |
| Women aged 20-45 (endometriosis vs. control) | Serum Granzyme B | No significant difference in median levels between groups. | The immune defect may involve other mediators. |[10][16] |
Table 2: Granzyme B-Expressing Cells in Unexplained Repeated Implantation Failure (uRIF)
| Cell Population | Comparison | Finding | Significance | Reference |
|---|---|---|---|---|
| GzmB+ γδ-T cells in lymphocytes | Pregnancy Failure vs. Successful Pregnancy in uRIF patients | Markedly higher percentage in patients with pregnancy failure. | Predictive marker for clinical pregnancy failure. | [9] |
| GzmB+ NK cells in lymphocytes | Pregnancy Failure vs. Successful Pregnancy in uRIF patients | Tended to be higher in patients with pregnancy failure. | Contributes to a combined predictive model. |[9] |
Molecular Mechanisms: Proteolytic Targets
The non-canonical functions of GzmB in reproduction are mediated by its ability to cleave extracellular substrates. This activity can remodel the tissue architecture and alter cell signaling.
-
Extracellular Matrix Proteins: GzmB can degrade numerous ECM components, including fibronectin, vitronectin, and laminin.[2][17] Cleavage of these proteins can disrupt cell adhesion, migration, and signaling pathways that are critical for processes like germ cell migration, trophoblast invasion, and parturition.
-
Signaling Implications: Proteolysis of the ECM can release cryptic signaling fragments and growth factors, further influencing the cellular microenvironment. For example, cleavage of vitronectin at its integrin-binding site can interrupt cell growth signals.[2]
Caption: Role of extracellular Granzyme B in ECM proteolysis and signaling.
Experimental Protocols
Investigating the role of GzmB in reproduction requires robust methodologies to detect its expression, measure its activity, and identify its substrates.
Protocol: Fluorometric Assay for GzmB Activity in Tissue Lysates
This protocol is adapted from commercially available kits and published methods for measuring GzmB enzymatic activity.[18][19]
Objective: To quantify the proteolytic activity of GzmB in samples such as tissue homogenates or cell lysates.
Principle: The assay utilizes a synthetic peptide substrate, such as Ac-IEPD-AFC, which contains the GzmB cleavage recognition sequence linked to a fluorophore (AFC). Cleavage by active GzmB releases free AFC, which can be quantified by measuring its fluorescence (Ex/Em = 380/500 nm). The rate of AFC release is proportional to GzmB activity.
Materials:
-
Tissue/cell sample
-
Ice-cold Granzyme B Assay Buffer
-
Microcentrifuge
-
Bradford or BCA protein assay kit
-
96-well black, clear-bottom microplate
-
Granzyme B Substrate (e.g., Ac-IEPD-AFC)
-
AFC Standard (for standard curve)
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize ~50 mg of tissue or 1x10^6 cells in 200 µL of ice-cold Granzyme B Assay Buffer.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (lysate) and keep it on ice.
-
Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare an AFC standard curve according to the manufacturer's instructions.
-
In the 96-well plate, add a volume of lysate (e.g., containing 50-100 µg of protein) to triplicate wells.
-
Bring the final volume of each sample well to 50 µL with Granzyme B Assay Buffer. Include a buffer-only control.
-
-
Reaction:
-
Prepare a Reaction Mix containing the Granzyme B Assay Buffer and the Ac-IEPD-AFC substrate.
-
Add 50 µL of the Reaction Mix to each sample and control well. Mix gently.
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure fluorescence intensity (Ex/Em = 380/500 nm) in kinetic mode, taking readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence (ΔRFU/min) for each sample from the linear portion of the kinetic curve.
-
Using the AFC standard curve, convert the ΔRFU/min to pmol of AFC released per minute.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein). One unit of GzmB activity is often defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[18]
-
Caption: Experimental workflow for fluorometric measurement of GzmB activity.
Protocol: Proteomic Identification of GzmB Substrates
This workflow outlines a general approach for identifying native GzmB substrates in a complex protein mixture using proteomics.[20][21]
Objective: To identify proteins cleaved by GzmB in a given biological sample.
Principle: A protein lysate is treated with active GzmB. The resulting protein fragments are separated using two-dimensional gel electrophoresis (2-DE). Spots on the gel that decrease in intensity (representing the cleaved substrate) or appear (representing cleavage products) after GzmB treatment are excised and identified using mass spectrometry.
Procedure:
-
Lysate Preparation: Prepare a high-quality protein lysate from the cells or tissue of interest.
-
GzmB Treatment:
-
Divide the lysate into two aliquots.
-
Treat one aliquot with purified, active GzmB (+GzmB).
-
Treat the other aliquot with a vehicle control or heat-inactivated GzmB (-GzmB).
-
Incubate both samples under optimal conditions for a set time.
-
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
Separate the proteins from both the +GzmB and -GzmB samples using 2-DE, which separates based on isoelectric point (first dimension) and molecular weight (second dimension).
-
-
Gel Imaging and Analysis:
-
Stain the gels with a sensitive protein stain (e.g., Coomassie Blue or silver stain).
-
Digitally scan the gels and use image analysis software to compare the spot patterns between the +GzmB and -GzmB gels.
-
Identify spots that have significantly decreased in intensity or disappeared in the +GzmB gel, as these are candidate substrates.
-
-
Mass Spectrometry:
-
Excise the identified spots of interest from the gel.
-
Perform in-gel digestion of the protein (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
-
Protein Identification:
-
Use the peptide mass fingerprint or fragmentation data to search protein databases (e.g., Swiss-Prot) to identify the protein.
-
Therapeutic and Diagnostic Implications
The involvement of GzmB in reproductive health and disease opens new avenues for clinical applications.
-
Biomarker Development: Measuring GzmB levels or the frequency of GzmB-expressing cells could serve as a diagnostic or prognostic biomarker for conditions like endometriosis and repeated implantation failure.[9][12]
-
Therapeutic Targeting: The development of specific GzmB inhibitors could offer a novel therapeutic strategy for pathologies driven by excessive extracellular proteolysis. Conversely, targeted delivery of GzmB to pathological tissues, such as ovarian cancer cells expressing specific receptors, is being explored as a potential cancer therapy.[22]
Conclusion
The role of granzyme B in reproduction extends far beyond its classical function as an immunological executioner. Evidence strongly supports a perforin-independent, proteolytic role in the physiological remodeling of reproductive tissues, including the testis and placenta. Its dysregulation is clearly associated with significant pathologies such as endometriosis, preeclampsia, and implantation failure. This broader understanding of GzmB as a potent extracellular protease highlights its importance as a subject for future research and a potential target for the development of novel diagnostics and therapeutics aimed at improving reproductive health outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Granzyme B - Wikipedia [en.wikipedia.org]
- 3. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Granzyme B: pro-apoptotic, antiviral and antitumor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perforin-independent expression of granzyme B and proteinase inhibitor 9 in human testis and placenta suggests a role for granzyme B-mediated proteolysis in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GZMB granzyme B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The Role of Different Lymphoid Cell Populations in Preeclampsia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of immune cells in the establishment of implantation and maintenance of pregnancy and immunomodulatory therapies for patients with repeated implantation failure and recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Granzyme B-expressing γδ-T and NK cells as a predictor of clinical pregnancy failure in patients with unexplained repeated implantation failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Granzyme B levels and granzyme B polymorphisms in peripheral blood of patients with endometriosis: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Extracellular granzyme B and K are associated with endometriosis severity in infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Immune Responses in the Pathophysiology of Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of immune cells and mediators in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Granzyme B expression correlates with poor prognosis in ovarian serous cystadenocarcinoma [ejgo.net]
- 16. researchgate.net [researchgate.net]
- 17. Granzyme B promotes cytotoxic lymphocyte transmigration via basement membrane remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. Use of protease proteomics to discover granzyme B substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Granzyme B disrupts central metabolism and protein synthesis in bacteria to promote an immune cell death program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting granzyme B to tumor cells using a yoked human chorionic gonadotropin - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of the Cytotoxic Lymphocyte: A Technical Guide to Proteinase Inhibitor 9 (PI-9) in Cellular Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic lymphocytes (CLs), including cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, are the primary effectors of the adaptive and innate immune systems, tasked with the elimination of virally infected and transformed cells. A principal mechanism in their cytotoxic arsenal is the granule exocytosis pathway, which involves the directional release of cytotoxic proteins, most notably granzyme B (GrB), into the target cell. GrB, a serine protease, initiates a caspase cascade that culminates in apoptosis. However, the potent and potentially indiscriminate nature of GrB necessitates a robust self-protection mechanism within the CLs to prevent autolysis and fratricide. Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, has emerged as the critical intracellular sentinel fulfilling this protective role. This technical guide provides an in-depth exploration of the function of PI-9 in safeguarding cytotoxic lymphocytes, detailing its mechanism of action, quantitative parameters of its interaction with granzyme B, and its broader implications in health and disease.
Mechanism of Action: An Irreversible Embrace
PI-9 belongs to the serine protease inhibitor (serpin) superfamily, a large group of proteins that regulate a wide variety of physiological processes. The inhibitory mechanism of serpins is unique and highly efficient. PI-9 acts as a "suicide substrate" for granzyme B. The interaction is initiated by the recognition and cleavage of the reactive center loop (RCL) of PI-9 by GrB. This cleavage event triggers a rapid and dramatic conformational change in the PI-9 molecule, causing it to covalently bind to the active site of GrB.[1][2] This results in an irreversible, inactive complex, effectively neutralizing the protease.[3][4]
The stoichiometry of this inhibition is optimal at a 1:1 ratio, meaning one molecule of PI-9 can inactivate one molecule of granzyme B.[3] This high efficiency is crucial for the rapid neutralization of any GrB that may leak from cytotoxic granules into the cytoplasm of the effector cell.
Signaling Pathway: Granzyme B-Induced Apoptosis and its Inhibition by PI-9
The entry of granzyme B into a target cell initiates a cascade of proteolytic events leading to apoptosis. GrB can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7. It can also cleave the pro-apoptotic Bcl-2 family member Bid, leading to the release of cytochrome c from the mitochondria and subsequent activation of the apoptosome and caspase-9. PI-9, by irreversibly inhibiting GrB, effectively blocks these downstream apoptotic signaling pathways within the cytotoxic lymphocyte itself.
Quantitative Data on PI-9 and Granzyme B Interaction
| Parameter | Value | Reference |
| Stoichiometry of Inhibition (PI-9:Granzyme B) | 1:1 | [3] |
| Nature of Inhibition | Irreversible, covalent complex formation | [2][3] |
Expression of PI-9 in Cytotoxic Lymphocytes
PI-9 is constitutively expressed in cytotoxic lymphocytes, including NK cells and CD8+ T cells.[4][6] This baseline expression is crucial for immediate protection against any premature or misdirected release of granzyme B. Upon activation, the expression of PI-9 can be further modulated, although reports on the extent of this upregulation vary. Some studies suggest that PI-9 expression is relatively stable, while others indicate an increase in response to stimuli that also induce granzyme B production.[4]
| Cell Type | Condition | PI-9 Expression Level | Reference |
| NK Cells | Resting | Constitutively High | [4] |
| Activated (e.g., with IL-2) | Maintained or slightly increased | [4] | |
| CD8+ T Cells | Naive | Low to moderate | [7][8] |
| Activated/Effector | Upregulated | [9] | |
| Lymphoma Cell Lines | Varies | 10 out of 18 cell lines tested were positive | [10] |
| Primary Lymphoma Cells | Varies | 9 out of 14 primary lymphomas tested were positive | [11][10] |
Experimental Protocols
Measurement of Cytotoxic Lymphocyte Activity: 51Cr-Release Assay
This classical assay remains a gold standard for quantifying cell-mediated cytotoxicity.
Principle: Target cells are labeled with radioactive chromium (51Cr). When these labeled target cells are lysed by cytotoxic lymphocytes, the 51Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of target cells killed.
Detailed Methodology:
-
Target Cell Labeling:
-
Harvest target cells and wash with culture medium.
-
Resuspend 1 x 106 target cells in 100 µL of medium.
-
Add 100 µCi of 51Cr (as sodium chromate) and incubate for 1-2 hours at 37°C in a CO2 incubator, with occasional mixing.
-
Wash the labeled target cells three times with a large volume of medium to remove unincorporated 51Cr.
-
Resuspend the cells in fresh medium and count them. Adjust the concentration to 1 x 105 cells/mL.
-
-
Effector Cell Preparation:
-
Prepare effector cells (e.g., activated CTLs or NK cells) at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
-
Cytotoxicity Assay:
-
In a 96-well round-bottom plate, add 100 µL of target cells (1 x 104 cells) to each well.
-
Add 100 µL of effector cells at the desired E:T ratios.
-
Prepare control wells:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of 2% Triton X-100 solution.
-
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Granzyme B Inhibitor Activity Assay (Fluorometric)
This assay is used to screen for and characterize inhibitors of granzyme B, such as PI-9.
Principle: A synthetic peptide substrate containing a granzyme B recognition sequence is linked to a fluorophore that is quenched. Upon cleavage by active granzyme B, the fluorophore is released, and the resulting fluorescence can be measured. An inhibitor will prevent this cleavage, leading to a reduced fluorescent signal.
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute purified active human granzyme B enzyme in an appropriate assay buffer.
-
Prepare a solution of the fluorogenic granzyme B substrate (e.g., Ac-IETD-AFC).
-
Prepare various concentrations of the test inhibitor (e.g., purified PI-9).
-
Include a known granzyme B inhibitor as a positive control.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the granzyme B enzyme to each well.
-
Add the test inhibitor at different concentrations to the respective wells.
-
Add assay buffer to the control wells (no inhibitor).
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the granzyme B substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Continue to measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Calculate the IC50 value of the inhibitor.
-
Intracellular Staining of PI-9 for Flow Cytometry
This protocol allows for the quantification of PI-9 expression at the single-cell level within a heterogeneous population of lymphocytes.
Principle: Cells are first stained for surface markers to identify the lymphocyte subset of interest. They are then fixed and permeabilized to allow an anti-PI-9 antibody to enter the cell and bind to its intracellular target. The cells are then analyzed by flow cytometry.
Detailed Methodology:
-
Cell Preparation and Surface Staining:
-
Prepare a single-cell suspension of lymphocytes (e.g., from peripheral blood or tissue).
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD56) to identify CTLs and NK cells. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer (e.g., PBS with 0.1% saponin or a commercial permeabilization solution).
-
Resuspend the cells in permeabilization buffer.
-
-
Intracellular Staining:
-
Add a fluorescently labeled anti-human PI-9 antibody to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the lymphocyte population of interest based on forward and side scatter, and then on the specific subsets using the surface marker staining (e.g., CD3+CD8+ for CTLs, CD3-CD56+ for NK cells).
-
Analyze the fluorescence intensity of the anti-PI-9 antibody within the gated populations to determine the level of PI-9 expression.
-
Role of PI-9 in Disease and Therapeutic Implications
The protective role of PI-9 is not only critical for the normal function of cytotoxic lymphocytes but also has significant implications in various disease states.
-
Cancer: Tumor cells can co-opt the protective mechanism of PI-9 to evade immune surveillance.[9] Increased expression of PI-9 has been observed in various cancers, including melanoma, ovarian cancer, and non-small cell lung cancer. This expression can render tumor cells resistant to CTL- and NK-cell-mediated killing.[9] Therefore, PI-9 is a potential therapeutic target for enhancing the efficacy of cancer immunotherapies.
-
Immunodeficiency: While not a direct cause of primary immunodeficiencies (PIDs), dysregulation of the granzyme B/PI-9 axis could potentially contribute to the immune dysregulation seen in some of these disorders. Further research is needed to explore this connection.
-
Autoimmune Diseases: Inappropriate or excessive activity of cytotoxic lymphocytes can contribute to the pathology of autoimmune diseases. PI-9's role in regulating CTL and NK cell function suggests it may be involved in maintaining self-tolerance and preventing autoimmune tissue damage.
Conclusion
Proteinase Inhibitor 9 is a vital component of the cytotoxic lymphocyte's internal defense system, providing essential protection against the potent cytotoxic effector, granzyme B. Its high efficiency and specific inhibitory mechanism ensure the survival and sustained function of CTLs and NK cells as they carry out their critical role in immune surveillance. The dysregulation of PI-9 expression in cancer highlights its importance in the intricate balance between immune-mediated tumor clearance and tumor immune evasion. A thorough understanding of the biology of PI-9, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for the development of novel therapeutic strategies aimed at modulating the cytotoxic immune response for the treatment of cancer and other diseases.
References
- 1. Intracellular Serine Protease Inhibitor SERPINB4 Inhibits Granzyme M-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CD8+ T Cells and NK Cells: Parallel and Complementary Soldiers of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human CD8+ T-Cell Populations That Express Natural Killer Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphomas are sensitive to perforin-dependent cytotoxic pathways despite expression of PI-9 and overexpression of bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
The Role of Protease Inhibitor 9 (PI-9/SerpinB9) in Establishing and Maintaining Immune Privilege
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Immune privilege is a fascinating evolutionary adaptation that protects vital tissues from the potentially damaging consequences of inflammation during an immune response.[1] Sites such as the eye, placenta, testis, and ovary have developed multiple mechanisms to actively modulate and suppress immune attacks.[2][3] A key molecular player in this process is Protease Inhibitor 9 (PI-9), also known as SerpinB9. PI-9 is the only known endogenous human protein that potently inhibits granzyme B (GrB), a critical serine protease used by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[2][4] This guide provides a comprehensive overview of PI-9's function in immune privileged sites, detailing its mechanism of action, expression patterns, and the experimental methodologies used for its study.
Core Mechanism: PI-9 as a Shield Against Cytotoxic Cell Attack
The primary defense against virally infected or malignant cells is orchestrated by CTLs and NK cells. These cytotoxic lymphocytes induce apoptosis in target cells through two main pathways: the death receptor pathway (e.g., Fas/FasL) and the granule exocytosis pathway.[3] The latter involves the release of perforin, which forms pores in the target cell membrane, and granzymes, which enter the target cell to initiate apoptosis.[3]
Granzyme B is a potent pro-apoptotic enzyme that cleaves and activates caspases, leading to rapid cell death.[5] PI-9, an intracellular serpin, acts as a "suicide" substrate inhibitor. It forms a stable, irreversible covalent bond with GrB, effectively neutralizing its proteolytic activity.[6] By expressing high levels of cytoplasmic and nuclear PI-9, cells in immune privileged sites can withstand GrB delivered by CTLs or NK cells, thus preventing their own destruction.[4][6] This protective mechanism is crucial for tissues where inflammation and cell death could lead to catastrophic functional loss, such as blindness in the eye or infertility in the testis.[1][2][3]
Data Presentation: PI-9 Expression Across Tissues
Immunohistochemical studies have revealed high PI-9 protein expression in a variety of immune privileged and immune-associated cells.[2][3] This strategic distribution underscores its role in both protecting vital tissues and regulating immune cell function.
| Tissue/Cell Type | Location/Sub-type | PI-9 Expression Level | Reference |
| Immune Privileged Sites | |||
| Placenta | Trophoblastic cells | High | [2][3][4] |
| Testis | Sertoli cells, spermatogonia, primary spermatocytes | High | [2][3][4] |
| Ovary | - | High | [2][3][4] |
| Eye | Lens | High | [2][3][4] |
| Immune & Other Cells | |||
| Dendritic Cells | Primary lymphoid organs, inflammatory infiltrates | High | [2][3][7] |
| T-Lymphocytes | Primary and organ-associated lymphoid tissues | Positive | [2][3] |
| NK Cells | Peripheral blood | Positive | [4][7] |
| Endothelial Cells | Small vessels, large veins and arteries | Strong | [2][3][8] |
| Mesothelial Cells | Pleural and serous effusions | Positive | [8] |
| Pathological Tissues | |||
| Various Tumors | Melanoma, Colon, Breast, Lung, Prostate Cancer | High (Mechanism of Immune Escape) | [6][9][10] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding PI-9's role.
Caption: PI-9 inhibits Granzyme B-mediated apoptosis in target cells.
Caption: Experimental workflow for studying PI-9 expression and function.
Experimental Protocols
Accurate assessment of PI-9 expression is fundamental to its study. Below are detailed protocols for the most common techniques.
Immunohistochemistry (IHC) for PI-9 in Paraffin-Embedded Tissues
This protocol allows for the visualization of PI-9 protein expression and its specific localization within the tissue architecture.[2][3]
-
Deparaffinization and Rehydration:
-
Heat slides in an oven at 60-65°C for 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential 5-minute washes in 100%, 95%, and 70% ethanol.
-
Rinse slides in distilled water (dH₂O).
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing 0.01M Sodium Citrate Buffer (pH 6.0).
-
Perform heat-induced epitope retrieval (HIER) by placing the dish in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[11]
-
Allow slides to cool to room temperature for at least 20 minutes.
-
-
Staining Procedure:
-
Wash slides with Tris-buffered saline containing 0.1% Tween-20 (TBST).
-
Inactivate endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes at room temperature.
-
Wash slides three times with TBST for 3 minutes each.
-
Apply a blocking buffer (e.g., TBST with 10% normal goat serum) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate sections with a primary antibody against human PI-9 (SerpinB9) diluted in blocking buffer. Incubation is typically performed overnight at 4°C in a humidified chamber.
-
Wash slides three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash slides three times with TBST.
-
-
Detection and Visualization:
-
Apply freshly prepared DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown precipitate develops (typically 2-5 minutes).
-
Rinse slides with dH₂O to stop the reaction.
-
Counterstain with Hematoxylin to visualize cell nuclei.
-
Dehydrate slides through graded ethanol and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Western Blot for PI-9 Detection
This method is used to detect and quantify the total amount of PI-9 protein in a tissue or cell lysate.
-
Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.[12][13]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto a 10-12% polyacrylamide gel (SDS-PAGE) and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific binding.
-
Incubate the membrane with a primary antibody against PI-9 (SerpinB9), diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[12][13]
-
Capture the chemiluminescent signal using an imaging system or X-ray film. The expected molecular weight for PI-9 is approximately 42 kDa.[4][8]
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
-
Regulation of PI-9 Expression
PI-9 expression is not static and can be modulated by various stimuli, particularly those associated with inflammation. For instance, inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) can upregulate PI-9 in hepatocytes, suggesting a mechanism to protect liver cells during viral infections.[4] In endothelial and mesothelial cells, exposure to phorbol esters, which mimic inflammatory signals, also increases PI-9 mRNA and protein levels.[8] This dynamic regulation highlights PI-9's role as a protective factor that can be induced at sites of inflammation to shield bystander cells from immune-mediated damage.[8]
Conclusion and Future Directions
Protease Inhibitor 9 is a cornerstone of the molecular machinery that defines immune privilege. By directly neutralizing granzyme B, it allows vital tissues to tolerate the presence of cytotoxic lymphocytes without succumbing to their apoptotic arsenal. The high expression of PI-9 in the placenta, testis, ovary, and eye is a clear testament to its critical protective function.[2][3] However, this same protective mechanism can be co-opted by malignant cells to evade immune surveillance, making PI-9 an important factor in tumor immunology and a potential target for cancer immunotherapy.[9][10][15][16] Future research focused on the tissue-specific regulation of PI-9 and the development of targeted inhibitors could yield novel therapeutic strategies for both enhancing anti-tumor immunity and treating inflammatory disorders.
References
- 1. Peripheral tolerance induction: lessons from immune privileged sites and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The granzyme B inhibitor, protease inhibitor 9, is mainly expressed by dendritic cells and at immune-privileged sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]
- 6. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. The granzyme B inhibitor, PI-9, is present in endothelial and mesothelial cells, suggesting that it protects bystander cells during immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diagomics.com [diagomics.com]
- 12. novusbio.com [novusbio.com]
- 13. SERPINB9 Polyclonal Antibody (PA5-18686) [thermofisher.com]
- 14. SERPINB9 (E9X9Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Blockade of the granzyme B/perforin pathway through overexpression of the serine protease inhibitor PI-9/SPI-6 constitutes a mechanism for immune escape by tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
SerpinB9: An In-depth Technical Guide to its Discovery, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
SerpinB9, also known as Protease Inhibitor 9 (PI-9), is a critical intracellular regulator of apoptosis, primarily functioning as a potent inhibitor of granzyme B (GzmB). This technical guide provides a comprehensive overview of the discovery, structural biology, and functional implications of SerpinB9. It details the key experimental protocols used in its characterization, presents quantitative data on its inhibitory kinetics and expression, and visualizes its role in cellular signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in immunology, oncology, and drug development.
Discovery and Classification
SerpinB9 was first identified in 1995 as a member of the extensive serpin (serine protease inhibitor) superfamily.[1][2] It belongs to the clade B serpins, also known as the ovalbumin-like serpins (ov-serpins), which are typically intracellular and lack a signal peptide for secretion.[2] The human SERPINB9 gene is located on chromosome 6p25.2.[2]
Structural Biology of SerpinB9
The structural integrity of SerpinB9 is fundamental to its function as a protease inhibitor. Like other serpins, it possesses a conserved tertiary structure.
Crystal Structure
The crystal structure of a cleaved form of human SerpinB9 has been determined at a resolution of 1.9 Å.[3][4] This structure reveals the archetypal serpin fold, which consists of:
-
Three major β-sheets (A, B, and C)
-
Nine α-helices (A-I)
-
A reactive center loop (RCL) [2]
In the cleaved state, the RCL is inserted into the central β-sheet A, a characteristic feature of serpin inhibition.[3] A notable structural deviation in SerpinB9 is a larger surface cavity around helix D, which has been proposed as a potential target for the development of small-molecule inhibitors.[3][4]
Reactive Center Loop (RCL)
The specificity of a serpin is primarily determined by the amino acid sequence of its RCL. The RCL of SerpinB9 contains a highly conserved cysteine pair, which is crucial for its activity and is susceptible to oxidation by reactive oxygen species (ROS), providing a mechanism for regulating its inhibitory function.[5][6]
Function and Mechanism of Action
SerpinB9 plays a pivotal role in regulating cell death, primarily through its interaction with granzyme B.
Inhibition of Granzyme B
The principal function of SerpinB9 is the irreversible inhibition of granzyme B, a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[1][2] By inhibiting granzyme B, SerpinB9 protects the host cell from apoptosis. This is particularly important for immune cells like CTLs and NK cells, which express SerpinB9 to prevent self-inflicted damage from their own granzyme B.[2][7]
Interaction with Caspases
SerpinB9 has also been reported to interact with certain caspases. It can inhibit caspase-1, thereby modulating the production of the pro-inflammatory cytokines IL-1β and IL-18.[8][9][10] This interaction is considered physiologically significant and may play a role in autoinflammatory diseases.[8][10] While interactions with caspase-8 and caspase-10 have been observed, the low association rate constants suggest that the physiological relevance of these interactions may be limited.[2][11]
Role in Fas-Mediated Apoptosis
There is evidence to suggest that high levels of SerpinB9 expression can inhibit Fas-ligand-mediated apoptosis, potentially by interfering with the activity of apical caspases like caspase-8.[1][12][13] However, the physiological significance of this function is still under investigation, with some studies suggesting it may be context-dependent.[2]
Quantitative Data
Table 1: Kinetic Parameters of SerpinB9 Inhibition
| Target Protease | Second-Order Rate Constant (ka) (M-1s-1) | Mutant | Notes |
| Granzyme B | 1.7 x 106 | Wild-type | Inhibition of human granzyme B by human SerpinB9. |
| Granzyme B | ~300-fold less than wild-type | E340A | P1 residue mutated to Alanine. |
| Granzyme M | 1.3 x 104 | Wild-type | Inhibition of human granzyme M by SERPINB4 (for comparison).[14][15] |
Table 2: Crystallographic Data of Cleaved Human SerpinB9[3][4]
| Parameter | Value |
| Resolution (Å) | 1.9 |
| Space group | P212121 |
| Unit-cell parameters (Å) | a = 68.51, b = 82.32, c = 101.17 |
Table 3: SerpinB9 Expression in Human Immune Cells
| Cell Type | Expression Level | Reference |
| Cytotoxic T Lymphocytes (CTLs) | High | [2][7] |
| Natural Killer (NK) Cells | High | [2][7] |
| Dendritic Cells | High | [16] |
| Monocytes | Present | [8][9] |
Signaling Pathways and Experimental Workflows
Granzyme B-Induced Apoptosis and its Inhibition by SerpinB9
Granzyme B, delivered into a target cell by perforin, can initiate apoptosis through multiple pathways. It can directly cleave and activate effector caspases, such as caspase-3, or it can cleave the pro-apoptotic protein Bid to truncated Bid (tBid), which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway. SerpinB9, present in the cytoplasm and nucleus, acts as a suicide substrate inhibitor of granzyme B, forming a covalent complex and preventing it from cleaving its downstream targets.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. A Novel Serpin Regulatory Mechanism: SerpinB9 IS REVERSIBLY INHIBITED BY VICINAL DISULFIDE BOND FORMATION IN THE REACTIVE CENTER LOOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]
- 8. Reduced serpinB9-mediated caspase-1 inhibition can contribute to autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Reduced serpinB9-mediated caspase-1 inhibition can contribute to autoinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SERPINB9 serpin family B member 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Expression of High Levels of Human Proteinase Inhibitor 9 Blocks Both Perforin/Granzyme and Fas/Fas Ligand-mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
- 16. Gene - SERPINB9 [maayanlab.cloud]
The Gatekeepers: An In-depth Technical Guide to Endogenous Granzyme B Inhibitors in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Granzyme B is a potent serine protease unleashed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate cancerous and virally infected cells. However, the cytotoxic potential of Granzyme B necessitates a tightly regulated system of control within the immune system to prevent self-inflicted damage. This technical guide provides a comprehensive overview of the primary endogenous inhibitor of Granzyme B, SerpinB9 (Proteinase Inhibitor 9), focusing on its mechanism of action, quantitative parameters, and the experimental methodologies used for its characterization. This document is intended to serve as a critical resource for researchers and professionals involved in immunology, oncology, and the development of novel immunotherapies.
The Endogenous Inhibitor: SerpinB9 (Proteinase Inhibitor 9)
The most well-characterized and physiologically significant endogenous inhibitor of Granzyme B is SerpinB9 , also known as Proteinase Inhibitor 9 (PI-9).[1] It is a member of the ovalbumin-like serine protease inhibitor (serpin) superfamily.[1] SerpinB9 is crucial for the survival and function of cytotoxic immune cells, protecting them from unintended apoptosis initiated by their own Granzyme B.[1]
Cellular Expression and Distribution
SerpinB9 is predominantly expressed in immune cells that also produce Granzyme B, creating a vital self-protective mechanism. Its expression is not uniform across all immune cell types.
-
Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) Cells: These cells maintain high and relatively stable intracellular concentrations of SerpinB9.[1] This ensures that any Granzyme B that may leak from cytotoxic granules into the cytoplasm is immediately neutralized, preventing the initiation of the apoptotic cascade within the effector cell itself.
-
Antigen-Presenting Cells (APCs): Dendritic cells (DCs) and monocytes also express SerpinB9.[1] In these cells, SerpinB9 may offer protection from Granzyme B released by cytotoxic lymphocytes during immune synapse formation and antigen presentation.
-
Other Immune Cells: Lower levels of SerpinB9 expression have been observed in B cells.
Mechanism of Inhibition
SerpinB9 employs the characteristic "suicide substrate" mechanism of the serpin superfamily to irreversibly inhibit Granzyme B.
-
Docking: Granzyme B recognizes and docks with the reactive center loop (RCL) of SerpinB9.
-
Cleavage: Granzyme B cleaves the peptide bond at the P1-P1' position of the RCL.
-
Conformational Change: This cleavage triggers a rapid and dramatic conformational change in the SerpinB9 molecule. The cleaved RCL inserts into the main body of the serpin, dragging the covalently attached Granzyme B to the opposite pole of the inhibitor.
-
Irreversible Complex Formation: This conformational rearrangement distorts the active site of Granzyme B, rendering it catalytically inactive. The resulting SerpinB9-Granzyme B complex is extremely stable and is targeted for degradation.
Quantitative Data
Understanding the quantitative aspects of the SerpinB9-Granzyme B interaction is critical for appreciating its physiological significance and for the development of therapeutic interventions.
| Parameter | Value | Immune Cell Type(s) | Reference(s) |
| Inhibition Kinetics | |||
| Second-Order Rate Constant (k_ass) | 1.7 ± 0.3 x 10⁶ M⁻¹s⁻¹ | In vitro measurement | [2] |
| Relative Expression Levels (RNA) | |||
| Dendritic Cells | 17.0 nTPM (HPA), 75.5 nTPM (Monaco) | Human | [3] |
| NK-cells | High and stable levels | Human, Mouse | [1] |
| CD8+ T-cells | High and stable levels | Human, Mouse | [1] |
| Monocytes | Variable, can be upregulated | Human | [1] |
nTPM: normalized Transcripts Per Million. Data from the Human Protein Atlas (HPA) and Monaco et al. provide a relative measure of gene expression.
Experimental Protocols
The characterization of Granzyme B and its inhibitors relies on robust and reproducible experimental methodologies.
Granzyme B Activity Assay (Fluorometric)
This protocol outlines a common method for measuring the proteolytic activity of Granzyme B using a fluorogenic substrate.
Principle: The assay utilizes a synthetic peptide substrate that contains a Granzyme B recognition sequence (e.g., Ac-IEPD) conjugated to a fluorescent reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin). In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by active Granzyme B, the free AFC molecule is released and emits a fluorescent signal that is proportional to the enzyme's activity.
Materials:
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with excitation/emission wavelengths of ~380/500 nm
-
Purified active Granzyme B (for positive control and standard curve)
-
Granzyme B substrate (e.g., Ac-IEPD-AFC)
-
Granzyme B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.2)
-
Cell lysates or other samples containing Granzyme B
-
SerpinB9 or other potential inhibitors
Procedure:
-
Prepare a Standard Curve:
-
Perform serial dilutions of a known concentration of active Granzyme B in Assay Buffer.
-
Add a fixed concentration of the Granzyme B substrate to each dilution.
-
Incubate at 37°C for a set period (e.g., 30-60 minutes).
-
Measure the fluorescence at Ex/Em = 380/500 nm.
-
Plot fluorescence intensity versus Granzyme B concentration to generate a standard curve.
-
-
Prepare Samples:
-
Prepare cell lysates from immune cells by sonication or detergent lysis on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Perform the Assay:
-
Add a specific amount of cell lysate protein to the wells of the microplate.
-
For inhibitor studies, pre-incubate the lysate with the inhibitor for a defined period.
-
Initiate the reaction by adding the Granzyme B substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity at Ex/Em = 380/500 nm at multiple time points (kinetic assay) or at a single endpoint.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Determine the Granzyme B activity in the samples by comparing their fluorescence values to the standard curve.
-
For inhibition studies, calculate the percentage of inhibition relative to the uninhibited control.
-
Immunoprecipitation of the Granzyme B-SerpinB9 Complex
This protocol describes the isolation of the covalent complex formed between Granzyme B and SerpinB9 from cell lysates.
Principle: An antibody specific for either Granzyme B or SerpinB9 is used to capture the protein and its binding partners from a complex mixture, such as a cell lysate. The antibody-protein complex is then precipitated using protein A/G-conjugated beads.
Materials:
-
Cell lysate from activated immune cells
-
IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with protease inhibitors)
-
Antibody specific for Granzyme B or SerpinB9
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse activated CTLs or NK cells in ice-cold IP Lysis Buffer.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the primary antibody (anti-Granzyme B or anti-SerpinB9) to the pre-cleared lysate.
-
Incubate for 1-2 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complex:
-
Add protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer to dissociate the antibody-antigen complex from the beads.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil to elute and denature the proteins for subsequent western blot analysis.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against both Granzyme B and SerpinB9 to confirm the presence of the complex.
Visualizations
Signaling and Regulatory Pathways
Caption: SerpinB9-mediated inhibition of Granzyme B.
Experimental Workflows
Caption: Workflow for a fluorometric Granzyme B activity assay.
Logical Relationships
Caption: Logical diagram of SerpinB9's protective role.
Conclusion and Future Directions
SerpinB9 is a critical component of the immune system's cytotoxic machinery, acting as a fail-safe to prevent the potent pro-apoptotic enzyme Granzyme B from causing collateral damage to the effector cells. A thorough understanding of its expression, function, and regulation is paramount for the development of novel immunotherapies. Future research may focus on the therapeutic modulation of SerpinB9 expression in the context of cancer immunotherapy, where overcoming tumor resistance to CTL and NK cell-mediated killing is a major goal. Furthermore, elucidating the complete network of interactions involving Granzyme B and its endogenous inhibitors will undoubtedly open new avenues for therapeutic intervention in a range of immune-related diseases.
References
The Guardian at the Gate: An In-depth Technical Guide to PI-9 and its Role in Preventing Immunopathology
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, is a critical intracellular serine protease inhibitor (serpin) that plays a pivotal role in regulating the cytotoxic immune response. Its primary and most well-characterized function is the potent and irreversible inhibition of Granzyme B (GrB), a key effector molecule utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells. This inhibitory activity positions PI-9 as a crucial safeguard, protecting immune cells from self-inflicted damage and preventing excessive tissue injury during inflammatory responses. However, the overexpression of PI-9 by tumor cells represents a significant mechanism of immune evasion, allowing malignant cells to escape destruction by the adaptive immune system. This technical guide provides a comprehensive overview of the molecular mechanisms of PI-9, its expression profile, its role in preventing immunopathology, and its implications for disease and therapeutic development. Detailed experimental protocols for the study of PI-9 and visualizations of key pathways and workflows are included to facilitate further research in this critical area of immunology.
Introduction
The immune system maintains a delicate balance between effectively eliminating pathogens and malignant cells while minimizing damage to healthy tissues. Cytotoxic lymphocytes, such as CTLs and NK cells, are essential components of this defense, employing a powerful arsenal of cytotoxic molecules to eradicate threats. A primary pathway for inducing target cell apoptosis involves the release of granules containing perforin and a family of serine proteases known as granzymes.[1] Granzyme B, upon entering a target cell, initiates a caspase cascade that culminates in programmed cell death.
To prevent off-target effects and protect themselves from their own cytotoxic machinery, immune cells have evolved intrinsic protective mechanisms. PI-9 is a central player in this self-preservation strategy.[2] As the only known endogenous inhibitor of Granzyme B in humans, PI-9 acts as a molecular shield, neutralizing stray GrB molecules that could otherwise trigger apoptosis in the effector cell or bystander cells. This function is not only vital for the homeostasis of the immune system but also has profound implications in various pathological conditions, including cancer, autoimmune diseases, and viral infections.[2][3] Understanding the intricate biology of PI-9 is therefore paramount for the development of novel immunotherapies that can either enhance cytotoxic responses against tumors or dampen pathological inflammation.
Molecular Profile and Mechanism of Action
PI-9 is a 42 kDa member of the ovalbumin-like serpin (ov-serpin) subfamily, encoded by the SERPINB9 gene. Like other serpins, PI-9 functions as a "suicide" substrate inhibitor. The mechanism of Granzyme B inhibition by PI-9 involves a sophisticated conformational change:
-
Docking: Granzyme B initially binds to the reactive center loop (RCL) of PI-9.
-
Cleavage: Granzyme B cleaves the P1-P1' peptide bond within the RCL.
-
Conformational Change: This cleavage triggers a rapid and irreversible conformational change in the PI-9 molecule. The cleaved RCL inserts into the central β-sheet of the serpin, translocating the covalently attached Granzyme B to the opposite pole of the PI-9 molecule.
-
Inactivation: This translocation distorts the active site of Granzyme B, rendering it catalytically inactive. The resulting PI-9/Granzyme B complex is stable and is subsequently targeted for degradation.[4]
This mechanism is highly efficient and specific, ensuring the rapid neutralization of active Granzyme B in the cytoplasm.
Data Presentation: PI-9 Expression and Activity
The expression levels of PI-9 are tightly regulated and vary significantly across different cell types and disease states. This differential expression is a key determinant of a cell's susceptibility to Granzyme B-mediated apoptosis.
PI-9 Expression in Immune Cells
PI-9 is constitutively expressed in immune cells that utilize Granzyme B, providing them with an inherent protective shield.
| Immune Cell Type | PI-9 Expression Level | Reference |
| Cytotoxic T Lymphocytes (CTLs) | High | |
| Natural Killer (NK) Cells | High | |
| Monocytes | Lower than lymphocytes | [5] |
| Dendritic Cells | Present | [6] |
| B Cells | Lower levels | [6] |
| Granulocytes | None detected by flow cytometry | [5] |
PI-9 Expression in Tumors
The upregulation of PI-9 in various malignancies is a well-documented immune escape mechanism. By expressing high levels of this inhibitor, cancer cells can resist CTL and NK cell-mediated killing.
| Tumor Type | PI-9 Expression Findings | Reference |
| Melanoma | Expressed in a subset of tumors | [5] |
| Breast Carcinoma | Expressed in a subset of tumors | [5] |
| Cervical Carcinoma | Expressed in a subset of tumors | [5] |
| Colon Carcinoma | Expressed in a subset of primary tumors and cell lines | [5] |
| Prostate Cancer | Upregulated in low-grade tumors; stochastically dysregulated in high-grade tumors | [3] |
| Non-Hodgkin Lymphoma (T-cell) | 39% (36 of 92 cases) of cases showed PI-9 positive neoplastic cells | [7] |
| Non-Hodgkin Lymphoma (B-cell) | 27% (20 of 75 cases) of cases showed PI-9 positive neoplastic cells | [7] |
| Hodgkin Lymphoma | 10% (6 of 57 cases) of cases showed PI-9 positive neoplastic cells | [7] |
| Hepatocellular Carcinoma (HCC) | 78.1% of HCC tissues were positive for PI-9 staining | [8] |
| Nasal NK/T-cell Lymphoma | 67% (26 of 39) of evaluable cases were positive for PI-9 expression | [9] |
Experimental Protocols
The study of PI-9 involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Quantification of PI-9 mRNA Expression by Real-Time Quantitative PCR (qPCR)
Objective: To measure the relative or absolute quantity of SERPINB9 mRNA in a given sample.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR instrument
-
qPCR master mix (containing SYBR Green or probe-based chemistry)
-
Primers for SERPINB9 and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR reagent, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add the cDNA template (typically 1-5 µl) to each well of a qPCR plate.
-
Add the master mix to each well.
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension), preceded by an initial denaturation step. The specific temperatures and times will depend on the qPCR instrument and master mix used.
-
Data Analysis: Determine the cycle threshold (Ct) for SERPINB9 and the reference gene. Calculate the relative expression of SERPINB9 using the ΔΔCt method.
Analysis of PI-9 Protein Expression by Intracellular Flow Cytometry
Objective: To detect and quantify PI-9 protein levels within individual cells in a heterogeneous population.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% saponin or 0.2% Tween-20)
-
Primary antibody against PI-9 (conjugated or unconjugated)
-
Fluorochrome-conjugated secondary antibody (if the primary is unconjugated)
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of up to 1 x 10^6 cells per sample.
-
Surface Staining (Optional): If co-staining for surface markers, incubate cells with fluorochrome-conjugated antibodies against surface antigens for 20-30 minutes on ice, protected from light. Wash the cells with FACS buffer.
-
Fixation: Resuspend the cells in 100 µl of fixation buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µl of permeabilization buffer containing the anti-PI-9 antibody or its corresponding isotype control. Incubate for 30-60 minutes at room temperature or on ice, protected from light.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, wash the cells twice with permeabilization buffer and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes.
-
Washing: Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software, gating on the cell population of interest and comparing the fluorescence intensity of the PI-9 stained sample to the isotype control.
In Situ Detection of PI-9 by Immunohistochemistry (IHC)
Objective: To visualize the expression and localization of PI-9 protein in tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase activity)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody against PI-9
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a microwave or water bath.
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to quench endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PI-9 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody.
-
Signal Amplification: Incubate the sections with streptavidin-HRP conjugate.
-
Detection: Develop the signal by adding the DAB substrate, which will produce a brown precipitate at the site of PI-9 expression.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount with a permanent mounting medium.
-
Microscopy: Examine the slides under a light microscope.
Granzyme B Activity Assay
Objective: To measure the enzymatic activity of Granzyme B and its inhibition by PI-9.
Materials:
-
Cell lysates or purified Granzyme B
-
Granzyme B substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate)
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
-
Recombinant PI-9 (for inhibition studies)
Protocol:
-
Sample Preparation: Prepare cell lysates or dilute purified Granzyme B in assay buffer.
-
Inhibition (Optional): To test for PI-9 inhibition, pre-incubate the Granzyme B with varying concentrations of recombinant PI-9 for a defined period.
-
Reaction Initiation: Add the Granzyme B substrate to each well of a 96-well plate.
-
Enzyme Addition: Add the cell lysate, purified Granzyme B, or the PI-9/Granzyme B mixture to the wells to start the reaction.
-
Measurement: Measure the absorbance or fluorescence at regular intervals using a plate reader. The rate of substrate cleavage is proportional to the Granzyme B activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve. For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.
CTL-Mediated Cytotoxicity Assay
Objective: To assess the ability of PI-9 to protect target cells from killing by cytotoxic T lymphocytes.
Materials:
-
Target cells (e.g., a tumor cell line)
-
Effector cells (CTLs specific for the target cells)
-
Target cells transfected to overexpress PI-9 (or with a control vector)
-
Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or calcein-AM release)
-
Culture medium
-
96-well V-bottom plate
-
Gamma counter or plate reader
Protocol (using ⁵¹Cr release):
-
Target Cell Labeling: Label the target cells (both control and PI-9 overexpressing) with ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.
-
Co-culture: Plate the labeled target cells in a 96-well V-bottom plate. Add effector cells at various effector-to-target (E:T) ratios.
-
Controls:
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
PI-9 is a fundamentally important regulator of cytotoxic immunity. Its role in protecting immune cells from self-destruction is essential for maintaining immune homeostasis and preventing immunopathology. The aberrant expression of PI-9 in cancer cells highlights its significance as a mechanism of immune evasion and a potential therapeutic target. Strategies aimed at inhibiting PI-9 function in the tumor microenvironment could enhance the efficacy of CTL- and NK-cell-based immunotherapies. Conversely, augmenting PI-9 expression or activity could be a therapeutic approach for certain autoimmune or inflammatory conditions characterized by excessive Granzyme B-mediated tissue damage.
Future research should focus on several key areas:
-
Selective PI-9 Inhibition: The development of small molecule inhibitors or biologicals that can specifically target PI-9 in tumor cells without compromising its protective function in immune cells is a major challenge and a promising therapeutic avenue.
-
Regulation of PI-9 Expression: A deeper understanding of the transcriptional and post-transcriptional mechanisms that regulate PI-9 expression in both normal and pathological conditions will be crucial for developing strategies to modulate its levels.
-
PI-9 in Other Pathologies: The role of PI-9 in a broader range of diseases, including chronic viral infections and autoimmune disorders, warrants further investigation.
References
- 1. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 5. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Protocols [moorescancercenter.ucsd.edu]
- 8. Overexpression of proteinase inhibitor 9 is associated with poor prognosis in human hepatocellular carcinoma and with proliferation and apoptosis in HepG2 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
A Technical Guide to the Molecular Weight and Amino Acid Composition of PI-9 (Serpin B9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease inhibitor 9 (PI-9), also known as Serpin B9, is a critical intracellular serpin that plays a pivotal role in regulating immune responses, primarily through the inhibition of granzyme B (GzmB). This function protects cytotoxic lymphocytes from self-inflicted damage and is implicated in the immune evasion mechanisms of tumor cells. A thorough understanding of its biochemical and biophysical properties, including its precise molecular weight and amino acid composition, is fundamental for research and therapeutic development. This document provides a comprehensive technical overview of these characteristics, details the experimental protocols for their determination, and illustrates the primary signaling pathway in which PI-9 is involved.
Molecular Weight of PI-9
The molecular weight of PI-9 has been determined through various methodologies, including theoretical calculations based on its amino acid sequence and experimental techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry.
| Parameter | Value | Reference |
| Theoretical Molecular Weight (from amino acid sequence) | 42,404 Da | [1] |
| Apparent Molecular Weight (SDS-PAGE) | ~42 kDa | [2][3][4][5] |
| Observed Molecular Weight (Recombinant Human PI-9) | 35-40 kDa | [6][7] |
| Number of Amino Acids | 376 | [1][3][8] |
Note: The discrepancy between theoretical and observed molecular weight in recombinant systems can be attributed to post-translational modifications or the specific expression and purification conditions.
Amino Acid Composition of Human PI-9
The primary structure of human PI-9 consists of 376 amino acids. The complete amino acid sequence can be accessed from the UniProt database under accession number P50453.[1][8] The following table summarizes the amino acid composition derived from this sequence.
| Amino Acid | Three-Letter Code | One-Letter Code | Count | Percentage (%) |
| Alanine | Ala | A | 29 | 7.71 |
| Cysteine | Cys | C | 6 | 1.60 |
| Aspartic acid | Asp | D | 18 | 4.79 |
| Glutamic acid | Glu | E | 33 | 8.78 |
| Phenylalanine | Phe | F | 24 | 6.38 |
| Glycine | Gly | G | 17 | 4.52 |
| Histidine | His | H | 6 | 1.60 |
| Isoleucine | Ile | I | 17 | 4.52 |
| Lysine | Lys | K | 27 | 7.18 |
| Leucine | Leu | L | 42 | 11.17 |
| Methionine | Met | M | 10 | 2.66 |
| Asparagine | Asn | N | 22 | 5.85 |
| Proline | Pro | P | 15 | 3.99 |
| Glutamine | Gln | Q | 11 | 2.93 |
| Arginine | Arg | R | 12 | 3.19 |
| Serine | Ser | S | 29 | 7.71 |
| Threonine | Thr | T | 19 | 5.05 |
| Valine | Val | V | 19 | 5.05 |
| Tryptophan | Trp | W | 2 | 0.53 |
| Tyrosine | Tyr | Y | 8 | 2.13 |
| Total | 376 | 100.00 |
Experimental Protocols
Determination of Apparent Molecular Weight by SDS-PAGE
Objective: To estimate the molecular weight of PI-9 by observing its electrophoretic mobility relative to protein standards of known molecular weights.
Methodology:
-
Sample Preparation: Recombinant or purified PI-9 is denatured by heating in a loading buffer containing sodium dodecyl sulfate (SDS) and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol).
-
Gel Electrophoresis: The denatured protein sample is loaded onto a polyacrylamide gel (typically 10-12%). An electric field is applied, causing the negatively charged SDS-coated proteins to migrate towards the anode. The gel matrix sieves the proteins based on size, with smaller proteins migrating faster.
-
Visualization: Following electrophoresis, the gel is stained with a protein-binding dye such as Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: The migration distance of the PI-9 band is compared to that of a pre-stained molecular weight marker run in an adjacent lane. A standard curve of log(MW) versus migration distance for the markers is used to estimate the molecular weight of PI-9.
Theoretical Molecular Weight and Amino Acid Composition Calculation
Objective: To determine the precise molecular weight and amino acid composition from the primary protein sequence.
Methodology:
-
Obtain Sequence: The amino acid sequence of PI-9 is obtained from a protein database such as UniProt (P50453).
-
Utilize Computational Tools: Bioinformatics tools, such as the Expasy Compute pI/Mw tool, are used to analyze the sequence.[9]
-
Calculation: The tool calculates the molecular weight by summing the masses of all amino acids in the sequence and subtracting the mass of water for each peptide bond formed. It also provides a count and percentage for each amino acid.
Purification of Recombinant PI-9
Objective: To obtain highly pure PI-9 for biochemical and structural studies.
Methodology:
-
Expression System: Human PI-9 cDNA is cloned into an appropriate expression vector and expressed in a suitable host system, such as E. coli or human embryonic kidney (HEK293) cells.[6][7][10]
-
Cell Lysis: The cells expressing PI-9 are harvested and lysed to release the intracellular proteins.
-
Chromatography: The crude lysate is subjected to a series of chromatographic steps for purification. A common strategy involves:
-
Affinity Chromatography: If PI-9 is expressed with a tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) can be used for initial purification. Heparin-agarose chromatography has also been effectively used.[2]
-
Ion-Exchange Chromatography: Further purification can be achieved using an anion exchanger like a Mono Q column, which separates proteins based on their net charge.[2]
-
-
Purity Assessment: The purity of the final PI-9 sample is assessed by SDS-PAGE, where it should appear as a single band.[2]
PI-9 Signaling Pathway and Experimental Workflow
PI-9's primary role is to protect cells from apoptosis initiated by GzmB, a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.
Caption: PI-9's role in inhibiting Granzyme B-induced apoptosis.
The diagram above illustrates that cytotoxic cells release Granzyme B, which can enter a target cell and activate procaspase-3, leading to apoptosis. PI-9 within the target cell acts as a direct inhibitor of Granzyme B, thus preventing the activation of the apoptotic cascade and promoting cell survival. This mechanism is crucial for the self-preservation of immune cells and is exploited by cancer cells to evade immune destruction.[3][11][12]
References
- 1. genecards.org [genecards.org]
- 2. WikiGenes - SERPINB9 - serpin peptidase inhibitor, clade B... [wikigenes.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Human proteinase inhibitor 9 (PI9) is a potent inhibitor of subtilisin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recombinant Human SERPINB9/PI-9 Protein (Human Cells, His Tag) - Elabscience® [elabscience.com]
- 8. uniprot.org [uniprot.org]
- 9. Expasy - Compute pI/Mw tool [web.expasy.org]
- 10. rcsb.org [rcsb.org]
- 11. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]
- 12. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the Activity of Protease Inhibitor-9 (PI-9) in Cell Lysates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease Inhibitor-9 (PI-9), also known as SerpinB9, is a crucial intracellular serpin that acts as the only known endogenous inhibitor of Granzyme B (GzmB).[1][2] GzmB is a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[2][3] By inhibiting GzmB, PI-9 plays a significant role in protecting cells from GzmB-mediated cell death, a mechanism that can be exploited by cancer cells to evade immune surveillance.[4][5] Therefore, the accurate measurement of PI-9 activity in cell lysates is essential for understanding its role in various physiological and pathological processes, as well as for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the indirect measurement of PI-9 activity in cell lysates by quantifying its inhibitory effect on Granzyme B.
Principle of the Assay
Direct measurement of PI-9 activity is challenging as it is an inhibitor. Therefore, its activity is determined by its ability to inhibit the enzymatic activity of its target, Granzyme B. The assay involves incubating a cell lysate containing PI-9 with a known amount of active Granzyme B. The remaining Granzyme B activity is then measured using a specific fluorogenic substrate. The reduction in Granzyme B activity is directly proportional to the amount of active PI-9 present in the cell lysate.
Signaling Pathway
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Granzyme B Activity Assay Kit (Fluorometric) | Various | e.g., Abcam (ab157403) |
| Purified Active Human Granzyme B | Various | e.g., R&D Systems (2906-SE) |
| Cell Lysis Buffer | Various | e.g., Cell Signaling Technology (9803) |
| Protease Inhibitor Cocktail | Various | e.g., Sigma-Aldrich (P8340) |
| BCA Protein Assay Kit | Various | e.g., Thermo Fisher Scientific (23225) |
| 96-well black, flat-bottom microplate | Various | --- |
| Fluorometric microplate reader | --- | --- |
Experimental Protocols
Cell Lysate Preparation
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. For suspension cells, aim for a density of 1-2 x 10^6 cells/mL. Treat cells with experimental compounds if applicable.
-
Cell Harvesting:
-
Adherent cells: Wash cells once with ice-cold PBS, then scrape cells into a minimal volume of PBS.
-
Suspension cells: Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 100-200 µL of ice-cold Cell Lysis Buffer supplemented with Protease Inhibitor Cocktail.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
-
Storage: Aliquot the cell lysate and store at -80°C until use. Avoid repeated freeze-thaw cycles.
PI-9 Activity Assay (Indirect Measurement)
This protocol is adapted for a 96-well plate format and assumes the use of a commercial Granzyme B activity assay kit. Refer to the specific kit manual for buffer and substrate concentrations.
-
Prepare Reagents: Prepare the Granzyme B Assay Buffer and the fluorogenic Granzyme B substrate according to the kit manufacturer's instructions.
-
Prepare Granzyme B Solution: Dilute the purified active Granzyme B in the Assay Buffer to a final concentration that gives a robust signal within the linear range of the assay (e.g., 10-50 ng/well). This may require optimization.
-
Prepare Cell Lysate Dilutions: Dilute the cell lysates to a starting concentration of 1-2 mg/mL in Assay Buffer. Prepare a serial dilution of the cell lysate to determine the linear range of inhibition.
-
Set up the Assay Plate:
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Positive Control (GzmB alone): 25 µL Assay Buffer + 25 µL Granzyme B solution.
-
Negative Control Lysate (PI-9 negative cells, if available): 25 µL of diluted negative control lysate + 25 µL Granzyme B solution.
-
Test Samples: 25 µL of each diluted cell lysate sample + 25 µL Granzyme B solution.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 30 minutes to allow PI-9 in the lysate to inhibit Granzyme B.
-
Substrate Addition: Add 50 µL of the prepared Granzyme B substrate solution to all wells.
-
Fluorescence Measurement:
-
Kinetic Measurement (Recommended): Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity (e.g., Ex/Em = 380/500 nm for AFC-based substrates) every 1-2 minutes for 30-60 minutes.
-
Endpoint Measurement: If a kinetic reading is not possible, incubate the plate at 37°C for 30-60 minutes, protected from light. Then, measure the fluorescence intensity.
-
-
Data Analysis:
-
For kinetic data, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
For endpoint data, use the final fluorescence values.
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each lysate dilution using the following formula: % Inhibition = [(Activity of GzmB alone - Activity of GzmB with lysate) / Activity of GzmB alone] x 100
-
Plot the % Inhibition versus the protein concentration of the cell lysate.
-
Determine the IC50 value, which is the concentration of cell lysate protein that causes 50% inhibition of Granzyme B activity.[6][7]
-
One unit of PI-9 inhibitory activity can be defined as the amount of inhibitor that inhibits 50% of the Granzyme B activity under the specified assay conditions.
-
Data Presentation
Table 1: PI-9 Expression in Various Cell Lines
| Cell Line | Cell Type | PI-9 Expression Level | Reference |
| NK-92 | Natural Killer Cell Line | High | [4] |
| PC3 | Prostate Cancer | Measurable | [4] |
| LNCaP | Prostate Cancer | Undetectable | [4] |
| HCT116 | Colon Cancer | Moderate | [5] |
| MCF7/ERHA | Breast Cancer | High (estrogen-induced) | [5] |
Table 2: Example of PI-9 Inhibitory Activity Data
| Sample | Protein Conc. (µg/mL) | Granzyme B Activity (RFU/min) | % Inhibition |
| GzmB alone | - | 500 | 0 |
| Lysate A | 10 | 400 | 20 |
| Lysate A | 25 | 250 | 50 |
| Lysate A | 50 | 100 | 80 |
| Lysate B (Negative Control) | 50 | 480 | 4 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no inhibition | Low PI-9 expression in cells. | Use a positive control cell line known to express PI-9 (e.g., NK-92). Increase the amount of cell lysate in the assay. |
| Inactive PI-9. | Ensure proper lysate preparation and storage to maintain protein integrity. | |
| High background fluorescence | Autofluorescence from cell lysate components. | Run a lysate-only control (lysate + substrate, no GzmB) and subtract this value. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Non-linear inhibition curve | Lysate concentration is too high or too low. | Adjust the range of lysate dilutions. |
| Other components in the lysate are interfering with the assay. | Consider a partial purification of PI-9 from the lysate, although this is more complex. |
Conclusion
The indirect measurement of PI-9 activity through its inhibition of Granzyme B is a reliable and quantitative method for assessing the functional status of this important serpin in cell lysates. This protocol, along with the provided reference data and troubleshooting guide, offers a comprehensive resource for researchers studying the role of PI-9 in immunology, oncology, and drug development. Careful optimization of assay conditions, particularly the concentrations of Granzyme B and cell lysate, is crucial for obtaining accurate and reproducible results.
References
- 1. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of High Levels of Human Proteinase Inhibitor 9 Blocks Both Perforin/Granzyme and Fas/Fas Ligand-mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PI-9 Overexpression in LNCaP Cells
Introduction
Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, is a member of the serine protease inhibitor (serpin) superfamily. It is the only known human intracellular inhibitor of granzyme B (GrB), a key cytotoxic protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[1][2] The expression of PI-9 can protect cells from GrB-mediated cell death, and its upregulation in tumor cells may represent an immune escape mechanism.[1] LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research.[3][4] These cells have been reported to lack endogenous PI-9 expression, making them an ideal model system to study the functional consequences of PI-9 expression.[5]
This document provides a detailed protocol for the generation and validation of LNCaP cells stably overexpressing PI-9. The protocol covers cell culture, transfection, stable cell line selection, and functional validation assays to confirm the anti-apoptotic activity of PI-9.
Experimental Workflow
The overall workflow for generating and validating PI-9 overexpressing LNCaP cells is depicted below. The process begins with the transfection of a PI-9 expression vector into LNCaP cells, followed by antibiotic selection to isolate stably transfected cells. Finally, the overexpression of PI-9 is confirmed, and its functional activity is assessed through viability and apoptosis assays.
References
- 1. The granzyme B inhibitor proteinase inhibitor 9 (PI9) is expressed by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lncap.com [lncap.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of PI-9 in Human Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease Inhibitor 9 (PI-9), also known as SerpinB9, is a member of the serine protease inhibitor (serpin) superfamily. It is the only known human intracellular inhibitor of granzyme B (GrB), a key effector molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells. The expression of PI-9 in normal immune cells serves as a self-preservation mechanism, protecting them from misplaced GrB activity. However, the upregulation of PI-9 in various tumor cells is increasingly recognized as a significant immune escape mechanism, allowing cancer cells to evade destruction by the immune system.[1][2][3] Therefore, the detection and localization of PI-9 in human tissues using immunohistochemistry (IHC) is a valuable tool for cancer research and the development of novel immunotherapies.
These application notes provide a detailed protocol for the immunohistochemical staining of PI-9 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
PI-9 Signaling Pathway
The primary function of PI-9 is the inhibition of Granzyme B-mediated apoptosis. This pathway is initiated when cytotoxic lymphocytes, such as CTLs or NK cells, recognize a target cell (e.g., a tumor cell). The cytotoxic lymphocyte then releases perforin and granzyme B. Perforin forms pores in the target cell's membrane, allowing granzyme B to enter the cytoplasm. Once inside, granzyme B cleaves and activates pro-caspases, initiating a caspase cascade that culminates in apoptosis. PI-9, when present in the target cell, acts as a "suicide" substrate for granzyme B, forming an irreversible complex that inactivates the protease and blocks the downstream apoptotic signaling.
Caption: PI-9 inhibits Granzyme B-mediated apoptosis in target cells.
Experimental Protocols
This protocol is intended for the detection of human PI-9 in FFPE tissue sections. Optimization may be required for specific tissues and antibodies.
Materials and Reagents
-
PI-9 Primary Antibody (e.g., Mouse Monoclonal, clone 7D8)
-
Biotinylated Secondary Antibody (anti-mouse IgG)
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin Counterstain
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS/TBS)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled or Deionized Water
-
Mounting Medium
Immunohistochemistry Workflow
Caption: A typical workflow for PI-9 immunohistochemical staining.
Step-by-Step Protocol
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by immersing slides in two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each. c. Rinse slides in distilled water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20 minutes. b. Allow slides to cool in the buffer for 20-30 minutes at room temperature. c. Rinse slides with PBS or TBS.
-
Peroxidase Blocking (if using HRP-conjugate): a. Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. b. Rinse slides with PBS or TBS.
-
Blocking: a. Incubate sections with a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the anti-PI-9 primary antibody to its optimal concentration in antibody diluent or blocking buffer. b. Incubate the sections with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBS or TBS. b. Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
Detection: a. Rinse slides with PBS or TBS. b. Incubate sections with the Streptavidin-HRP conjugate for 30 minutes at room temperature. c. Rinse slides with PBS or TBS. d. Incubate sections with the DAB substrate-chromogen solution until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope. e. Stop the reaction by rinsing with distilled water.
-
Counterstaining: a. Counterstain the sections with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water or a bluing reagent.
-
Dehydration and Mounting: a. Dehydrate the sections through graded ethanols (70%, 95%, 100%). b. Clear in two changes of xylene. c. Mount with a permanent mounting medium.
Data Presentation
The following table summarizes recommended starting conditions for PI-9 IHC. It is crucial to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Primary Antibody | ||
| Antibody | Mouse Monoclonal Anti-PI-9 (Clone: 7D8) | Other validated polyclonal or monoclonal antibodies |
| Dilution/Concentration | 1:50 | 1:25 - 1:100 or as per manufacturer's datasheet |
| Incubation Time | Overnight | 1 hour to overnight |
| Incubation Temperature | 4°C | Room Temperature (for shorter incubations) or 4°C |
| Antigen Retrieval | ||
| Method | Heat-Induced Epitope Retrieval (HIER) | HIER or Proteolytic-Induced Epitope Retrieval (PIER) |
| Buffer | 10 mM Sodium Citrate | 10 mM Sodium Citrate, 1 mM EDTA, or other commercial retrieval solutions |
| pH | 6.0 | pH 6.0 - 9.0 |
| Temperature | 95-100°C | 95-100°C |
| Duration | 20 minutes | 10-40 minutes |
| Detection System | ||
| Method | Streptavidin-Biotin-HRP with DAB | Polymer-based systems, Alkaline Phosphatase with appropriate chromogen, or fluorescent detection |
| Blocking | ||
| Reagent | 5% Normal Goat Serum (if secondary is goat anti-mouse) | 1-5% BSA, Casein, or commercial blocking solutions |
| Duration | 30-60 minutes | 30 minutes to overnight |
| Positive Control Tissue | Tonsil, Spleen, or known PI-9 expressing tumor tissue | N/A |
| Negative Control | Omission of the primary antibody; Isotype control | N/A |
Note: The information in this table is compiled from manufacturer datasheets and general IHC best practices.[4] Validation and optimization are essential for reliable results.
References
Quantifying PI-9 Expression in Cancer Cell Lines Using qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase Inhibitor 9 (PI-9), also known as Serpin Family B Member 9 (SERPINB9), is an intracellular serine protease inhibitor. Its primary function is to inhibit Granzyme B (GzmB), a key effector molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[1][2] In the context of oncology, the overexpression of PI-9 in tumor cells represents a significant immune evasion mechanism. By neutralizing GzmB, cancer cells can resist CTL and NK cell-mediated killing, thereby promoting tumor survival and progression.[3][4] Elevated PI-9 expression has been correlated with poor prognosis in several cancer types, including lung cancer, prostate cancer, and hepatocellular carcinoma.[3][4][5]
Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels.[6] This document provides detailed application notes and protocols for the quantification of PI-9 mRNA expression in cancer cell lines using qPCR. These guidelines are intended to assist researchers in accurately assessing PI-9 levels, which can be crucial for understanding tumor immunology, identifying potential therapeutic targets, and developing novel cancer immunotherapies.
Data Presentation
The following table summarizes illustrative quantitative data on the relative mRNA expression of PI-9 in a panel of human non-small cell lung cancer (NSCLC) cell lines compared to a normal lung epithelial cell line. This data is adapted from a study by Ibáñez-Molero et al. and demonstrates the differential expression of PI-9 across various cancer cell lines.[2]
Table 1: Relative mRNA Expression of PI-9 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Relative PI-9 mRNA Expression (Fold Change vs. Normal) |
| Normal Lung Epithelial | Non-cancerous | 1.0 |
| H23 | NSCLC | 25.6 |
| H358 | NSCLC | 18.2 |
| H460 | NSCLC | 12.5 |
| A549 | NSCLC | 8.9 |
| H1975 | NSCLC | 5.3 |
| H2228 | NSCLC | 2.1 |
| PC9 | NSCLC | 1.5 |
Note: The data presented are for illustrative purposes and are based on published findings. Actual expression levels may vary depending on the specific cell lines and experimental conditions.
Signaling Pathway and Experimental Workflow
PI-9 and Granzyme B Signaling Pathway
PI-9 plays a critical role in the inhibition of the Granzyme B-mediated apoptosis pathway. The following diagram illustrates this interaction.
Caption: PI-9 inhibits Granzyme B-mediated apoptosis in cancer cells.
Experimental Workflow for PI-9 Quantification
The following diagram outlines the key steps in the experimental workflow for quantifying PI-9 mRNA expression in cancer cell lines using qPCR.
Caption: Workflow for PI-9 gene expression analysis using qPCR.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
Obtain the desired human cancer cell lines (e.g., lung, breast, prostate, colon) and a relevant normal human cell line to serve as a control.
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following the supplier's recommendations.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding and Growth:
-
Seed the cells in culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of RNA extraction.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Protocol 2: Total RNA Extraction
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish by adding 1 ml of TRIzol reagent (or a similar lysis buffer) per well of a 6-well plate.
-
Pipette the cell lysate up and down several times to ensure complete lysis.
-
-
RNA Isolation:
-
Transfer the lysate to a microcentrifuge tube.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
-
RNA Precipitation and Washing:
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to dissolve the RNA completely.
-
Protocol 3: RNA Quality and Quantity Control
-
Quantification:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
Integrity Check:
-
Assess RNA integrity by running an aliquot of the RNA sample on a 1% agarose gel.
-
Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S).
-
Protocol 4: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup:
-
In a sterile, RNase-free tube, combine the following components:
-
Total RNA (1-2 µg)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase-free water to the final volume recommended by the reverse transcriptase kit manufacturer.
-
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
-
Reverse Transcription:
-
Add the following components to the RNA/primer mixture:
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Incubate the reaction at the temperature and for the duration recommended by the manufacturer (e.g., 42°C for 50 minutes, followed by 70°C for 15 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
Protocol 5: Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation:
-
Use validated qPCR primers for human PI-9 (SERPINB9) and a stable reference gene (e.g., GAPDH, ACTB, B2M). The selection of a stable reference gene should be validated for the specific cancer cell lines and experimental conditions being used.[7][8]
-
Human PI-9 (SERPINB9) Primers:
-
Forward: 5'-TGGCACACAGTACCTGCTGAGA-3'
-
Reverse: 5'-GTGTTTCCTGGACTCTTCTGCAG-3'
-
-
Example Reference Gene (GAPDH) Primers:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 10-50 ng) to each well.
-
Include no-template controls (NTCs) for each primer set.
-
Perform all reactions in triplicate.
-
-
Thermal Cycling:
-
Use a three-step cycling protocol in a real-time PCR instrument:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To confirm the specificity of the amplified product.[9]
-
-
Protocol 6: Data Analysis
-
Relative Quantification (ΔΔCt Method):
-
Determine the threshold cycle (Ct) for PI-9 and the reference gene in each sample.
-
Normalize the Ct value of PI-9 to the Ct value of the reference gene for each sample (ΔCt = Ct(PI-9) - Ct(Reference Gene)).
-
Normalize the ΔCt of the cancer cell lines to the ΔCt of the normal control cell line (ΔΔCt = ΔCt(Cancer Cell Line) - ΔCt(Normal Cell Line)).
-
Calculate the fold change in PI-9 expression using the formula: 2-ΔΔCt.[9]
-
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the accurate quantification of PI-9 mRNA expression in cancer cell lines using qPCR. By following these methodologies, researchers can gain valuable insights into the role of PI-9 in tumor immune evasion and its potential as a biomarker and therapeutic target in cancer. The provided diagrams and data presentation format are designed to facilitate a clear understanding of the experimental process and results.
References
- 1. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrophilin-like 9 expression is associated with outcome in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of lung cancer cell lines representing four histopathological subtypes with gene expression profiling using quantitative real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating Pharmacogenomics Data-Driven Computational Drug Prediction with Single-Cell RNAseq to Demonstrate the Efficacy of a NAMPT Inhibitor against Aggressive, Taxane-Resistant, and Stem-like Cells in Lethal Prostate Cancer | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Inducing Apoptosis in PI-9 Expressing Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease Inhibitor 9 (PI-9), also known as Serpin B9, is a potent intracellular inhibitor of Granzyme B (GrB), a key effector molecule in cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated apoptosis.[1] By inhibiting GrB, PI-9 can protect cells from immune-mediated killing, and its expression in tumor cells is a recognized mechanism of immune escape.[2][3] Therefore, developing strategies to induce apoptosis in PI-9 expressing cells is of significant interest for cancer immunotherapy and research.
These application notes provide an overview of the mechanisms by which PI-9 confers resistance to apoptosis and detail several methods to bypass this resistance. Detailed protocols for inducing and quantifying apoptosis in PI-9 expressing cells are provided.
Principle of PI-9 Mediated Apoptosis Inhibition
PI-9 is highly specific for Granzyme B and does not significantly inhibit the majority of caspases involved in other apoptotic pathways.[1] The primary mechanism of PI-9-mediated resistance is the direct inhibition of GrB that has been delivered into the cytoplasm of a target cell by CTLs or NK cells. This prevents GrB from cleaving and activating its downstream targets, including pro-caspase-3, thereby blocking the execution of apoptosis.[2] Consequently, methods for inducing apoptosis in PI-9 expressing cells must either bypass the GrB-dependent pathway or overcome the inhibitory capacity of PI-9.
Methods for Inducing Apoptosis in PI-9 Expressing Cells
Several strategies can be employed to induce apoptosis in cells that are resistant due to PI-9 expression. These methods primarily leverage apoptotic pathways that are independent of Granzyme B.
-
Death Receptor-Mediated Apoptosis: The extrinsic apoptosis pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas (CD95), TRAIL-R1 (DR4), TRAIL-R2 (DR5), and TNFR1. This ligand binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[4] Since PI-9 does not inhibit caspase-8, this pathway remains a viable option for inducing apoptosis.[1]
-
Fas Ligand (FasL) or agonistic anti-Fas antibodies: Activate the Fas receptor to trigger apoptosis.[5]
-
TNF-related apoptosis-inducing ligand (TRAIL): A promising anti-cancer agent as it selectively induces apoptosis in many transformed cells.[4][6]
-
Tumor Necrosis Factor-alpha (TNF-α): A cytokine that can induce apoptosis, often in combination with a sensitizing agent like cycloheximide.[7]
-
-
Intrinsic Pathway Activation (Chemical Induction): The intrinsic, or mitochondrial, pathway of apoptosis can be triggered by various cellular stressors, including DNA damage and kinase inhibition. These stimuli lead to the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3.[8]
-
Combination Therapies to Enhance Apoptosis: In cases where PI-9 expressing cells exhibit broader resistance to apoptosis, combination therapies can be employed to sensitize the cells to apoptotic stimuli.
-
SMAC Mimetics: These small molecules antagonize Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, which are endogenous inhibitors of caspases.[11][12] Combining SMAC mimetics with TRAIL can synergistically enhance apoptosis in resistant cells.[11][13]
-
PI3K/Akt Pathway Inhibitors: The PI3K/Akt pathway is a critical cell survival pathway that can inhibit apoptosis.[14] Inhibitors of this pathway can sensitize cancer cells to other apoptotic inducers.[15][16]
-
Data Presentation
The following tables summarize expected quantitative outcomes for apoptosis induction in PI-9 expressing cells using various methods. The data is illustrative and will vary depending on the cell line and experimental conditions.
| Inducer | Cell Line | Concentration | Incubation Time | % Apoptosis (PI-9+) | % Apoptosis (Control) | Reference |
| Anti-Fas Ab | Jurkat | 0.05-0.1 µg/mL | 3-16 hours | Similar to Control | High | [5] |
| TRAIL | A549 (resistant) | 100 ng/mL | 3 hours | Low | Low | [17] |
| TRAIL + Amitriptyline | A549 | 100 ng/mL + 40 µM | 3 hours | Significantly Increased | - | [17] |
| Staurosporine | HCEC line | 0.2 µM | 12 hours | ~40% | ~40% | [18] |
| Staurosporine | Septo-hippocampal | 0.5 µM | 72 hours | ~50% (LD50) | ~50% (LD50) | [19] |
| SMAC Mimetic + TRAIL | Melanoma cells | 500 nM + 50 ng/mL | 24 hours | Potent Induction | Low (single agents) | [11] |
Mandatory Visualizations
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. promega.in [promega.in]
- 4. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis (Death Receptor Protocol) [novusbio.com]
- 6. abcam.com [abcam.com]
- 7. Tumor Necrosis Factor Alpha-Induced Apoptosis Requires p73 and c-ABL Activation Downstream of RB Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Necrotic-Like Cell Death by Tumor Necrosis Factor Alpha and Caspase Inhibitors: Novel Mechanism for Killing Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 10. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 11. Novel SMAC-mimetics synergistically stimulate melanoma cell death in combination with TRAIL and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac mimetic reverses resistance to TRAIL and chemotherapy in human urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic interactions with PI3K inhibition that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K Inhibition Enhances Doxorubicin-Induced Apoptosis in Sarcoma Cells | PLOS One [journals.plos.org]
- 17. Sensitizing TRAIL-resistant A549 lung cancer cells and enhancing TRAIL-induced apoptosis with the antidepressant amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating and Analyzing PI-9 Knockout Mouse Models in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation and immunological characterization of Proteinase Inhibitor 9 (PI-9, also known as Serpinb9) knockout mouse models. The protocols detailed herein are essential for investigating the role of PI-9 in immune regulation, particularly in the context of anti-tumor immunity and cytotoxic lymphocyte function.
Introduction
Proteinase Inhibitor 9 (PI-9) is a member of the serine protease inhibitor (serpin) superfamily and is the only known endogenous inhibitor of granzyme B (GrB).[1][2] Granzyme B is a critical effector molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells, such as virus-infected or tumor cells.[3][4] By inhibiting granzyme B, PI-9 plays a crucial role in protecting cells from granzyme B-mediated cell death. This protective function is vital for immune cells to prevent self-inflicted damage during an immune response.[3][5] However, tumor cells can also express PI-9, which is considered a mechanism of immune evasion, allowing them to resist CTL and NK cell-mediated killing.[3][6] The generation of PI-9 knockout mouse models is, therefore, a valuable tool to elucidate the precise role of this serpin in immune surveillance and to explore the therapeutic potential of targeting PI-9 in cancer immunotherapy.[1][2]
Data Presentation
Table 1: Tumor Growth in PI-9 (Serpinb9) Knockout Mouse Models
| Tumor Model | Mouse Genotype | Treatment | Mean Tumor Volume (mm³) at Day 27 | Reference |
| B16 Melanoma | Wild-Type | Control | ~1800 | [1] |
| B16 Melanoma | Serpinb9 KO | Control | ~650 | [1] |
| B16-Serpinb9 KO | Serpinb9 KO | Control | ~600 (at day 70) | [1] |
| Renca Kidney | Wild-Type | Control | ~1200 | [1] |
| Renca Kidney | Wild-Type | Compound 3034 (PI-9 inhibitor) | ~600 | [1] |
| LLC1 Lung | Wild-Type | Control | ~1500 | [1] |
| LLC1 Lung | Wild-Type | Compound 3034 (PI-9 inhibitor) | ~750 | [1] |
| KrasG12D Lung | Wild-Type (sgNTC) | Untreated | ~1000 (at day 25) | [6] |
| KrasG12D Lung | Serpinb9 KO (sgSerpinb9) | Untreated | ~400 (at day 25) | [6] |
Table 2: Survival of PI-9 (Serpinb9) Knockout Mice with Tumors
| Tumor Model | Mouse Genotype | Median Survival Time (days) | Reference |
| B16 Melanoma | Wild-Type | 21 | [1] |
| B16 Melanoma | Serpinb9 KO | >33 | [1] |
| B16-Serpinb9 KO | Serpinb9 KO | >110 | [1] |
Table 3: Immune Cell Infiltration in B16 Melanoma Tumors
| Cell Type | Mouse Genotype | Percentage of Total Cells | Reference |
| CD8+ T cells | WT Tumor in WT Mouse | Not specified | [1] |
| CD8+ T cells | Serpinb9 KO Tumor in Serpinb9 KO Mouse | Increased | [5] |
| CD44+CD62L-CD8+ T cells | WT Tumor in WT Mouse | Not specified | [1] |
| CD44+CD62L-CD8+ T cells | Serpinb9 KO Tumor in Serpinb9 KO Mouse | Increased | [5] |
| Granzyme B+ CD8+ T cells | WT Tumor in WT Mouse | Not specified | [1] |
| Granzyme B+ CD8+ T cells | Serpinb9 KO Tumor in Serpinb9 KO Mouse | Increased | [5] |
| IFNγ+ CD8+ T cells | WT Tumor in WT Mouse | Not specified | [1] |
| IFNγ+ CD8+ T cells | Serpinb9 KO Tumor in Serpinb9 KO Mouse | Increased | [5] |
| Regulatory T cells (Tregs) | WT Tumor in WT Mouse | No significant difference | [1] |
| Regulatory T cells (Tregs) | Serpinb9 KO Tumor in WT Mouse | No significant difference | [1] |
| Tumor-Associated Macrophages (TAMs) | WT Tumor in WT Mouse | No significant difference | [1] |
| Tumor-Associated Macrophages (TAMs) | Serpinb9 KO Tumor in WT Mouse | No significant difference | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | WT Tumor in WT Mouse | No significant difference | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Serpinb9 KO Tumor in WT Mouse | No significant difference | [1] |
Experimental Protocols
Protocol 1: Generation of PI-9 (Serpinb9) Knockout Mice using CRISPR/Cas9
This protocol outlines the generation of mice with a constitutional knockout of the Serpinb9 gene.
1. sgRNA Design and Synthesis:
-
Identify target sequences in the early exons of the mouse Serpinb9 gene (NCBI Gene ID: 20723).[7] Utilize online CRISPR design tools (e.g., CHOPCHOP, dbGuide) to select sgRNAs with high predicted on-target efficacy and low off-target potential.[8][9][10]
-
Synthesize the selected sgRNAs. It is recommended to test multiple sgRNAs for their cleavage efficiency in vitro before proceeding to microinjection.
2. Preparation of Microinjection Mix:
-
Prepare a microinjection mix containing Cas9 mRNA or protein, and the validated sgRNA(s).[11]
-
A typical concentration for microinjection is 100 ng/µL of Cas9 mRNA and 50 ng/µL of each sgRNA in RNase-free injection buffer.
3. Zygote Microinjection:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Perform pronuclear microinjection of the CRISPR/Cas9 mix into the zygotes.[12]
4. Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
5. Genotyping of Founder Mice:
-
At 2-3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
-
Design PCR primers flanking the sgRNA target site to amplify the genomic region of interest.
-
Use Sanger sequencing of the PCR products to identify founder mice carrying indel mutations (insertions or deletions) that result in a frameshift and a premature stop codon, leading to a functional knockout of the PI-9 protein.[13]
6. Breeding and Colony Expansion:
-
Breed the identified founder mice with wild-type mice to establish germline transmission of the knockout allele.
-
Intercross heterozygous F1 mice to generate homozygous PI-9 knockout mice.
Protocol 2: Immunophenotyping of PI-9 Knockout Mice by Flow Cytometry
This protocol describes the analysis of immune cell populations in the spleen and tumor microenvironment.
1. Sample Preparation:
-
Spleen: Harvest spleens from wild-type and PI-9 knockout mice and generate single-cell suspensions by mechanical dissociation. Lyse red blood cells using ACK lysis buffer.
-
Tumor: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension. A common enzyme cocktail includes collagenase and DNase.
2. Staining:
-
Stain the single-cell suspensions with a panel of fluorescently-conjugated antibodies against cell surface markers to identify different immune cell populations.
-
A typical panel for T cells, macrophages, and MDSCs could include antibodies against CD45, CD3, CD4, CD8, CD44, CD62L, FoxP3 (for Tregs, requires intracellular staining), F4/80, CD11b, Ly6G, and Ly6C.
3. Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
4. Gating Strategy:
-
First, gate on live, single cells based on forward and side scatter properties.[14]
-
Gate on CD45+ cells to identify hematopoietic cells.[15]
-
From the CD45+ population, further gate on specific immune cell subsets based on their marker expression (e.g., CD3+ for T cells, then CD4+ or CD8+).[16][17]
Protocol 3: In Vitro Cytotoxicity Assay (Chromium Release Assay)
This protocol measures the cytotoxic activity of NK cells or CTLs from wild-type and PI-9 knockout mice.
1. Target Cell Preparation:
-
Label target cells (e.g., YAC-1 for NK cells, or tumor cells expressing a specific antigen for CTLs) with 51Cr (sodium chromate) for 1-2 hours at 37°C.[18]
-
Wash the labeled target cells multiple times to remove excess 51Cr.
2. Effector Cell Preparation:
-
Isolate effector cells (NK cells or CTLs) from the spleens of wild-type and PI-9 knockout mice.
3. Co-culture:
-
Co-culture the 51Cr-labeled target cells with effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate for 4-6 hours at 37°C.[19][20]
4. Measurement of 51Cr Release:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
5. Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr release in the presence of effector cells.
-
Spontaneous Release: 51Cr release from target cells incubated with media alone.
-
Maximum Release: 51Cr release from target cells lysed with detergent.[20]
-
Mandatory Visualization
Caption: Workflow for generating PI-9 knockout mice using CRISPR/Cas9.
References
- 1. Direct Tumor Killing and Immunotherapy through Anti-SerpinB9 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Serpinb9 MGI Mouse Gene Detail - MGI:106603 - serine (or cysteine) peptidase inhibitor, clade B, member 9 [informatics.jax.org]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dbGuide - Database Commons [ngdc.cncb.ac.cn]
- 11. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 13. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 19. mdpi.com [mdpi.com]
- 20. revvity.com [revvity.com]
Assessing PI-9 Function with Recombinant Granzyme B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, is a key intracellular serpin that acts as the only known endogenous inhibitor of Granzyme B (GrB).[1][2][3] Granzyme B is a serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[4] Upon release into a target cell, Granzyme B triggers apoptosis, a critical mechanism for eliminating virus-infected and tumor cells.[5][6] Consequently, the expression of PI-9 by cancer cells represents a significant immune escape mechanism, allowing them to evade destruction by the immune system.[5] The strategic inhibition of PI-9 is an active area of research in cancer immunotherapy, aiming to restore the cytotoxic efficacy of Granzyme B against malignant cells.
These application notes provide detailed protocols for utilizing recombinant Granzyme B to assess the inhibitory function of PI-9 in various experimental settings. The following sections describe methods for evaluating PI-9's activity through enzymatic assays, cell-based cytotoxicity assays, and direct binding assessments.
Core Concepts and Signaling Pathway
Granzyme B, delivered into the cytoplasm of a target cell via perforin-formed pores, initiates apoptosis by cleaving and activating various intracellular substrates, most notably pro-caspases (e.g., pro-caspase-3). This leads to a caspase cascade and the execution of apoptosis. PI-9, when present in the cytoplasm, acts as a "suicide substrate" inhibitor of Granzyme B. It forms a stable, covalent complex with the protease, effectively neutralizing its enzymatic activity and preventing the downstream apoptotic signaling.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction between Granzyme B and PI-9, as well as representative results from cytotoxicity assays.
Table 1: Kinetic Parameters of Granzyme B Inhibition by PI-9
| Parameter | Value | Species | Reference |
| Association Rate Constant (k_ass) | 1.7 x 10^6 M⁻¹s⁻¹ | Human | [7][8] |
| Stoichiometry of Inhibition (SI) | ~1 | Human | N/A |
Note: Specific IC50 values are highly dependent on assay conditions (enzyme and substrate concentrations, incubation time) and are therefore better determined empirically for each experimental system.
Table 2: Representative Data from a Granzyme B-Mediated Cytotoxicity Assay
| Cell Line | PI-9 Expression | Recombinant GrB Treatment | % Apoptosis (Annexin V+/PI-) |
| LNCaP | Negative | - | 5% |
| LNCaP | Negative | + | 45% |
| PC3 | Positive | - | 6% |
| PC3 | Positive | + | 15% |
| LNCaP-PI-9 (transfected) | Overexpressed | - | 4% |
| LNCaP-PI-9 (transfected) | Overexpressed | + | 10% |
Data are illustrative and based on findings reported in literature where PI-9 expression correlates with resistance to Granzyme B-induced apoptosis.[5]
Experimental Protocols
Protocol 1: In Vitro Granzyme B Enzymatic Activity Assay
This protocol measures the enzymatic activity of recombinant Granzyme B in the presence or absence of a PI-9 source (e.g., cell lysate or purified PI-9) using a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human Granzyme B
-
Granzyme B substrate:
-
Colorimetric: Ac-IEPD-pNA (p-nitroanilide)
-
Fluorometric: Ac-IEPD-AFC (7-amino-4-trifluoromethylcoumarin)
-
-
Granzyme B Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
PI-9 source: Purified recombinant PI-9 or cell lysates from PI-9 expressing and non-expressing cells
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant Granzyme B in Assay Buffer.
-
Prepare serial dilutions of the PI-9 inhibitor (purified protein or cell lysate) in Assay Buffer.
-
Prepare the Granzyme B substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the PI-9 dilutions or control buffer.
-
Add the recombinant Granzyme B solution to each well and mix gently.
-
Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Granzyme B substrate to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/500 nm for AFC) every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each PI-9 concentration relative to the uninhibited control.
-
If applicable, calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell-Based Granzyme B Cytotoxicity Assay
This protocol assesses the ability of intracellular PI-9 to protect cells from apoptosis induced by exogenously delivered recombinant Granzyme B.
Materials:
-
Target cells (PI-9 positive and negative/knockdown cell lines)
-
Recombinant human Granzyme B
-
A delivery agent for Granzyme B (e.g., perforin, streptolysin-O, or a protein transfection reagent like BioPorter)
-
Complete cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed target cells in a multi-well plate and culture overnight to allow for adherence.
-
-
Granzyme B Delivery:
-
Wash the cells with serum-free medium.
-
Prepare a solution of recombinant Granzyme B and the delivery agent in serum-free medium according to the manufacturer's protocol.
-
Add the Granzyme B/delivery agent mixture to the cells. Include controls with Granzyme B alone, delivery agent alone, and untreated cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]
-
Protocol 3: Detection of Granzyme B-PI-9 Complex by Western Blot
This protocol confirms the direct interaction and inhibition of Granzyme B by PI-9 through the detection of a stable high-molecular-weight complex.
Materials:
-
Recombinant human Granzyme B
-
Cell lysates from PI-9 positive and negative cells
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Granzyme B and/or anti-PI-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Complex Formation:
-
Incubate a fixed amount of recombinant Granzyme B with cell lysates from PI-9 positive and PI-9 negative cells for 30 minutes at 37°C in a non-denaturing buffer.
-
-
SDS-PAGE and Western Blotting:
-
Add Laemmli sample buffer to the reaction mixtures and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (anti-Granzyme B or anti-PI-9) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Look for a high-molecular-weight band (~70-80 kDa) corresponding to the Granzyme B-PI-9 complex in the lanes with PI-9 positive lysates.[5] This band should be absent in the lanes with PI-9 negative lysates.
-
Applications in Drug Development
The assessment of PI-9 function is crucial for the development of novel cancer immunotherapies. Small molecule inhibitors targeting PI-9 could potentially re-sensitize tumors to CTL and NK cell-mediated killing. The protocols described herein are essential tools for:
-
High-throughput screening of compound libraries for PI-9 inhibitors using the in vitro enzymatic assay.
-
Validating the efficacy of lead compounds in a cellular context with the cytotoxicity assay.
-
Confirming the mechanism of action of potential inhibitors by demonstrating a reduction in Granzyme B-PI-9 complex formation.
By providing robust and reproducible methods to measure PI-9's inhibitory capacity, these protocols will aid researchers in the discovery and development of next-generation immuno-oncology therapeutics.
References
- 1. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The granzyme B inhibitor, PI-9, is present in endothelial and mesothelial cells, suggesting that it protects bystander cells during immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The granzyme B inhibitor proteinase inhibitor 9 (PI9) is expressed by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Granzyme B induces IRF-3 phosphorylation through a perforin-independent proteolysis-dependent signaling cascade without inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intracellular granzyme B inhibitor, proteinase inhibitor 9, is up-regulated during accessory cell maturation and effector cell degranulation, and its overexpression enhances CTL potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying PI-9 Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteinase Inhibitor 9 (PI-9), also known as Serpin B9, is a crucial intracellular serpin that plays a vital role in regulating cellular processes, most notably protecting cells from the pro-apoptotic effects of Granzyme B (GrB). Granzyme B is a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected or transformed cells. To effectively carry out its protective function, the subcellular localization of PI-9 is tightly controlled. Understanding the distribution of PI-9 within different cellular compartments is essential for elucidating its biological functions and for the development of novel therapeutic strategies that modulate its activity.
These application notes provide detailed protocols for the subcellular fractionation of cells to study PI-9 localization, methods for its detection in the resulting fractions, and an overview of its relevant signaling pathways.
Data Presentation
While precise quantitative data on the percentage distribution of PI-9 across all subcellular organelles is not extensively documented in publicly available literature, the following table provides a template for summarizing experimental results. The values presented are illustrative and should be replaced with experimental data.
Table 1: Illustrative Quantitative Distribution of PI-9 in Subcellular Fractions of Cytotoxic Lymphocytes.
| Subcellular Fraction | Percentage of Total PI-9 (%) | Purity Marker |
| Whole Cell Lysate | 100 | - |
| Cytosolic Fraction | 70 - 85 | GAPDH, α-Tubulin |
| Nuclear Fraction | 15 - 30 | Histone H3, Lamin B1 |
| Mitochondrial Fraction | < 5 | COX IV, VDAC1 |
| Microsomal Fraction (ER/Golgi) | < 5 | Calnexin, GM130 |
Experimental Protocols
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This protocol describes the separation of major subcellular compartments (nucleus, mitochondria, microsomes, and cytosol) based on their size and density.
Materials:
-
Cell Lysis Buffer (Hypotonic): 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, Protease Inhibitor Cocktail (see below).
-
Cytoplasmic Extraction Buffer: 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.05% (v/v) NP-40 or Triton X-100, Protease Inhibitor Cocktail.
-
Nuclear Extraction Buffer (High Salt): 20 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, Protease Inhibitor Cocktail.
-
Mitochondrial Resuspension Buffer: 20 mM HEPES-KOH (pH 7.4), 220 mM Mannitol, 70 mM Sucrose, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Protease Inhibitor Cocktail (100X stock): Commercially available cocktails are recommended. A typical composition includes AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, and Pepstatin A.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Dounce homogenizer.
-
Refrigerated centrifuge and ultracentrifuge.
Procedure:
-
Cell Harvest: Harvest 1-5 x 10⁷ cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer (Hypotonic). Incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 10-15 strokes of the "B" pestle. Monitor cell lysis under a microscope.
-
Isolation of Nuclei: Transfer the homogenate to a microcentrifuge tube and centrifuge at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and microsomes.
-
Cytoplasmic and Mitochondrial Fractionation:
-
Carefully collect the supernatant from step 4 and transfer it to a new tube. Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet contains the mitochondria. Wash the mitochondrial pellet once with Mitochondrial Resuspension Buffer and centrifuge again at 10,000 x g for 15 minutes at 4°C. Resuspend the final mitochondrial pellet in a suitable buffer for downstream analysis.
-
-
Microsomal Fractionation: The supernatant from the 10,000 x g spin can be further centrifuged at 100,000 x g for 1 hour at 4°C in an ultracentrifuge to pellet the microsomal fraction.
-
Nuclear Fraction Extraction:
-
Wash the nuclear pellet from step 4 with 500 µL of Cell Lysis Buffer (Hypotonic). Centrifuge at 720 x g for 10 minutes at 4°C.
-
Resuspend the washed nuclear pellet in 200 µL of Nuclear Extraction Buffer (High Salt). Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Digitonin-Based Permeabilization for Cytosolic and Nuclear Fractionation
This method uses the cholesterol-chelating property of digitonin to selectively permeabilize the plasma membrane, releasing cytosolic contents while leaving the nuclear membrane intact.
Materials:
-
Digitonin Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 250 mM Sucrose, Digitonin (concentration to be optimized, typically 25-100 µg/mL), Protease Inhibitor Cocktail.
-
Nuclear Lysis Buffer: 1% (w/v) SDS in PBS, Protease Inhibitor Cocktail.
-
PBS, ice-cold.
Procedure:
-
Cell Harvest: Harvest and wash cells as described in Protocol 1, step 1.
-
Cell Permeabilization: Resuspend the cell pellet in 500 µL of ice-cold Digitonin Lysis Buffer. Incubate on a rotator for 10 minutes at 4°C.
-
Separation of Cytosolic Fraction: Centrifuge the suspension at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction.
-
Isolation of Nuclear Fraction:
-
Wash the pellet from step 3 once with 1 mL of ice-cold PBS to remove residual cytosolic proteins. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in 100 µL of Nuclear Lysis Buffer. Vortex vigorously and incubate at room temperature for 5 minutes.
-
-
Protein Quantification: Determine the protein concentration of each fraction.
Protocol 3: Western Blotting for PI-9 Detection
Materials:
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-PI-9/SERPINB9 antibody. Recommended starting dilution is 0.5-2 µg/mL.[1]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, diluted according to the manufacturer's instructions.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) from each subcellular fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-PI-9 antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative abundance of PI-9 in each fraction. It is crucial to also probe for subcellular markers to assess the purity of the fractions.
Mandatory Visualization
Caption: Workflow for Subcellular Fractionation by Differential Centrifugation.
Caption: PI-9's role in the Granzyme B-mediated apoptosis pathway.
References
Application Notes and Protocols: Nanoparticle-Based Therapies Targeting SerpinB9
For Researchers, Scientists, and Drug Development Professionals
Introduction
SerpinB9, a serine protease inhibitor, is a critical intracellular inhibitor of Granzyme B (GrB), a key effector molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[1][2] In various cancers, the overexpression of SerpinB9 by tumor cells serves as a significant immune evasion mechanism, protecting them from GrB-mediated cell death and contributing to tumor progression and resistance to immunotherapy.[3][4] Consequently, SerpinB9 has emerged as a promising therapeutic target to enhance anti-tumor immunity.
Nanoparticle-based therapies offer a powerful approach to specifically target SerpinB9 in cancer cells. These systems can encapsulate and deliver therapeutic payloads, such as small interfering RNA (siRNA), to downregulate SerpinB9 expression, thereby sensitizing cancer cells to immune-mediated killing. This document provides detailed application notes and protocols for the development and evaluation of a nanoparticle-based therapy targeting SerpinB9, with a focus on a gemcitabine-siRNA co-delivery system for pancreatic cancer.
Signaling Pathway of SerpinB9-Mediated Immune Evasion
The primary role of SerpinB9 in cancer cells is to inhibit the pro-apoptotic activity of Granzyme B delivered by immune cells. This interaction is a key mechanism of tumor immune escape.
Caption: SerpinB9 signaling pathway and therapeutic intervention.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating nanoparticle-based therapies targeting SerpinB9.
Table 1: In Vitro Cytotoxicity of Gemcitabine and Nanoparticle Formulations in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Reference |
| PANC-1 | Gemcitabine | >1000 | [5] |
| PANC-1 | Gemcitabine-Retinoid Prodrug Nanoparticles | ~5 | [5] |
| PPCL-46 | Gemcitabine HCl | 126 ± 3 | [6] |
| PPCL-46 | Gemcitabine-Loaded Solid Lipid Nanoparticles | 27 ± 5 | [6] |
| Mia-PaCa-2 | Gemcitabine HCl | 188 ± 46 | [6] |
| Mia-PaCa-2 | Gemcitabine-Loaded Solid Lipid Nanoparticles | 56 ± 16 | [6] |
| BxPC-3 | Gemcitabine | Varies (sensitive) | [3] |
| Capan-1 | Gemcitabine | Varies (sensitive) | [3] |
Table 2: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Mouse Model
| Treatment Group | Tumor Volume (mm³) at Day 28 (Mean ± SD) | Tumor Weight at Day 28 (g) (Mean ± SD) | Reference |
| PBS | Not explicitly stated, used as control | ~1.25 ± 0.2 | [7] |
| PAMD-CHOL/siNC | Not explicitly stated | ~1.1 ± 0.25 | [7] |
| PAMD-CHOL/siPLK1 | Not explicitly stated | ~0.8 ± 0.15 | [7] |
| Gemcitabine | Not explicitly stated | ~0.9 ± 0.2 | [7] |
| Gemcitabine + PAMD-CHOL/siNC | Not explicitly stated | ~0.6 ± 0.1 | [7] |
| Gemcitabine + PAMD-CHOL/siPLK1 | Not explicitly stated | ~0.2 ± 0.05 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Gemcitabine-Conjugated Polymeric Nanoparticles for siRNA Co-delivery
This protocol describes the synthesis of a gemcitabine-conjugated polymer and its formulation into nanoparticles for co-delivery of SerpinB9 siRNA.[7][8][9]
Materials:
-
Gemcitabine (GEM)
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other crosslinkers
-
Organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Dialysis membrane (MWCO 1,000 Da)
-
siRNA targeting SerpinB9 (siSPB9) and control siRNA (siNC)
-
HEPES buffer (20 mM, pH 7.4)
Procedure:
-
Gemcitabine-Polymer Conjugation:
-
Dissolve PLGA and NHS in anhydrous DMF.
-
Add DCC to activate the carboxyl groups of PLGA.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Add Gemcitabine to the reaction mixture and stir for 24-48 hours at room temperature.
-
Purify the gemcitabine-conjugated polymer (PLGA-GEM) by dialysis against deionized water.
-
Lyophilize the purified product to obtain a powder.
-
-
Nanoparticle Formulation by Nanoprecipitation:
-
Dissolve the PLGA-GEM conjugate in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Under moderate stirring, inject the polymer solution into an aqueous phase (e.g., deionized water or buffer).
-
Allow the organic solvent to evaporate under stirring overnight.
-
The resulting nanoparticle suspension can be concentrated or purified by centrifugation.
-
-
siRNA Loading:
-
Prepare solutions of the PLGA-GEM nanoparticles and siRNA (siSPB9 or siNC) in HEPES buffer.
-
Mix the nanoparticle and siRNA solutions at various nitrogen-to-phosphate (N/P) ratios.
-
Incubate the mixture for 30 minutes at room temperature to allow for complex formation.
-
Characterization:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Transmission Electron Microscopy (TEM)
-
siRNA Encapsulation Efficiency: Quantify the amount of free siRNA in the supernatant after centrifugation using a fluorescent dye-based assay.
Caption: Nanoparticle synthesis and loading workflow.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol details the evaluation of the cytotoxic effects of the nanoparticle formulations on pancreatic cancer cells.[6][10][11]
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, Mia-PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free gemcitabine, siSPB9-nanoparticles, gemcitabine-nanoparticles, and co-delivery nanoparticles in complete medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions.
-
Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each treatment.
-
Protocol 3: In Vivo Antitumor Efficacy and Biodistribution Study
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Pancreatic cancer cells for xenograft implantation
-
Nanoparticle formulations (as described in Protocol 1)
-
Fluorescently labeled nanoparticles (e.g., Cy5.5-siRNA loaded)
-
Calipers for tumor measurement
-
In vivo imaging system (IVIS)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject pancreatic cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomly divide the mice into treatment groups (e.g., PBS, free gemcitabine, siSPB9-nanoparticles, co-delivery nanoparticles).
-
Administer the treatments intravenously or intraperitoneally at a predetermined schedule (e.g., twice a week for 3 weeks).
-
Monitor tumor size with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Biodistribution Study:
-
Inject a separate cohort of tumor-bearing mice with fluorescently labeled nanoparticles.
-
At various time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.
-
Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using an IVIS to determine the nanoparticle accumulation.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise and weigh the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Protocol 4: Analysis of the Tumor Immune Microenvironment
This protocol outlines methods to evaluate the impact of the nanoparticle therapy on the tumor immune microenvironment.[10][13][14]
Materials:
-
Excised tumors from the in vivo study
-
Collagenase/Dispase solution for tissue digestion
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD4, anti-FoxP3)
-
Formalin and paraffin for tissue fixation and embedding
-
Anti-CD8 antibody for immunohistochemistry
-
DAB substrate and hematoxylin for staining
Procedure:
-
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):
-
Mechanically and enzymatically digest the excised tumors to obtain a single-cell suspension.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell markers.
-
Analyze the cell populations using a flow cytometer to quantify the percentage of different immune cell subsets (e.g., CD8+ T cells, regulatory T cells).
-
-
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration:
-
Fix the excised tumors in formalin and embed them in paraffin.
-
Cut thin sections of the tumor tissue and mount them on slides.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate the sections with a primary antibody against CD8.
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal with a chromogenic substrate (e.g., DAB) and counterstain with hematoxylin.
-
Visualize and quantify the infiltration of CD8+ T cells in the tumor tissue using a microscope.
-
Caption: Workflow for tumor immune microenvironment analysis.
Conclusion
Targeting SerpinB9 with nanoparticle-based therapies represents a promising strategy to overcome immune evasion in cancer. The co-delivery of chemotherapeutics like gemcitabine and SerpinB9-targeting siRNA using a single nanoparticle platform has shown potential in preclinical models of pancreatic cancer. The protocols and data presented here provide a framework for the development and evaluation of such therapies. Further research and optimization are necessary to translate these findings into clinical applications for the benefit of cancer patients.
References
- 1. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The granzyme B-Serpinb9 axis controls the fate of lymphocytes after lysosomal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thno.org [thno.org]
- 5. Design of human granzyme B variants resistant to serpin B9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 7. Intraperitoneal siRNA nanoparticles for augmentation of gemcitabine efficacy in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 12. Gold Nanoparticles sensitize pancreatic cancer cells to gemcitabine [cell-stress.com]
- 13. Video: Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer [jove.com]
- 14. Immunohistochemistry Protocol for CD8 alpha Antibody (NB110-55706): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI-9 Expression
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low protein inhibitor 9 (PI-9/SerpinB9) expression in transfected cells.
Troubleshooting Guide
This section addresses specific issues that can lead to low PI-9 expression.
Question: My transfection efficiency is low, resulting in poor PI-9 expression. How can I improve it?
Answer: Low transfection efficiency is a common hurdle.[1] Several factors related to cell health, DNA quality, and the transfection protocol itself can be the cause.[2][3]
Potential Causes & Solutions:
-
Cell Health and Confluency:
-
Solution: Use healthy, actively dividing cells at a low passage number (ideally <30 passages).[4][5] For many protocols, cells should be 70-90% confluent at the time of transfection.[2][4][6] Overly confluent cells may experience contact inhibition, while sparse cultures may not grow well post-transfection.[4] Ensure your cells are free from contaminants like mycoplasma.[2][5]
-
-
DNA Quality and Quantity:
-
Transfection Reagent and Protocol:
-
Solution: Optimize the ratio of transfection reagent to DNA, as this is critical and cell-type dependent.[5][6] Titrate the ratio to find the best balance between high efficiency and low cytotoxicity.[6] When forming lipid-DNA complexes, use a serum-free medium, as serum can interfere with complex formation for many reagents.[2][5] Also, optimize the incubation time for complex formation (typically 15-30 minutes).[6]
-
Question: I have good transfection efficiency, but PI-9 protein levels are still low. What could be the problem?
Answer: If cells are successfully taking up the plasmid but protein expression is weak, the issue may lie with the expression vector, mRNA transcription or translation, or protein stability.[1][8]
Potential Causes & Solutions:
-
Vector Design and Promoter Choice:
-
Solution: The promoter driving your PI-9 gene is crucial. A weak promoter will result in low transcription.[9] Consider using a strong, ubiquitous promoter like EF1A or CAG.[9] The CMV promoter can sometimes be silenced in certain cell lines or in vivo.[8][9] Ensure the plasmid contains all necessary regulatory elements, such as a proper Kozak sequence for efficient translation initiation.
-
-
mRNA Instability or Inefficient Translation:
-
Solution: Secondary structures within the mRNA transcript can hinder translation.[10] Codon usage can also be a factor; ensure the codons in your PI-9 construct are optimized for the expression host.[10] You can verify mRNA levels using RT-qPCR to determine if the problem is at the transcriptional or translational level.
-
-
Protein Misfolding, Aggregation, or Degradation:
-
Solution: Overly robust induction can sometimes lead to the formation of insoluble inclusion bodies.[10] Incorrect protein folding can also target the protein for degradation by the proteasome.[1] While PI-9 is known to be a very stable protein with a slow turnover in primary immune cells, its stability might differ in your transfected host cell line.[11] To test for rapid degradation, you can treat cells with a proteasome inhibitor (e.g., MG132) and observe if PI-9 levels increase.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PI-9? PI-9 (Proteinase Inhibitor 9) is an intracellular serpin and the only known endogenous human inhibitor of granzyme B, a key effector molecule used by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[11][14] By inhibiting granzyme B, PI-9 protects cells from apoptosis.[15]
Q2: In which native cells is PI-9 typically expressed? PI-9 is expressed in various immune cells, particularly cytotoxic lymphocytes (T and NK cells) and antigen-presenting cells like dendritic cells and macrophages.[11] Its expression in these cells is thought to be a self-protection mechanism against misdirected granzyme B.[11][15]
Q3: How stable is the PI-9 protein? Studies on peripheral blood mononuclear cells have shown that PI-9 is a very stable protein with a slow turnover, showing no significant decrease in expression levels for up to 48 hours after blocking protein synthesis with cycloheximide.[11]
Q4: How can I quantify PI-9 expression?
-
mRNA Level: Quantitative real-time PCR (RT-qPCR) can be used to measure PI-9 mRNA transcript levels.[16]
-
Protein Level: Western blotting is a common method to detect and quantify PI-9 protein levels in cell lysates.[17][18] Intracellular flow cytometry can also be used to analyze PI-9 expression within different cell populations.[11]
Q5: Should I use a linear or supercoiled plasmid for my transfection? For transient transfection, supercoiled plasmid DNA is generally more efficient.[4] For creating stable cell lines, linear DNA is preferred as it yields better integration into the host genome, even though cellular uptake may be lower compared to supercoiled DNA.[4][8]
Quantitative Data Summary
Table 1: Optimization of Reagent-to-DNA Ratio
This table provides an example titration for optimizing a lipid-based transfection reagent for a PI-9 expression plasmid in a 24-well plate format. The optimal ratio balances high expression with low cell death.[5][6][7]
| Reagent:DNA Ratio (µL:µg) | DNA per well (µg) | Reagent per well (µL) | Relative PI-9 Expression (Western Blot) | Cell Viability (%) | Notes |
| 1.5 : 1 | 0.5 | 0.75 | + | ~95% | Low cytotoxicity, but potentially suboptimal expression. |
| 2.5 : 1 | 0.5 | 1.25 | +++ | ~90% | Often a good starting point for many cell lines.[7] |
| 3.5 : 1 | 0.5 | 1.75 | ++++ | ~80% | Higher expression, but may show signs of toxicity. |
| 4.5 : 1 | 0.5 | 2.25 | +++ | ~65% | Significant cytotoxicity observed, reducing overall yield. |
Table 2: Promoter Strength in Common Cell Lines
The choice of promoter significantly impacts expression levels.[9] This table compares the relative strength of common promoters.
| Promoter | HEK293 Cells | HeLa Cells | Jurkat Cells | Typical Expression Level |
| CMV | Strong | Strong | Moderate/Low | Can be prone to silencing.[9] |
| EF1α | Strong | Strong | Strong | Provides strong, stable expression.[9] |
| CAG | Very Strong | Very Strong | Very Strong | A robust composite promoter for high expression.[9] |
| UBC | Moderate | Moderate | Moderate | Provides moderate, stable expression.[9] |
Visualizations and Workflows
Troubleshooting Workflow for Low PI-9 Expression
Caption: A logical workflow for diagnosing the cause of low PI-9 expression.
General Transfection Workflow
Caption: Standard experimental workflow for transient transfection.
PI-9 Protective Pathway
Caption: Simplified diagram of PI-9's role in blocking Granzyme B.
Experimental Protocols
Protocol 1: Transient Transfection with Lipid-Based Reagent (24-well plate)
-
Cell Seeding (Day 0): Seed 0.5 - 2.0 x 10^5 cells per well in 0.5 mL of complete growth medium. The goal is to reach 70-90% confluency by the next day.[4]
-
Complex Formation (Day 1):
-
For each well, dilute 0.5 µg of high-quality PI-9 plasmid DNA into 25 µL of serum-free medium (e.g., Opti-MEM) in a sterile tube.
-
In a separate tube, dilute 1.25 µL of a lipid-based transfection reagent into 25 µL of serum-free medium. (Note: This 2.5:1 ratio should be optimized).[7]
-
Combine the diluted DNA and diluted reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.[6][19]
-
-
Transfection: Add the 50 µL of DNA-reagent complex drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the incubator (37°C, 5% CO2).
-
Analysis (24-72h post-transfection): Harvest the cells for mRNA or protein analysis. The optimal harvest time depends on the expression dynamics of the vector and protein.[6] A media change after 4-6 hours may be beneficial for sensitive cell lines to reduce toxicity.[19]
Protocol 2: Western Blotting for PI-9 Detection
-
Cell Lysis: Wash transfected cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific to PI-9 overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. The expected molecular weight of PI-9 is ~42 kDa.[11]
Protocol 3: RT-qPCR for PI-9 mRNA Quantification
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Set up the qPCR reaction in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL each of forward and reverse primers (10 µM), and 7 µL of nuclease-free water.
-
Use primers specific for the PI-9 transcript and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative expression of PI-9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample (e.g., mock-transfected cells).
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. biocompare.com [biocompare.com]
- 7. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 10. neb.com [neb.com]
- 11. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sumoylation of Cas9 at lysine 848 regulates protein stability and DNA binding | Life Science Alliance [life-science-alliance.org]
- 13. researchgate.net [researchgate.net]
- 14. Expression of high levels of human proteinase inhibitor 9 blocks both perforin/granzyme and Fas/Fas ligand-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The granzyme B inhibitor proteinase inhibitor 9 (PI9) is expressed by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential expression of proteinase inhibitor-9 and granzyme B mRNAs in activated immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overexpression of proteinase inhibitor 9 is associated with poor prognosis in human hepatocellular carcinoma and with proliferation and apoptosis in HepG2 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression of High Levels of Human Proteinase Inhibitor 9 Blocks Both Perforin/Granzyme and Fas/Fas Ligand-mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellculturedish.com [cellculturedish.com]
Optimizing PI-9 Immunohistochemistry: A Technical Support Center
Welcome to the technical support center for optimizing your Proteinase Inhibitor 9 (PI-9) immunohistochemistry (IHC) staining. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve clear and specific staining results in your research.
Troubleshooting Guide
This section addresses common issues encountered during PI-9 IHC experiments.
Issue 1: Weak or No Staining
If you are observing faint staining or a complete absence of signal for PI-9, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Inactivity | - Confirm the antibody is validated for IHC on formalin-fixed paraffin-embedded (FFPE) tissues. - Use a fresh antibody aliquot and ensure proper storage conditions have been maintained. - Run a positive control (e.g., human tonsil or placenta tissue) to verify antibody activity.[1] |
| Suboptimal Antibody Concentration | - Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution (e.g., 1:50 for clone 7D8) and test a range of dilutions (e.g., 1:25, 1:100, 1:200). |
| Ineffective Antigen Retrieval | - Optimize the heat-induced epitope retrieval (HIER) method. Experiment with different buffers (e.g., Sodium Citrate pH 6.0 or Tris-EDTA pH 9.0), heating times (10-30 minutes), and temperatures (95-100°C).[2][3][4] - For the anti-PI-9 antibody clone 7D8, heat treatment with sodium citrate buffer (pH 6.0) is recommended. |
| Incorrect Tissue Preparation | - Ensure complete deparaffinization using fresh xylene. - Avoid over-fixation of tissues in formalin (18-24 hours is generally recommended). |
| Low PI-9 Expression in Sample | - PI-9 is highly expressed in lymphoid tissues, placenta, and lung.[1] It is also found in various cancer types, including hepatocellular, prostate, and lung carcinoma.[1] Confirm that your tissue of interest is expected to express PI-9. |
Issue 2: High Background Staining
Excessive background staining can obscure specific signals. Here are common causes and how to address them.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | - Increase the concentration and/or duration of the blocking step. Use 5-10% normal serum from the same species as the secondary antibody. - Consider using a protein block like bovine serum albumin (BSA). |
| Endogenous Peroxidase Activity | - If using an HRP-conjugated detection system, quench endogenous peroxidase activity by incubating slides in 0.3-3% hydrogen peroxide in methanol or water for 10-15 minutes after rehydration. |
| Endogenous Biotin | - For biotin-based detection systems in biotin-rich tissues (e.g., liver, kidney), perform an avidin-biotin blocking step. |
| Primary Antibody Concentration Too High | - Reduce the concentration of the primary antibody. |
| Inadequate Washing | - Increase the number and duration of wash steps between antibody incubations. |
Issue 3: Non-Specific Staining
If you observe staining in unexpected locations, consider these points.
| Potential Cause | Recommended Solution |
| Cross-reactivity of Secondary Antibody | - Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue. |
| Presence of Fc Receptors | - Block with normal serum from the species in which the secondary antibody was raised. |
| Antibody Trapping | - Ensure tissue sections are properly adhered to the slide and are not folded or damaged. |
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of PI-9?
A1: PI-9 (also known as Serpin B9) is primarily a cytoplasmic protein. Therefore, you should expect to see staining within the cytoplasm of positive cells.[5]
Q2: What is a good positive control tissue for PI-9 IHC?
A2: Human tonsil is an excellent positive control for PI-9 staining. You should observe strong cytoplasmic staining in lymphoid cells. Placenta and lung tissue also show high PI-9 expression.[1]
Q3: Should I use heat-induced or enzymatic antigen retrieval for PI-9?
A3: Heat-induced epitope retrieval (HIER) is generally recommended for PI-9. A common starting point is to use a sodium citrate buffer at pH 6.0 and heat the slides at 95-100°C for 20 minutes. However, optimization may be required for your specific antibody and tissue.
Q4: What is the molecular weight of PI-9, and is it consistent with Western Blotting results?
A4: PI-9 has a molecular weight of approximately 42 kDa. It is good practice to validate your antibody with Western blotting to ensure it detects a band at the correct molecular weight.
Experimental Protocols
Protocol: Immunohistochemical Staining of PI-9 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline. Optimization of incubation times, and antibody concentrations may be necessary.
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in one change of 95% ethanol for 3 minutes.
-
Immerse slides in one change of 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
2. Antigen Retrieval (HIER):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker, steamer, or water bath to 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with Tris-buffered saline with Tween 20 (TBST).
3. Peroxidase Block (for HRP detection):
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Wash slides three times in TBST for 5 minutes each.
4. Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the anti-PI-9 primary antibody to its optimal concentration in the blocking solution (a starting point of 1:50 for clone 7D8 is recommended).
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Wash slides three times in TBST for 5 minutes each.
-
Incubate slides with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature.
7. Detection:
-
Wash slides three times in TBST for 5 minutes each.
-
Incubate slides with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides three times in TBST for 5 minutes each.
-
Apply the DAB substrate solution and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by rinsing with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate the slides through graded ethanol (70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
Mount with a permanent mounting medium.
Visualizations
Caption: Workflow for PI-9 Immunohistochemical Staining.
Caption: Troubleshooting Logic for PI-9 IHC Staining Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 4. protocols.io [protocols.io]
- 5. The granzyme B inhibitor proteinase inhibitor 9 (PI9) is expressed by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects in PI-9 Knockdown Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering off-target effects in Proteinase Inhibitor 9 (PI-9, also known as SERPINB9) knockdown experiments. The information is tailored for scientists and drug development professionals aiming to achieve specific and reliable gene silencing results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PI-9, and why is its knockdown a subject of research?
A1: PI-9 is a serine protease inhibitor that plays a crucial role in regulating immune responses. Its primary function is to inhibit Granzyme B (GzmB), a key effector molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[1][2] By inhibiting GzmB, PI-9 protects cells from GzmB-mediated cell death.[3] In the context of cancer, tumor cells can overexpress PI-9 as a mechanism of immune evasion, allowing them to escape destruction by the immune system.[3][4] Therefore, knocking down PI-9 is a therapeutic strategy being explored to sensitize cancer cells to immune-mediated killing.
Q2: I've performed a PI-9 knockdown, but my results are inconsistent or show unexpected phenotypes. What could be the cause?
A2: Inconsistent results or unexpected phenotypes following siRNA-mediated knockdown of PI-9 are often attributable to off-target effects. Off-target effects occur when the siRNA unintendedly alters the expression of genes other than PI-9.[5] This can happen through miRNA-like binding of the siRNA to the 3' UTR of other mRNAs, leading to their degradation or translational repression.[5][6] These off-target effects can confound experimental results and lead to misinterpretation of the role of PI-9.
Q3: How can I be sure that the phenotype I observe is due to PI-9 knockdown and not an off-target effect?
A3: Validating the specificity of your knockdown is crucial. The gold standard for confirming that an observed phenotype is due to the on-target knockdown is to perform a rescue experiment.[7][8] In a rescue experiment, a version of the PI-9 gene that is resistant to the siRNA is introduced into the cells after knockdown. If the phenotype is reversed, it confirms that it was indeed caused by the depletion of PI-9.[7][8] Additionally, using multiple different siRNAs targeting different regions of the PI-9 mRNA and observing the same phenotype can increase confidence that the effect is on-target.[8]
Troubleshooting Guide
This guide addresses common issues encountered during PI-9 knockdown experiments and provides step-by-step solutions to mitigate off-target effects.
Problem 1: High variability and unexpected phenotypes observed after PI-9 knockdown with a single siRNA.
Cause: This is a classic sign of off-target effects. A single siRNA sequence can have partial complementarity to numerous other transcripts, leading to their unintended downregulation.
Solution:
-
Use a pool of siRNAs: Transfecting cells with a pool of multiple (typically 3-4) different siRNAs targeting different sequences of the PI-9 mRNA is a highly effective strategy to reduce off-target effects.[5][9] The lower concentration of each individual siRNA in the pool minimizes its off-target signature, while the combined effect on the target gene remains potent.[9]
-
Perform dose-response experiments: Use the lowest concentration of siRNA that effectively knocks down PI-9.[6] Higher concentrations of siRNA are more likely to induce off-target effects.[6]
Problem 2: My PI-9 knockdown is efficient at the mRNA level (confirmed by qPCR), but the protein level (checked by Western blot) is not significantly reduced, or the desired phenotype is not observed.
Cause:
-
Protein stability: PI-9 protein may have a long half-life, meaning that even after the mRNA is degraded, the protein can persist in the cell for an extended period.
-
Timing of analysis: The peak of mRNA knockdown and protein reduction may not occur at the same time.
Solution:
-
Optimize time course: Perform a time-course experiment to determine the optimal time point for assessing protein knockdown and the resulting phenotype. Analyze protein levels at later time points (e.g., 48, 72, and 96 hours post-transfection).
-
Confirm antibody specificity: Ensure the antibody used for Western blotting is specific for PI-9. Validate the antibody using appropriate controls, such as cells known to express or not express PI-9.
Problem 3: I've tried using a pool of siRNAs, but I still suspect off-target effects are influencing my results.
Cause: While pooling siRNAs significantly reduces off-target effects, it may not eliminate them entirely, especially if one siRNA in the pool has a particularly strong off-target signature.
Solution:
-
Chemically modified siRNAs: Utilize siRNAs with chemical modifications, such as 2'-O-methylation of the seed region (nucleotides 2-8 of the guide strand).[10] These modifications can reduce miRNA-like off-target binding without affecting on-target silencing efficiency.
-
Perform a rescue experiment: This is the most definitive way to confirm the specificity of your knockdown. Co-transfect your PI-9 siRNA with a vector expressing an siRNA-resistant form of the PI-9 gene. The resistant version typically has silent mutations in the siRNA target sequence. If the phenotype is rescued, it confirms that the effect is due to PI-9 knockdown.[7][11][12]
Data Presentation: On-Target vs. Off-Target Effects
The following tables summarize hypothetical quantitative data illustrating the effectiveness of different strategies in reducing off-target effects during a PI-9 knockdown experiment, as measured by RNA-sequencing.
Table 1: Comparison of Gene Expression Changes with a Single siRNA vs. a Pooled siRNA for PI-9 Knockdown.
| Gene | Fold Change (Single siRNA) | Fold Change (Pooled siRNA) | Annotation |
| SERPINB9 (PI-9) | -4.5 | -4.2 | On-Target |
| Gene A | -3.8 | -1.2 | Off-Target |
| Gene B | -3.5 | -1.1 | Off-Target |
| Gene C | -3.1 | -1.3 | Off-Target |
| Gene D | -2.9 | No significant change | Off-Target |
| Gene E | -2.5 | No significant change | Off-Target |
This table demonstrates that while both a single siRNA and a pooled siRNA can effectively knockdown the on-target gene (PI-9), the pooled siRNA significantly reduces the number and magnitude of off-target gene expression changes.
Table 2: Effect of Chemical Modification on Off-Target Gene Expression in PI-9 Knockdown.
| Gene | Fold Change (Unmodified siRNA) | Fold Change (Chemically Modified siRNA) | Annotation |
| SERPINB9 (PI-9) | -4.3 | -4.1 | On-Target |
| Gene X | -3.6 | -1.4 | Off-Target |
| Gene Y | -3.2 | -1.1 | Off-Target |
| Gene Z | -2.8 | No significant change | Off-Target |
This table illustrates that chemical modifications can effectively reduce off-target effects while maintaining potent on-target knockdown of PI-9.
Experimental Protocols
Protocol 1: siRNA Transfection for PI-9 Knockdown
This protocol outlines a general procedure for siRNA transfection using a lipid-based reagent. Optimization for specific cell lines is recommended.
-
Cell Seeding: 24 hours before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the PI-9 siRNA (either a single siRNA or a pool) in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Protocol 2: Validation of PI-9 Knockdown by quantitative PCR (qPCR)
This protocol describes how to quantify the reduction in PI-9 mRNA levels.
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for PI-9 and a stable housekeeping gene (e.g., GAPDH, ACTB). Include a no-template control and a non-transfected control.
-
Data Analysis: Calculate the relative expression of PI-9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-transfected control.
Protocol 3: Validation of PI-9 Knockdown by Western Blotting
This protocol details the assessment of PI-9 protein levels.
-
Cell Lysis: At the desired time point post-transfection, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for PI-9.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Normalize the PI-9 band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 4: PI-9 Knockdown Rescue Experiment
This protocol outlines the steps for a rescue experiment to confirm the specificity of a phenotype.
-
Construct Preparation: Obtain or generate an expression vector containing the coding sequence of PI-9 with silent mutations in the siRNA target site, making it resistant to the siRNA.
-
Co-transfection: Co-transfect the cells with the PI-9 siRNA and the siRNA-resistant PI-9 expression vector. As controls, include cells transfected with siRNA alone, the rescue vector alone, and a control vector.
-
Phenotypic Analysis: At the appropriate time point, assess the phenotype of interest (e.g., apoptosis, cell viability) in all experimental groups.
-
Validation of Expression: Confirm the knockdown of endogenous PI-9 and the expression of the rescue construct by qPCR and/or Western blotting.
-
Data Interpretation: A reversal of the phenotype in the cells co-transfected with the siRNA and the resistant PI-9 construct, compared to cells transfected with the siRNA alone, confirms that the phenotype is specifically due to the knockdown of PI-9.
Visualizations
References
- 1. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]
- 2. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The biological function of Serpinb9 and Serpinb9-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. siPools: highly complex but accurately defined siRNA pools eliminate off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
dealing with PI-9 antibody non-specific binding in western blots
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding when using a PI-9 (SerpinB9) antibody in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands or a high background on my PI-9 Western blot?
High background and non-specific bands are common issues in Western blotting and can stem from several factors. The most frequent culprits include:
-
Suboptimal Antibody Concentration: Using too much primary or secondary antibody is a primary cause of non-specific binding and high background.[1][2][3]
-
Insufficient Blocking: The blocking step is crucial for preventing antibodies from binding to unoccupied sites on the membrane.[1][3][4] Incomplete blocking leads to a noisy background.
-
Inadequate Washing: Washing steps are necessary to remove unbound antibodies.[5][6] Insufficient wash time, volume, or agitation can leave excess antibodies on the membrane, contributing to background noise.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the lysate or to the membrane itself.[5]
-
Sample Degradation: Tissue extracts and improperly handled lysates can contain degraded protein fragments, leading to unexpected bands.[5] It is important to use fresh lysates and always include protease inhibitors.[5]
The predicted molecular weight of PI-9 (SerpinB9) is approximately 42 kDa.[7][8][9] Observed bands can range from 35-45 kDa depending on the specific antibody and experimental conditions.[8][9] Any bands appearing outside of this range are likely non-specific.
Q2: How can I optimize the blocking step to reduce background?
Optimizing your blocking protocol is one of the most effective ways to improve the quality of your Western blot.
-
Choose the Right Blocking Agent: The most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[10][11] Typically, a 3-5% solution is recommended.[1][10][11] If you observe high background with one, try switching to the other.
-
Adjust Concentration and Incubation Time: If the background remains high, you can try increasing the concentration of your blocking agent (e.g., from 5% to 7%) or extending the incubation time.[5] A standard incubation is 1 hour at room temperature, but overnight blocking at 4°C can also be effective.[1]
-
Add a Detergent: Including a small amount of a non-ionic detergent like Tween 20 (typically 0.05% to 0.1%) in your blocking and wash buffers can help reduce non-specific interactions.[10][11][12]
-
Ensure Freshness: Always use freshly prepared blocking buffer, as bacterial contamination in old buffers can increase background noise.[1]
Troubleshooting Workflow for PI-9 Non-Specific Binding
This workflow provides a logical sequence of steps to diagnose and resolve non-specific binding issues in your PI-9 Western blot experiments.
References
- 1. biossusa.com [biossusa.com]
- 2. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Recombinant Human SERPINB9/PI-9 Protein (Human Cells, His Tag) - Elabscience® [elabscience.com]
- 9. Anti-PI-9 Antibody (A84322) | Antibodies.com [antibodies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western blot blocking: Best practices | Abcam [abcam.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Refining Protocols for Assessing NK Cell-Mediated Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the accurate assessment of Natural Killer (NK) cell-mediated apoptosis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during NK cell-mediated apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: My negative control (target cells only) shows high spontaneous cell death. What are the possible causes and solutions?
A1: High background lysis in your negative control can obscure the specific cytotoxicity mediated by NK cells. Several factors can contribute to this issue:
-
Target Cell Health: Ensure your target cells are healthy and in the logarithmic growth phase. Over-confluent or nutrient-deprived cells are more prone to spontaneous death.
-
Reagent Toxicity: Some fluorescent dyes, like CFSE, can be toxic to target cells at high concentrations or with prolonged incubation.[1] It's crucial to optimize the dye concentration and incubation time for your specific cell line.
-
Handling Stress: Excessive centrifugation speeds or harsh pipetting can damage target cells, leading to increased spontaneous lysis. Handle cells gently throughout the protocol.
-
Incubation Time: Extended incubation periods (e.g., > 4-6 hours) can lead to increased spontaneous death of some target cell lines.[2] Consider performing a time-course experiment to determine the optimal incubation time for your assay.
Q2: I am observing low or no cytotoxicity in my experimental wells, even at high effector-to-target (E:T) ratios. What should I check?
A2: Low cytotoxicity can be due to issues with either the effector or target cells, or the assay conditions:
-
Effector Cell Activity: The cytotoxic potential of NK cells can vary between donors and with culture conditions.[3] If using primary NK cells, ensure they are properly activated. For NK cell lines like NK-92, confirm their viability and cytotoxic function using a reliable positive control target cell line like K562.
-
Target Cell Resistance: Not all target cell lines are equally sensitive to NK cell-mediated killing. Some may have downregulated activating ligands or upregulated inhibitory ligands.[4]
-
Suboptimal E:T Ratio: While high E:T ratios are expected to yield higher killing, an excessively high ratio can sometimes lead to exhaustion of NK cells. It is recommended to test a range of E:T ratios to determine the optimal window for your specific cell pairing.[3][5]
-
Inhibitory Factors in Serum: Some components in fetal bovine serum (FBS) can inhibit NK cell activity. Consider using a lower percentage of FBS or a serum-free medium during the co-incubation period.
Q3: There is high variability between my replicate wells. How can I improve the reproducibility of my assay?
-
Accurate Cell Counting: Ensure accurate and consistent counting of both effector and target cells. Use a reliable method like a hemocytometer with trypan blue exclusion or an automated cell counter.
-
Homogeneous Cell Suspension: Ensure that both effector and target cells are in a single-cell suspension before plating to avoid clumps, which can lead to uneven distribution in the wells.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of cells or reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell viability and assay performance. It is good practice to fill the perimeter wells with sterile PBS or media and not use them for experimental samples.
-
Plate Centrifugation: After adding both effector and target cells to the plate, a brief, gentle centrifugation (e.g., 300 x g for 3 minutes) can help to initiate cell-to-cell contact and synchronize the start of the interaction.[6]
Q4: How do I properly interpret my flow cytometry data for apoptosis?
A4: For a typical Annexin V and Propidium Iodide (PI) or 7-AAD assay, you can distinguish between different cell populations:[7]
-
Live cells: Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
-
Necrotic cells: Annexin V-negative and PI/7-AAD-positive (this population is often small in apoptosis-driven cell death).
It is crucial to set up proper compensation controls for multicolor flow cytometry to avoid spectral overlap between fluorochromes.[1][8]
Comparison of Common NK Cell Cytotoxicity Assays
| Assay Type | Principle | Pros | Cons |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells. | Non-radioactive, simple, and inexpensive.[3] | Indirect measure of cell death, can have high background from serum.[9] |
| Calcein AM Release Assay | Measures the release of the fluorescent dye Calcein AM from lysed target cells. | Non-radioactive and sensitive.[3] | Can have high spontaneous release, indirect measurement. |
| Flow Cytometry (Annexin V/PI) | Detects externalization of phosphatidylserine (Annexin V) and membrane permeability (PI) on target cells. | Provides single-cell data, can distinguish between apoptosis and necrosis, multiparametric.[7] | Requires a flow cytometer, can be more time-consuming. |
| Flow Cytometry (CD107a Degranulation) | Measures the surface expression of CD107a on NK cells as a marker of cytotoxic granule release. | Direct measure of NK cell degranulation, can be combined with cytokine staining.[10] | Indirect measure of target cell death, as degranulation does not always equate to target cell lysis.[11] |
Detailed Experimental Protocols
LDH (Lactate Dehydrogenase) Release Assay
This protocol is adapted from a colorimetric LDH measurement-based assay.[3]
Materials:
-
Target cells and NK effector cells
-
96-well round-bottom tissue culture plate
-
Complete culture medium
-
LDH Cytotoxicity Detection Kit
Procedure:
-
Cell Preparation:
-
Harvest target and effector cells, wash with PBS, and resuspend in complete culture medium at the desired concentrations. Ensure cell viability is >95%.
-
-
Assay Setup (in triplicate):
-
Experimental Wells: Add 100 µL of target cells (e.g., 1 x 10^5 cells/mL) and 100 µL of effector cells at various E:T ratios (e.g., 10:1, 20:1).
-
Target Spontaneous Release: Add 100 µL of target cells and 100 µL of medium.
-
Target Maximum Release: Add 100 µL of target cells and 100 µL of medium containing a lysis agent (e.g., 1% Triton X-100, provided in most kits).
-
Effector Spontaneous Release: Add 100 µL of effector cells and 100 µL of medium.
-
Medium Background: Add 200 µL of medium only.
-
-
Incubation: Centrifuge the plate at 250 x g for 3 minutes and incubate for 3-4 hours at 37°C in a 5% CO2 incubator.[3]
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 100 µL of the LDH reaction mixture (substrate and catalyst) to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of specific cytotoxicity using the following formula:
-
Flow Cytometry-Based Apoptosis Assay (Annexin V and PI)
This protocol is a standard method for detecting apoptosis by flow cytometry.[2][7]
Materials:
-
Target cells and NK effector cells
-
96-well U-bottom plate
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Co-culture:
-
Label target cells with a fluorescent dye (e.g., CFSE) to distinguish them from effector cells.
-
Co-culture labeled target cells with effector cells at desired E:T ratios in a 96-well plate for 4 hours at 37°C.[7] Include controls for unstained cells, single-stained cells (for compensation), and target cells alone.
-
-
Staining:
-
After incubation, gently transfer the cells from each well to a FACS tube.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer as soon as possible (within 1 hour).
-
Gate on the target cell population using the fluorescent label (e.g., CFSE).
-
Within the target cell gate, analyze the Annexin V and PI/7-AAD staining to quantify live, early apoptotic, and late apoptotic/necrotic cells.
-
Quantitative Data Summary
Table 1: Recommended Effector-to-Target (E:T) Ratios and Incubation Times for Different Assays
| Assay Type | Target Cell Line | Recommended E:T Ratios | Recommended Incubation Time | Reference |
| LDH Release | SK-HEP-1 | 10:1, 20:1 | 3 hours | [3] |
| Flow Cytometry | K562 | 1:1, 4:1 | 4 hours | [7] |
| Flow Cytometry | Jurkat | 1:3 to 24:1 | 4-24 hours | [12] |
| CD107a Degranulation | K562 | 1:1 | 2-6 hours | [5] |
Signaling Pathways and Experimental Workflows
NK Cell-Mediated Apoptosis Signaling Pathways
NK cells induce apoptosis in target cells through two primary mechanisms: the release of cytotoxic granules (Perforin/Granzyme pathway) and the engagement of death receptors (FasL/TRAIL pathway).[13][14]
Caption: NK cell-mediated apoptosis is triggered by perforin/granzyme and death receptor pathways.
Experimental Workflow for Flow Cytometry-Based Apoptosis Assay
Caption: Step-by-step workflow for assessing NK cell-mediated apoptosis using flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural killer cell - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. research.uky.edu [research.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impaired cytotoxicity associated with defective natural killer cell differentiation in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of NK cell-mediated cytotoxicity using radioactive and flow cytometric cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Frontiers | All About (NK Cell-Mediated) Death in Two Acts and an Unexpected Encore: Initiation, Execution and Activation of Adaptive Immunity [frontiersin.org]
- 14. Fas ligand and lytic granule differentially control cytotoxic dynamics of natural killer cell against cancer target - PMC [pmc.ncbi.nlm.nih.gov]
addressing stochastic dysregulation of PI-9 in high grade tumors
Technical Support Center: PI-9 (SerpinB9) in High-Grade Tumors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for studying the stochastic dysregulation of Proteinase Inhibitor 9 (PI-9, also known as SerpinB9) in high-grade tumors.
Frequently Asked Questions (FAQs)
Q1: What is PI-9 and what is its primary biological function? A: PI-9, or SerpinB9, is a member of the serine protease inhibitor (serpin) superfamily. Its primary function is to act as a potent and specific endogenous inhibitor of Granzyme B (GzmB), a key cytotoxic protease released by Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs) to induce apoptosis in target cells. By inhibiting GzmB, PI-9 protects the host cell from apoptosis.[1][2]
Q2: The term "stochastic dysregulation" is used to describe PI-9 in high-grade tumors. What does this mean? A: "Stochastic dysregulation" refers to the variable and unpredictable expression pattern of PI-9 in advanced cancers. While PI-9 is often consistently upregulated in low-grade tumors as an early survival mechanism, its expression in high-grade tumors can be heterogeneous. Some high-grade tumor cells may express very high levels, while others may express low or undetectable levels, contributing to tumor heterogeneity.[3]
Q3: Why is studying PI-9 important for cancer research and drug development? A: Overexpression of PI-9 is a significant immune evasion mechanism that allows cancer cells to resist being killed by the body's primary anti-tumor immune cells (CTLs and NK cells).[1][2][4] High PI-9 expression has been correlated with a poor prognosis and resistance to immune checkpoint blockade (ICB) therapies in several cancers, including melanoma.[5][6][7] Therefore, targeting PI-9 is a promising strategy to restore immune surveillance and enhance the efficacy of immunotherapies.[3]
Q4: Is PI-9 related to Propidium Iodide (PI) used in flow cytometry or PI3K signaling? A: No, this is a common point of confusion due to the acronym.
-
PI-9 (Proteinase Inhibitor 9) is the protein of interest (SerpinB9).
-
Propidium Iodide (PI) is a fluorescent dye used in flow cytometry to identify dead cells by intercalating with DNA when the membrane is compromised.[8][9][10][11]
-
PI3K (Phosphoinositide 3-kinase) is a family of enzymes involved in a major cell growth and survival signaling pathway.[12][13][14][15][16] These are entirely different molecules with unrelated functions.
Quantitative Data Summary
Quantitative data on PI-9 expression and its clinical correlation are crucial for experimental design and interpretation. The tables below summarize key findings from the literature.
Table 1: PI-9 (SerpinB9) Expression in Different Cancers
| Cancer Type | Grade/Stage | Method | Key Finding | Citation(s) |
| Prostate Cancer | Low-Grade | qPCR, IHC | Generally upregulated compared to benign tissue. | [3] |
| Prostate Cancer | High-Grade | qPCR, IHC | Stochastically dysregulated (expression is variable). | [3] |
| Lung Cancer (NSCLC) | Correlated with Stage | IHC | Expression significantly correlated with increasing cancer stage. | [3][4][17] |
| B-cell NHL | High-Grade Malignancy | IHC | High PI-9 expression is associated with a higher grade of malignancy. | [3] |
| Melanoma | N/A | Amplification | SERPINB9 gene is commonly amplified. | [5][6][7] |
Table 2: Correlation of PI-9 (SerpinB9) Expression with Clinical Outcomes
| Cancer Type | Parameter | PI-9 Expression | Correlation | Citation(s) |
| Nasal NK/T-cell Lymphoma | Overall Survival (OS) | Absent/Negative | Associated with poor outcome. | [18] |
| Melanoma | Overall Survival (OS) | Amplification/Gain | Indicative of poor prognosis. | [5][6][7] |
| Melanoma | Response to ICB | High | Correlates with poor response to immune checkpoint blockade. | [5][6][7] |
| Post-transplant cSCC | Disease Risk | High DNA methylation (in T cells) | Associated with an increased risk for developing cancer. | [19] |
Visualizations: Pathways and Workflows
PI-9 Mediated Immune Evasion Pathway
References
- 1. The biological function of Serpinb9 and Serpinb9-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression of the granzyme B inhibitor PI9 predicts outcome in nasal NK/T-cell lymphoma: results of a Western series of 48 patients treated with first-line polychemotherapy within the Groupe d'Etude des Lymphomes de l'Adulte (GELA) trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disrupted regulation of serpinB9 in circulating T cells is associated with an increased risk for post‐transplant skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lentiviral Transduction Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of lentiviral transduction experiments.
Frequently Asked Questions (FAQs)
Q1: What is lentiviral transduction and why is it used?
Lentiviral transduction is a method used to introduce genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1][2][3] It utilizes a modified, replication-incompetent lentivirus as a vector to deliver a gene of interest into the host cell's genome, leading to stable and long-term gene expression.[1][2] This technique is widely used in gene therapy, functional genomics, and the creation of stable cell lines.[3]
Q2: What are the key factors influencing lentiviral transduction efficiency?
Several factors can significantly impact the success of your lentiviral transduction experiments:
-
Viral Titer and Quality: The concentration of infectious viral particles (functional titer) is a critical determinant of transduction efficiency.[4]
-
Multiplicity of Infection (MOI): The ratio of infectious viral particles to the number of target cells directly affects the percentage of transduced cells.
-
Cell Health and Type: The health, viability, and type of target cells are crucial. Some cell lines are inherently more difficult to transduce than others.[5]
-
Transduction Enhancers: Reagents like Polybrene can significantly increase transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[6][7]
-
Experimental Protocol: Adherence to optimized protocols for virus production, concentration, and cell transduction is essential for reproducible results.
Q3: What is the difference between physical and functional viral titer?
Physical titer measures the total number of viral particles in a sample, including both infectious and non-infectious particles. Methods like p24 ELISA or qPCR to quantify viral RNA are used to determine physical titer.[4] Functional titer, on the other hand, measures only the number of infectious viral particles capable of transducing a target cell and is often expressed as transducing units per milliliter (TU/mL).[4] Functional titer is a more accurate measure of the virus's gene delivery capability.[4]
Q4: How can I determine the optimal Multiplicity of Infection (MOI) for my experiment?
The optimal MOI varies depending on the cell type and the desired transduction efficiency. It is recommended to perform a pilot experiment by transducing your target cells with a range of MOIs (e.g., 0.5, 1, 5, 10) and measuring the percentage of transduced cells (e.g., by flow cytometry for a fluorescent reporter or by antibiotic selection). This will allow you to determine the MOI that provides the desired level of gene expression without causing significant cytotoxicity.
Troubleshooting Guide
Low Transduction Efficiency
| Possible Cause | Recommended Solution |
| Low Viral Titer | Concentrate your viral supernatant using methods like ultracentrifugation or commercially available concentration kits.[8] Ensure optimal conditions during virus production, including healthy packaging cells (e.g., HEK293T) and high-quality plasmids. |
| Inaccurate Titer Measurement | Determine the functional titer of your viral stock on your specific target cell line. Methods that measure physical titer (e.g., p24 ELISA) can overestimate the infectious particles.[4][5] |
| Suboptimal MOI | Increase the MOI. Perform a dose-response curve to find the optimal MOI for your cells.[5] |
| Poor Cell Health | Ensure your target cells are healthy, actively dividing (for most cell types), and free of contamination like mycoplasma.[5] Plate cells at the recommended density; for many cell lines, a confluency of 50-70% at the time of transduction is optimal.[5] |
| Difficult-to-Transduce Cells | Use transduction enhancers like Polybrene or DEAE-dextran.[6][7] For suspension cells, consider using spinoculation, which involves centrifuging the cells and virus together to increase their contact.[9] |
| Presence of Inhibitors in Viral Supernatant | Purify the viral particles to remove cellular debris and other potential inhibitors.[10] |
| Incorrect Viral Storage | Aliquot your viral stock and store it at -80°C. Avoid repeated freeze-thaw cycles.[8] |
High Cell Toxicity or Death
| Possible Cause | Recommended Solution |
| High MOI | Reduce the MOI. A very high viral load can be toxic to some cell types. |
| Toxicity of Transduction Enhancer | Determine the optimal concentration of Polybrene or other enhancers for your specific cell type by performing a toxicity test. Some primary cells are particularly sensitive.[6] |
| Contaminants in Viral Preparation | Use high-purity plasmids for transfection and ensure the packaging cells are healthy and free of contaminants. Filter the viral supernatant through a 0.45 µm filter to remove cellular debris.[10] |
| Inherent Toxicity of the Transgene | If the gene you are expressing is toxic to the cells, consider using an inducible expression system to control the timing and level of gene expression. |
| Prolonged Exposure to Virus | Reduce the incubation time of the cells with the virus. For some sensitive cells, an incubation of 4-6 hours may be sufficient, after which the virus-containing medium can be replaced with fresh medium. |
Experimental Protocols
Standard Lentiviral Transduction Protocol
This protocol provides a general guideline for transducing adherent cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Target cells
-
Lentiviral stock
-
Complete cell culture medium
-
Polybrene (stock solution, e.g., 8 mg/mL)
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Day 1: Seed Cells
-
Seed your target cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Day 2: Transduction
-
Thaw the lentiviral stock on ice.
-
Prepare the transduction medium for each well. For a 24-well plate, a typical volume is 500 µL.
-
Add the desired amount of lentivirus to the medium to achieve the target MOI.
-
Add Polybrene to a final concentration of 4-8 µg/mL.[6] Note: The optimal concentration should be determined for your specific cell line.
-
Gently mix the transduction medium.
-
Aspirate the old medium from the cells and add the transduction medium.
-
Incubate the cells for 12-24 hours at 37°C with 5% CO₂.
-
-
Day 3: Medium Change
-
After the incubation period, remove the virus-containing medium and replace it with fresh, complete cell culture medium.
-
-
Day 4 onwards: Analysis
-
Allow 48-72 hours for the transgene to be expressed before analysis (e.g., by fluorescence microscopy, flow cytometry, or western blot).
-
If your vector contains a selection marker, you can begin antibiotic selection 48-72 hours post-transduction.
-
Spinoculation Protocol for Suspension Cells
This method can enhance transduction efficiency for non-adherent cells.
Materials:
-
Suspension cells
-
Lentiviral stock
-
Complete cell culture medium
-
Polybrene
-
Conical tubes or multi-well plates suitable for centrifugation
Procedure:
-
Cell Preparation:
-
Count your suspension cells and aliquot the desired number of cells per transduction into a conical tube or well of a multi-well plate.
-
-
Transduction Mix:
-
In a separate tube, prepare the transduction mix containing the lentivirus at the desired MOI and Polybrene in an appropriate volume of cell culture medium.
-
-
Infection:
-
Add the transduction mix to the cells.
-
Centrifuge the plate or tubes at 800-1200 x g for 30-90 minutes at 32°C or room temperature.[9]
-
-
Incubation:
-
After centrifugation, gently resuspend the cell pellet and transfer the cells to a new culture vessel.
-
Incubate at 37°C with 5% CO₂.
-
-
Post-Transduction:
-
Follow the standard procedure for medium change and analysis as described in the protocol for adherent cells.
-
Visualizations
Caption: General workflow for lentiviral production and transduction.
Caption: A logical troubleshooting guide for low transduction efficiency.
Caption: Simplified signaling pathway of lentiviral entry and integration.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. biorxiv.org [biorxiv.org]
- 3. cd-genomics.com [cd-genomics.com]
- 4. abpbio.com [abpbio.com]
- 5. Tips for successful lentiviral transduction [takarabio.com]
- 6. The broad-spectrum blast resistance gene Pi9 encodes a nucleotide-binding site-leucine-rich repeat protein and is a member of a multigene family in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Broad-Spectrum Blast Resistance Gene Pi9 Encodes a Nucleotide-Binding Site–Leucine-Rich Repeat Protein and Is a Member of a Multigene Family in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to PI-9 and Other Serpin Family Granzyme B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteinase Inhibitor 9 (PI-9), also known as Serpin B9, with other serpins in their capacity to inhibit granzyme B, a key serine protease in cytotoxic lymphocyte-mediated apoptosis. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Granzyme B and its Inhibition
Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Upon release into a target cell, granzyme B plays a crucial role in initiating apoptosis by cleaving and activating various intracellular substrates, including pro-caspases.[1][2][3] The activity of granzyme B is tightly regulated to prevent unwanted damage to bystander cells or the cytotoxic lymphocytes themselves. This regulation is primarily achieved by endogenous serine protease inhibitors (serpins).[4][5]
PI-9 (Serpin B9) is the most potent and specific endogenous inhibitor of human granzyme B.[6] It is an intracellular serpin expressed in CTLs, NK cells, and various immune-privileged tissues.[4][6] By irreversibly binding to and inactivating granzyme B, PI-9 protects the host cells from granzyme B-mediated cell death.[4][5] The exploration of other serpins as potential granzyme B inhibitors is an active area of research for therapeutic applications, particularly in contexts of inflammation and autoimmune diseases.
Quantitative Comparison of Granzyme B Inhibition by Serpins
The efficacy of a serpin as a protease inhibitor is primarily determined by its stoichiometry of inhibition (SI) and its second-order association rate constant (k_assoc). The SI represents the number of inhibitor molecules required to inhibit one molecule of the protease, with an ideal value being 1.0. The k_assoc reflects the rate at which the inhibitor binds to and inactivates the protease. A higher k_assoc value indicates a more efficient inhibitor.
| Serpin Inhibitor | Target Protease | Stoichiometry of Inhibition (SI) | Second-Order Association Rate Constant (k_assoc) (M⁻¹s⁻¹) | Reference(s) |
| Human PI-9 (SERPINB9) | Human Granzyme B | ~1.0 | > 1 x 10⁶ | [7] |
| Murine PI-9 (Serpinb9) | Murine Granzyme B | Slower than human PI-9 | Not specified | [7] |
| Cowpox Virus CrmA | Human Granzyme B | Moderately efficient inhibitor; less effective than PI-9 | Not specified | [8] |
| Engineered Human α1-Antichymotrypsin (ACT) | Human Granzyme B | Not specified | 7.65 x 10⁵ | Not specified |
| Wild-Type Human α1-Antichymotrypsin (ACT) | Human Granzyme B | Not specified | 2.26 x 10⁴ | Not specified |
| Human SERPINB4 | Human Granzyme M | 1.6 | 1.3 x 10⁴ | [9][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of granzyme B inhibitors. Below are protocols for essential experiments.
Kinetic Analysis of Granzyme B Inhibition by a Serpin
This protocol determines the stoichiometry of inhibition (SI) and the second-order association rate constant (k_assoc).
Materials:
-
Purified recombinant human granzyme B
-
Purified recombinant serpin inhibitor
-
Granzyme B substrate (e.g., Ac-IETD-pNA or a fluorogenic substrate)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Triton X-100, pH 7.4)
-
96-well microplate reader
-
Microplates
Procedure for Stoichiometry of Inhibition (SI):
-
Prepare a constant concentration of active granzyme B in the assay buffer.
-
Prepare a series of increasing concentrations of the serpin inhibitor.
-
Incubate the constant concentration of granzyme B with each concentration of the serpin for a fixed time (e.g., 30 minutes) at 37°C to allow for complex formation.
-
Add the granzyme B substrate to each well.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Plot the residual granzyme B activity against the molar ratio of [Serpin]/[Granzyme B].
-
The x-intercept of the linear portion of the graph represents the SI.
Procedure for Second-Order Association Rate Constant (k_assoc):
-
Prepare equimolar concentrations of active granzyme B and the serpin inhibitor in the assay buffer.
-
Mix the enzyme and inhibitor to initiate the reaction.
-
At various time points, take aliquots of the reaction mixture and add them to a solution containing a high concentration of the granzyme B substrate to measure the residual enzyme activity.
-
Plot the reciprocal of the residual granzyme B concentration against time.
-
The slope of this line is equal to the apparent second-order rate constant.
SDS-PAGE Analysis of Serpin-Granzyme B Complex Formation
This protocol visualizes the formation of a stable covalent complex between the serpin and granzyme B.
Materials:
-
Purified recombinant human granzyme B
-
Purified recombinant serpin inhibitor
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain or silver stain
-
Western blot apparatus and antibodies against the serpin and/or granzyme B (optional)
Procedure:
-
Incubate a fixed amount of granzyme B with increasing molar ratios of the serpin inhibitor (e.g., 1:0, 1:1, 1:2, 1:4) in a suitable reaction buffer for 30-60 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample loading buffer. Do not heat the samples if the complex is heat-labile.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
A band with a higher molecular weight than both the individual serpin and granzyme B indicates the formation of a stable covalent complex.
-
Optionally, transfer the proteins to a membrane and perform a Western blot using specific antibodies to confirm the identity of the proteins in the complex.
Cell-Based Granzyme B Cytotoxicity Assay
This protocol assesses the ability of a serpin to protect target cells from granzyme B-mediated apoptosis.
Materials:
-
Target cell line (e.g., Jurkat cells)
-
Effector cells (e.g., NK-92 cells or activated CTLs) or purified granzyme B and a delivery agent (e.g., perforin or streptolysin O)
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, TUNEL assay)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture the target cells and, if applicable, transfect them to express the serpin of interest. Use mock-transfected or parental cells as a control.
-
Induce apoptosis in the target cells by either:
-
Co-culturing them with effector cells at various effector-to-target (E:T) ratios.
-
Treating them with a sub-lytic concentration of a delivery agent followed by purified granzyme B.
-
-
Incubate for a sufficient time to allow for apoptosis to occur (e.g., 4-6 hours).
-
Harvest the cells and stain them using an apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the percentage of apoptotic cells using a flow cytometer or fluorescence microscope.
-
Compare the percentage of apoptosis in serpin-expressing cells to the control cells to determine the protective effect of the serpin.
Visualizations
Granzyme B-Mediated Apoptosis Pathway and PI-9 Inhibition
Caption: Granzyme B pathway and PI-9 inhibition.
Mechanism of Serpin Inhibition of Granzyme B
References
- 1. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Serine Protease Inhibitor SERPINB4 Inhibits Granzyme M-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of PI-9 in Tumor Immune Evasion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the correlation between Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, and the mechanisms of tumor immune evasion. By presenting experimental data, detailed protocols, and visual pathways, this document aims to facilitate a deeper understanding of PI-9's role in cancer progression and its potential as a therapeutic target.
Introduction: PI-9 and the Great Escape of Cancer
Cancer's ability to evade the host's immune system is a critical hallmark of its progression. One of the primary mechanisms of anti-tumor immunity is the destruction of malignant cells by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. These immune cells utilize the Granzyme B/Perforin pathway to induce apoptosis in target cancer cells. Granzyme B, a serine protease, is a key executioner in this process.
Proteinase Inhibitor 9 (PI-9) is a potent, irreversible inhibitor of Granzyme B.[1][2] While PI-9 is endogenously expressed in immune cells to protect them from their own cytotoxic machinery, a growing body of evidence reveals that various tumors aberrantly express PI-9.[2][3][4] This overexpression allows cancer cells to neutralize Granzyme B, thereby resisting CTL and NK cell-mediated killing and evading immune surveillance.[4][5]
The PI-9 Signaling Pathway: A Shield Against Apoptosis
The Granzyme B/Perforin pathway is a major route through which CTLs and NK cells eliminate cancer cells. The process begins with the formation of an immunological synapse between the immune cell and the target tumor cell.
-
Perforin Pore Formation: Upon recognition of the tumor cell, CTLs and NK cells release cytotoxic granules containing perforin and granzymes into the synaptic cleft.[1] Perforin then polymerizes to form pores in the tumor cell's plasma membrane.
-
Granzyme B Entry: These pores facilitate the entry of Granzyme B into the cytoplasm of the cancer cell.[1]
-
Apoptosis Induction: Once inside, Granzyme B initiates a caspase cascade, leading to programmed cell death (apoptosis).[1]
However, the expression of PI-9 by tumor cells disrupts this process:
-
Granzyme B Inhibition: Cytosolic PI-9 in the tumor cell acts as a "suicide" substrate for Granzyme B. It binds to and irreversibly inactivates the protease.[1][6]
-
Apoptosis Blockade: By neutralizing Granzyme B, PI-9 prevents the activation of the downstream apoptotic pathway, allowing the cancer cell to survive the immune attack.[4]
Figure 1. PI-9 signaling pathway in tumor immune evasion.
Experimental Evidence: PI-9 Expression and Clinical Correlation
Numerous studies have documented the overexpression of PI-9 in various malignancies and its correlation with poor clinical outcomes.
PI-9 Expression in Different Cancer Types
| Cancer Type | Method of Detection | Key Findings |
| Lung Cancer | Immunohistochemistry, Western Blot | PI-9 is highly expressed in lung cancer cell lines and primary cancer cells compared to normal epithelial cells.[5] Its expression significantly correlates with cancer stage.[3][5] |
| Hepatocellular Carcinoma (HCC) | Immunohistochemistry, Western Blot | PI-9 expression is significantly higher in tumor tissues than in adjacent non-cancerous tissues.[7] Positive staining was observed in 78.1% of HCC tissues.[7] |
| Non-Hodgkin and Hodgkin Lymphoma | Immunohistochemistry | PI-9 expression is found in various lymphomas, with a higher frequency in high-grade malignancies like diffuse large B-cell lymphomas (43% of cases).[2] |
| Nasal NK/T-cell Lymphoma | Immunohistochemistry | Positive PI-9 expression was observed in 68% of cases.[8] |
| Colon Carcinoma | Immunohistochemistry | A subset of primary surgical specimens of colon carcinomas showed PI-9 expression.[4] |
| Breast and Cervical Carcinoma | Western Blot | Expression of PI-9 was observed in some breast and cervical carcinoma cell lines.[4] |
Correlation of PI-9 Expression with Clinical Outcomes
| Cancer Type | Correlation | Impact on Survival |
| Hepatocellular Carcinoma (HCC) | Correlates with tumor differentiation, TNM staging, and tumor size.[7] | High PI-9 expression is an independent predictor of poor overall survival.[7] |
| Nasal NK/T-cell Lymphoma | Absence of PI-9 expression was associated with poor outcome.[8] | Absence of PI-9 independently affected event-free survival.[8] |
| Non-Small Cell Lung Cancer (NSCLC) | Higher levels of PI-9 are found in patients who do not respond to immune checkpoint blockade (ICB).[9] | High PI-9 expression is associated with poor prognosis.[9] |
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for investigating the role of PI-9 in tumor immune evasion. Below are detailed protocols for essential experiments.
Immunohistochemistry (IHC) for PI-9 Detection
This method is used to visualize the expression and localization of PI-9 protein in tumor tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against PI-9 (e.g., rabbit polyclonal) at an appropriate dilution (e.g., 1:1600) overnight at 4°C.[9]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system.[9]
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.[9]
-
Dehydration and Mounting: Sections are dehydrated through graded alcohols and xylene, and then mounted with a permanent mounting medium.
-
Analysis: The percentage of PI-9 positive tumor cells and the staining intensity are scored by a pathologist.
In Vitro Cytotoxicity Assay: Measuring Immune Cell Killing
These assays quantify the ability of immune cells (e.g., CTLs, NK cells) to kill tumor cells that express varying levels of PI-9.
Protocol using Incucyte® Caspase-3/7 Green Reagent: [10]
-
Cell Preparation: Target tumor cells (e.g., PI-9 expressing and control cells) are seeded in a 96-well plate.
-
Co-culture: Effector immune cells (e.g., activated T cells or NK cells) are added to the wells with the target cells at various effector-to-target ratios.
-
Reagent Addition: The Incucyte® Caspase-3/7 Green Reagent is added to the co-culture. This reagent is cleaved by activated caspase-3 and -7, releasing a fluorescent dye that stains the nuclei of apoptotic cells.
-
Real-Time Imaging: The plate is placed in an Incucyte® live-cell analysis system inside a standard cell culture incubator. Images are automatically acquired over time (e.g., every 2-4 hours).
-
Quantification: The software analyzes the images to count the number of green fluorescent (apoptotic) tumor cells over time. This allows for the kinetic measurement of immune cell-mediated killing.
Alternative Apoptosis Detection Methods:
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, and is often used with a viability dye like propidium iodide (PI) for flow cytometry analysis.[11][12]
-
TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[11]
In Vivo Tumor Xenograft Model
This model assesses the effect of PI-9 expression on tumor growth and immune cell infiltration in a living organism.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of tumor cells (e.g., PI-9 expressing or control) in a suitable medium.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) reconstituted with human immune cells (e.g., PBMCs) or humanized mice.
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[14]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised.
-
Ex Vivo Analysis:
-
Immunohistochemistry: Analyze tumor sections for PI-9 expression, immune cell infiltration (e.g., CD8+ T cells), and markers of apoptosis (e.g., cleaved caspase-3).
-
Flow Cytometry: Prepare single-cell suspensions from tumors to quantify different immune cell populations.
-
Experimental Workflow Visualization
Figure 2. A typical experimental workflow for investigating PI-9 and tumor immune evasion.
Conclusion and Future Directions
The evidence strongly indicates a significant correlation between elevated PI-9 levels and the ability of tumors to evade immune-mediated destruction. By inhibiting Granzyme B, cancer cells expressing PI-9 effectively neutralize a primary killing mechanism of CTLs and NK cells. This mechanism of immune escape is associated with more advanced disease and poorer patient outcomes in several cancer types.
For researchers and drug development professionals, PI-9 presents a compelling target for novel cancer immunotherapies. Strategies aimed at inhibiting PI-9 function or expression could potentially:
-
Restore tumor cell sensitivity to CTL and NK cell-mediated lysis.
-
Enhance the efficacy of existing immunotherapies, such as immune checkpoint inhibitors.
Further research is warranted to develop potent and specific PI-9 inhibitors and to evaluate their therapeutic potential in preclinical and clinical settings. A deeper understanding of the regulatory mechanisms governing PI-9 expression in tumors will also be crucial for the development of effective anti-cancer strategies targeting this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of proteinase inhibitor 9 is associated with poor prognosis in human hepatocellular carcinoma and with proliferation and apoptosis in HepG2 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Cell Killing | Sartorius [sartorius.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. dovepress.com [dovepress.com]
- 13. Preparation and Antitumor Evaluation of Four Pentacyclic Triterpenoids and 10-Hydroxycamptothecin Self-Assembled Nanoparticles [mdpi.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Divergence: A Comparative Guide to Human and Mouse Proteinase Inhibitor 9 (PI-9)
For researchers, scientists, and drug development professionals, understanding the functional nuances between orthologous proteins in humans and preclinical models is paramount. This guide provides a detailed comparison of human Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, and its closest mouse ortholog, Serine Protease Inhibitor 6 (SPI-6), focusing on their roles as critical regulators of granzyme B-mediated apoptosis.
Human PI-9 and mouse SPI-6 are intracellular serpins that play a vital role in protecting cells from the cytotoxic effects of Granzyme B (GzmB), a key effector molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells. While their primary function is conserved, significant functional disparities exist between the human and mouse orthologs, which can have profound implications for immunological research and the translation of findings from murine models to human therapies.
Key Functional Differences at a Glance
A primary distinction lies in their inhibitory efficiency against their respective endogenous Granzyme B. Human PI-9 is a remarkably potent and rapid inhibitor of human GzmB, a reflection of the high cytotoxic potential of human GzmB. In contrast, mouse SPI-6 exhibits a significantly slower and less efficient inhibition of mouse GzmB. This disparity is believed to be a result of the co-evolution of these serpins with their target proteases, which show species-specific differences in cytotoxicity.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a serpin is quantified by its second-order association rate constant (k_ass) and its stoichiometry of inhibition (SI). A higher k_ass value indicates a faster rate of inhibition, while an SI value close to 1 signifies that one molecule of the serpin is sufficient to inhibit one molecule of the protease.
| Parameter | Human PI-9 vs. Human Granzyme B | Mouse SPI-6 vs. Mouse Granzyme B | Reference |
| Second-Order Association Rate Constant (k_ass) | 1.2 x 10⁶ M⁻¹s⁻¹ | Very slow (specific value not reported, but significantly lower than human PI-9) | [1] |
| Stoichiometry of Inhibition (SI) | ~1 (equimolar) | >5 (less than one in five interactions result in inhibition) | [1] |
| Cross-Species Inhibition | Ineffective against mouse Granzyme B | Ineffective against human Granzyme B | [1] |
Substrate and Target Specificity
While the primary target for both PI-9 and SPI-6 is Granzyme B, their broader substrate profiles and interactions with other molecules may differ.
-
Human PI-9: Besides Granzyme B, human PI-9 has been reported to inhibit caspase-1, suggesting a role in regulating inflammation by modulating the processing of pro-inflammatory cytokines like IL-1β and IL-18.[2]
-
Mouse SPI-6: The broader substrate profile of mouse SPI-6 is less characterized. However, a notable difference is the potential requirement of a cofactor, SPI-CI (which has no human homolog), for SPI-6 to effectively inhibit CTL-induced membranolysis in certain contexts.[3] This suggests a more complex regulatory mechanism for SPI-6 activity in mice.
Regulation of Expression
The expression of PI-9 and SPI-6 is tightly regulated and can be induced by various stimuli, though some differences in regulatory pathways have been observed.
-
Human PI-9: Expression can be induced by inflammatory modulators such as lipopolysaccharide (LPS) and interleukin-1β (IL-1β).[3] Notably, estrogens have also been shown to induce PI-9 expression in humans.[3]
-
Mouse SPI-6: Upregulation of SPI-6 has been observed upon the maturation of murine dendritic cells.[2]
Signaling Pathways and Functional Implications
The differential inhibitory kinetics and regulation of human PI-9 and mouse SPI-6 have significant implications for their roles in immune surveillance and pathology. The high efficiency of human PI-9 is likely a crucial mechanism to protect human immune cells from the highly cytotoxic human Granzyme B.[3] The less efficient inhibition by mouse SPI-6 might be sufficient to regulate the less cytotoxic mouse Granzyme B. These differences are critical when using mouse models to study human diseases where Granzyme B and PI-9 are implicated, such as in cancer immunology and viral infections.
References
- 1. The major human and mouse granzymes are structurally and functionally divergent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of High Levels of Human Proteinase Inhibitor 9 Blocks Both Perforin/Granzyme and Fas/Fas Ligand-mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
PI-9's role in Fas/Fas ligand-mediated versus perforin/granzyme cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the role of Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, in regulating two primary cytotoxic pathways employed by immune cells: the perforin/granzyme pathway and the Fas/Fas ligand (FasL) pathway. Understanding the differential inhibitory activity of PI-9 is crucial for research in immunology, oncology, and the development of novel immunotherapies.
Executive Summary
Proteinase Inhibitor 9 (PI-9) is a potent, irreversible inhibitor of granzyme B, a key effector molecule in the perforin/granzyme-mediated cytotoxic pathway. This inhibitory action serves as a primary self-preservation mechanism for cytotoxic lymphocytes (CTLs) and natural killer (NK) cells, preventing autolysis from their own cytotoxic machinery. In stark contrast, PI-9 is a poor inhibitor of the apical caspases, such as caspase-8, that initiate the Fas/FasL signaling cascade. Consequently, PI-9 does not significantly interfere with FasL-induced apoptosis under normal physiological concentrations. However, studies involving overexpression have shown that at sufficiently high concentrations, PI-9 can confer resistance to FasL-mediated killing, suggesting a potential for off-target effects when its expression is dysregulated, as can be the case in certain cancers.
Data Presentation: Quantitative Comparison of PI-9's Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory activity of PI-9 against key proteases in the perforin/granzyme and Fas/FasL pathways.
| Target Protease | Pathway | Inhibitory Constant (k_assoc) | IC50 | Reference |
| Granzyme B | Perforin/Granzyme | 1.6 x 10^6 M⁻¹s⁻¹ | Not Reported | [1] |
| Caspase-8 | Fas/Fas Ligand | No significant inhibition observed | Not Reported | [1] |
| Caspase-1 | Inflammasome | Not Reported | Not Reported | [Note 1] |
| Caspase-3 | Common Execution | No significant inhibition observed | Not Reported | [1] |
| Caspase-4 | Inflammasome | Inhibition observed | Not Reported | [1] |
| Caspase-6 | Common Execution | No significant inhibition observed | Not Reported | [1] |
| Caspase-7 | Common Execution | No significant inhibition observed | Not Reported | [1] |
| Caspase-9 | Intrinsic Apoptosis | No significant inhibition observed | Not Reported | [1] |
| Caspase-10 | Fas/Fas Ligand | No significant inhibition observed | Not Reported | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the points of action for PI-9 within the perforin/granzyme and Fas/FasL signaling pathways.
References
- 1. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PI-9 Expression in Different Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, expression across various cancer types. It is designed for researchers, scientists, and drug development professionals to facilitate a deeper understanding of PI-9's role in oncology and its potential as a therapeutic target and prognostic marker. This document summarizes quantitative data, details common experimental protocols for PI-9 detection, and visualizes its key signaling pathway and experimental workflows.
Executive Summary
Proteinase Inhibitor 9 (PI-9) is a serine protease inhibitor that plays a crucial role in protecting cells from granzyme B (GrB)-mediated apoptosis, a key mechanism of cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-induced cell death.[1] Upregulation of PI-9 in tumor cells is increasingly recognized as a significant immune evasion strategy, allowing cancer cells to escape immune surveillance.[2][3] Elevated PI-9 expression has been observed in a variety of malignancies and is often associated with a poor clinical prognosis.[1][4][5] This guide synthesizes findings on PI-9 expression levels in different cancers, offering a valuable resource for comparative oncology studies.
Data Presentation: PI-9 Expression Across Cancer Types
The following table summarizes the expression status of PI-9 in various cancers as reported in the literature. The expression levels are often determined by methods such as immunohistochemistry (IHC), Western blotting, and RT-qPCR.
| Cancer Type | PI-9 Expression Level | Association with Prognosis | Key Findings |
| Prostate Cancer | Upregulated in low-grade tumors; stochastically dysregulated in high-grade tumors.[1] | Associated with cancer progression.[2] | PI-9 expression is elevated in the early stages of cancer progression and protects prostate cancer cells from NK cell-mediated apoptosis.[1] |
| Breast Cancer | Overexpressed.[1] | Can interfere with hormone therapy.[1] | PI-9 overexpression protects breast cancer cells from GrB-mediated apoptosis.[1] |
| Lung Cancer | Highly expressed in lung cancer cell lines and primary tumors.[2][3] | Correlates with cancer stage.[2][3] | Increased PI-9 expression is considered an immune evasion mechanism.[2][3] In non-small cell lung cancer, higher PI-9 mRNA expression is found in less-differentiated adenocarcinomas.[5] |
| Hepatocellular Carcinoma (HCC) | Highly expressed in tumor tissues compared to peritumor tissues.[4] | High expression is associated with poor prognosis and is an independent prognostic factor.[4][5] | PI-9 expression is linked to tumor differentiation, node metastasis, and tumor size.[5] |
| Melanoma | Expressed in melanoma cells, with high expression in metastatic cells.[4] | Correlated with the failure of immunotherapy and is related to overall and disease-free survival.[1][4] | PI-9 is implicated in resistance to anti-CTLA-4 immunotherapy.[2] |
| Nasal NK/T-cell Lymphoma | Heterogeneously expressed. | Absence of PI-9 is associated with poor outcome.[6] | In contrast to many other cancers, positive PI-9 expression was associated with a better prognosis in this specific lymphoma subtype.[6] |
| Cervical Cancer | Expressed.[1] | - | PI-9 is observed in this cancer type, contributing to the broader picture of its role in solid tumors.[1] |
| Colon Cancer | Expressed.[1] | - | PI-9 expression has been noted in colon cancer.[1] |
| Nasopharyngeal Carcinoma | - | Associated with poor clinical prognosis.[1] | - |
Experimental Protocols
Accurate and reproducible measurement of PI-9 expression is critical for research and clinical studies. Below are detailed methodologies for key experimental techniques used to quantify PI-9.
Immunohistochemistry (IHC)
IHC is used to visualize the localization of PI-9 within the tumor microenvironment.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) in a pressure cooker or water bath.[7]
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a serum-free protein block or normal serum from the species of the secondary antibody.[8]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to PI-9 (SerpinB9) at an optimized dilution, typically overnight at 4°C.[8]
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is developed using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted.
-
Scoring: Staining intensity and the percentage of positive cells are evaluated by a pathologist. A scoring system, such as multiplying the intensity score (e.g., 0 for negative, 1 for weak, 2 for high) by the percentage of positive cells score (e.g., 1 for 0-25%, 2 for 26-50%, 3 for 51-75%, 4 for ≥75%), can be used for semi-quantitative analysis.[4]
Western Blotting
Western blotting is used to quantify the total amount of PI-9 protein in a tissue or cell lysate.
Protocol:
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against PI-9, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression level of the SERPINB9 gene.
Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a reagent like TRIzol or a column-based kit.[9][10]
-
RNA Quantification and Quality Control: RNA concentration and purity are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[9][10]
-
Quantitative PCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for SERPINB9, and a fluorescent dye such as SYBR Green or a TaqMan probe.[9][10]
-
Data Analysis: The relative expression of SERPINB9 mRNA is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).[9]
Mandatory Visualizations
PI-9 Signaling Pathway in Immune Evasion
The following diagram illustrates the primary mechanism by which PI-9 allows cancer cells to evade immune destruction.
Caption: PI-9 inhibits Granzyme B, blocking apoptosis in cancer cells.
Experimental Workflow for PI-9 Expression Analysis
This diagram outlines a typical workflow for analyzing PI-9 expression from patient tumor samples.
Caption: Workflow for PI-9 analysis from tumor biopsy to data interpretation.
References
- 1. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased proteinase inhibitor-9 (PI-9) and reduced granzyme B in lung cancer: mechanism for immune evasion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of proteinase inhibitor 9 is associated with poor prognosis in human hepatocellular carcinoma and with proliferation and apoptosis in HepG2 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ashpublications.org [ashpublications.org]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Unveiling the Guardian: Validating the Protective Effect of PI-9 in Bystander Cells
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate theater of the immune response, collateral damage is a significant concern. Cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells release potent apoptotic agents, such as granzyme B, to eliminate infected or malignant cells. However, this powerful mechanism can inadvertently harm healthy "bystander" cells, leading to tissue damage. Proteinase Inhibitor 9 (PI-9), an endogenous serpin, has emerged as a critical guardian, shielding these innocent bystanders from apoptosis. This guide provides a comprehensive comparison of PI-9's protective effects, supported by experimental data and detailed protocols, to aid researchers in validating its role and exploring its therapeutic potential.
The Protective Prowess of PI-9: A Quantitative Overview
PI-9 exerts its protective function primarily by being an exceptionally efficient inhibitor of granzyme B, a key executioner of apoptosis.[1] Its expression in various tissues, particularly in endothelial and mesothelial cells lining organs, underscores its role in safeguarding against misdirected immune attacks.[2][3]
While direct head-to-head quantitative comparisons of PI-9 with other inhibitors in bystander cell protection models are limited in publicly available literature, the existing data robustly supports its efficacy. For instance, studies have shown that cells overexpressing PI-9 exhibit significantly reduced apoptosis when exposed to granzyme B. In one study, MCF-7 cells expressing PI-9 showed a reduction in apoptosis from over 70% in control cells to 40% after granzyme B treatment.[4] Another study demonstrated that LNCaP prostate cancer cells engineered to overexpress PI-9 were significantly more resistant to NK cell-mediated apoptosis compared to their PI-9-negative counterparts.[5][6]
Table 1: Performance of PI-9 in Protecting Cells from Granzyme B-Mediated Apoptosis
| Cell Line | Experimental Condition | Protection Metric | Outcome | Reference |
| FDC-P1 | Co-culture with CTLs | % Apoptosis (TUNEL assay) | Significant decrease in apoptosis in PI-9 expressing cells compared to mock-transfected cells. | [4] |
| MCF-7 | Treatment with purified granzyme B and perforin | % Apoptosis | Apoptosis reduced from >70% (control) to 40% (PI-9 expressing). | [4] |
| LNCaP | Co-culture with NK-92 cells | % Cell Death (Propidium Iodide staining) | PI-9 overexpression conferred resistance to NK cell-mediated killing. | [5][6] |
| Various | In vitro GrB treatment | Caspase 3 cleavage | PI-9 inhibited GrB-induced cleavage of caspase 3. | [7] |
Comparative Analysis: PI-9 vs. Alternative Protective Strategies
While PI-9 is a primary endogenous inhibitor of granzyme B, other molecules and strategies can also offer protection against this apoptotic pathway.
1. CrmA (Cytokine Response Modifier A): A viral serpin, CrmA, also inhibits granzyme B, although it is more recognized for its potent inhibition of caspases involved in the Fas-mediated death pathway.[4] Unlike PI-9, which shows high specificity for granzyme B, CrmA has a broader inhibitory profile.[4] This broader activity could be advantageous in certain contexts but may also interfere with other essential cellular processes.
2. Synthetic Granzyme B Inhibitors: A range of small molecule synthetic inhibitors targeting granzyme B have been developed. These compounds offer the advantage of controlled administration and the potential for therapeutic application. However, their specificity, off-target effects, and in vivo stability require careful evaluation.
3. Granzyme B-Resistant Mutants: A novel approach to circumventing granzyme B-mediated damage involves engineering cells to be resistant to its effects. This has been explored in the context of cancer immunotherapy, where tumor cells can be armed with granzyme B variants that are not inhibited by endogenous PI-9. This strategy, however, is not aimed at protecting bystander cells but rather at enhancing the killing of target cells.
Table 2: Comparison of PI-9 with Alternative Granzyme B Inhibitors
| Inhibitor | Type | Mechanism of Action | Specificity | Key Advantages | Key Limitations |
| PI-9 (SERPINB9) | Endogenous Serpin | Irreversible inhibition of granzyme B | High for granzyme B | Physiological relevance, high efficiency. | Expression levels can be variable. |
| CrmA | Viral Serpin | Inhibition of granzyme B and caspases | Broad | Potent inhibitor of multiple apoptotic pathways. | Potential for off-target effects due to broad specificity. |
| Synthetic Inhibitors | Small Molecules | Competitive or non-competitive inhibition | Variable | Controllable dosing, potential for therapeutic use. | Off-target effects, in vivo stability, and delivery are challenges. |
Experimental Protocols for Validating PI-9's Protective Effect
To assist researchers in their investigations, we provide detailed methodologies for key experiments.
Co-culture Assay to Assess Bystander Cell Protection
This assay evaluates the ability of PI-9 to protect bystander cells from apoptosis induced by cytotoxic cells.
a. Cell Preparation:
- Effector Cells: Culture cytotoxic cells (e.g., NK-92 cells or activated primary CTLs) according to standard protocols.
- Target Cells: These are the cells that will be killed by the effector cells.
- Bystander Cells: Culture the bystander cell line of interest. To distinguish them from target and effector cells, they can be labeled with a fluorescent marker (e.g., GFP). One group of bystander cells should be engineered to overexpress PI-9, while a control group expresses an empty vector.
b. Co-culture Setup:
- Seed the fluorescently labeled bystander cells (both PI-9 expressing and control) in a 96-well plate.
- Add the target cells to the wells.
- Add the effector cells at a suitable effector-to-target ratio (e.g., 10:1).
- Incubate the co-culture for a predetermined time (e.g., 4-24 hours).
c. Apoptosis Measurement:
- At the end of the incubation, stain the cells with a viability dye (e.g., Propidium Iodide) and an apoptosis marker (e.g., Annexin V).
- Analyze the cells by flow cytometry.
- Gate on the fluorescently labeled bystander cell population and quantify the percentage of apoptotic cells (Annexin V positive) in the PI-9 expressing and control groups.
TUNEL Assay for Detecting DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a sensitive method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
a. Sample Preparation:
- Culture bystander cells on coverslips or in chamber slides.
- Induce apoptosis by adding purified granzyme B and perforin to the culture medium, or by co-culturing with cytotoxic cells.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
b. TUNEL Staining:
- Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves an equilibration step followed by incubation with the TdT reaction mix containing labeled nucleotides.
- Incubate for 60 minutes at 37°C in a humidified chamber.
- Stop the reaction and wash the cells.
c. Visualization and Quantification:
- Counterstain the nuclei with a DNA dye (e.g., DAPI).
- Mount the coverslips and visualize using a fluorescence microscope.
- Quantify the percentage of TUNEL-positive cells (indicating apoptosis) in the PI-9 expressing and control groups.
Real-Time Quantitative PCR (qPCR) for PI-9 Expression
This protocol allows for the quantification of PI-9 mRNA levels in response to inflammatory stimuli.
a. Cell Treatment and RNA Extraction:
- Culture the cells of interest and treat them with inflammatory cytokines (e.g., TNF-α, IFN-γ) for various time points.
- Extract total RNA from the cells using a suitable RNA isolation kit.
b. cDNA Synthesis:
- Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
c. qPCR Reaction:
- Prepare a qPCR master mix containing SYBR Green or a TaqMan probe for PI-9 and a reference gene (e.g., GAPDH, ACTB).
- Add the cDNA to the master mix and run the qPCR reaction on a real-time PCR instrument.
d. Data Analysis:
- Determine the cycle threshold (Ct) values for PI-9 and the reference gene.
- Calculate the relative expression of PI-9 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to an untreated control.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the cellular processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: PI-9's protective mechanism against bystander cell apoptosis.
Caption: Workflow for key experiments to validate PI-9's protective effect.
Caption: Signaling pathway for inflammatory induction of PI-9 expression.
References
- 1. A Comprehensive Profile of ChIP-Seq-Based STAT1 Target Genes Suggests the Complexity of STAT1-Mediated Gene Regulatory Mechanisms|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 2. The granzyme B inhibitor, PI-9, is present in endothelial and mesothelial cells, suggesting that it protects bystander cells during immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the granzyme B inhibitor proteinase inhibitor 9 (PI-9) by activation of lymphocytes and monocytes in vitro and by Epstein–Barr virus and bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Regulation of Apoptosis: the Cytotoxic Lymphocyte Serpin Proteinase Inhibitor 9 Protects against Granzyme B-Mediated Apoptosis without Perturbing the Fas Cell Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The granzyme B inhibitor PI-9 is differentially expressed in all main subtypes of pediatric acute lymphoblastic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of PI-9: A Comparative Guide to its Cross-Reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Proteinase Inhibitor 9 (PI-9), also known as Serpin B9, is a member of the serine protease inhibitor (serpin) superfamily. It is a key intracellular regulator of apoptosis, primarily recognized for its potent inhibition of granzyme B, a cytotoxic serine protease released by cytotoxic T lymphocytes and natural killer cells. Understanding the specificity and cross-reactivity of PI-9 with other serine proteases is crucial for elucidating its physiological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of PI-9's inhibitory activity against various serine proteases, supported by available experimental data and detailed methodologies.
Quantitative Comparison of PI-9 Inhibitory Activity
The inhibitory potential of PI-9 against different serine proteases is quantified by parameters such as the second-order rate constant (kₐ) and the equilibrium inhibition constant (Kᵢ). The following table summarizes the available data on the interaction of PI-9 with several serine proteases.
| Target Protease | Organism/Source | Second-Order Rate Constant (kₐ) (M⁻¹s⁻¹) | Equilibrium Inhibition Constant (Kᵢ) | Notes |
| Granzyme B | Human | 1.7 x 10⁶ | - | Primary physiological target of PI-9. The high rate constant indicates a very efficient inhibition. |
| Subtilisin A | Bacillus licheniformis | 2.4 x 10⁶[1] | 3.6 pM[1] | A bacterial serine protease, potently inhibited by PI-9. |
| Neutrophil Elastase | Human | Data not available | Data not available | PI-9 has been reported to inhibit neutrophil elastase, but specific kinetic constants are not readily available in the reviewed literature. |
| Chymotrypsin | Bovine Pancreas | Data not available | Data not available | The inhibitory activity of PI-9 against chymotrypsin has not been extensively quantified in the reviewed literature. |
| Thrombin | Human | Data not available | Data not available | No significant inhibitory activity against thrombin has been reported for PI-9 in the reviewed literature. |
| Caspase-1 | Human | Data not available | Data not available | PI-9 has been shown to interact with and inhibit caspase-1, a cysteine protease with a serine-like mechanism, but detailed kinetic data are limited. |
Experimental Protocols
The determination of the inhibitory activity of PI-9 against various serine proteases typically involves enzyme inhibition assays. Below is a detailed methodology for a key experiment.
Determination of Second-Order Rate Constant of Inhibition (kₐ)
This assay measures the rate at which the serpin inhibits the protease. It is a crucial parameter for understanding the efficiency of the interaction.
Materials:
-
Purified recombinant human PI-9
-
Target serine protease (e.g., granzyme B, neutrophil elastase, chymotrypsin, thrombin)
-
Specific fluorogenic or chromogenic substrate for the target protease
-
Assay buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl) with appropriate pH and ionic strength for optimal enzyme activity
-
96-well microplate reader (fluorometer or spectrophotometer)
-
Reagent-grade water
-
Pipettes and tips
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of PI-9, the target protease, and the substrate in the assay buffer. The concentrations should be accurately determined.
-
Prepare a series of dilutions of PI-9 in the assay buffer.
-
-
Enzyme Activity Assay:
-
To each well of a 96-well plate, add a fixed concentration of the target protease.
-
Add varying concentrations of PI-9 to the wells. Include a control with no PI-9.
-
Pre-incubate the protease and PI-9 mixtures for a defined period at a constant temperature (e.g., 37°C) to allow for the formation of the enzyme-inhibitor complex.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each PI-9 concentration by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Plot the observed rate constants (k_obs), derived from the initial velocities, against the corresponding PI-9 concentrations.
-
The data should fit a pseudo-first-order kinetics model. The second-order rate constant (kₐ) is determined from the slope of the linear plot of k_obs versus [PI-9].
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the inhibitory mechanism of PI-9 and a typical experimental workflow for assessing its cross-reactivity.
Caption: Inhibitory mechanism of PI-9 on a target serine protease.
Caption: Experimental workflow for determining PI-9 cross-reactivity.
References
The Role of Proteinase Inhibitor 9 (PI-9/SerpinB9) in Protection Against Autoimmune Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the evidence supporting the protective role of Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, in three major autoimmune diseases: Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), and Systemic Lupus Erythematosus (SLE). We will objectively compare its potential as a therapeutic target against existing treatment modalities, supported by available experimental data and detailed methodologies for key experiments.
Introduction to PI-9 and its Protective Mechanism
Proteinase Inhibitor 9 (PI-9) is an endogenous intracellular serpin (serine protease inhibitor) that plays a crucial role in regulating the activity of Granzyme B (GzmB).[1] GzmB is a potent pro-apoptotic serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and tumor cells. In the context of autoimmunity, dysregulated GzmB activity is implicated in the destruction of healthy tissues. PI-9 acts as a key safeguard by irreversibly inhibiting GzmB, thereby protecting cells from GzmB-mediated apoptosis.[1] This mechanism suggests a potential protective role for PI-9 in autoimmune diseases where cytotoxic cell-mediated tissue damage is a key pathological feature.
Comparative Analysis of PI-9 in Autoimmune Diseases
While the direct investigation of PI-9 in some autoimmune diseases is still an emerging field, the well-established link between elevated Granzyme B levels and disease activity provides a strong rationale for exploring PI-9 as a therapeutic target.
Rheumatoid Arthritis (RA)
Current Understanding: RA is a chronic inflammatory disorder characterized by persistent synovitis, leading to joint destruction. Evidence suggests that GzmB contributes to the pathogenesis of RA.
Supporting Experimental Data:
Studies have consistently shown elevated levels of Granzyme B in the plasma and synovial fluid of RA patients compared to healthy controls and individuals with osteoarthritis.[2][3][4] This elevated GzmB activity is correlated with disease activity and joint damage.[5][6] While direct quantitative data on PI-9 expression in the synovial tissue of RA patients is limited in the available literature, the increased presence of its target, GzmB, suggests a potential imbalance in this critical regulatory axis.
Table 1: Granzyme B Levels in Rheumatoid Arthritis
| Analyte | Sample Type | Patient Group | Control Group | Fold Change/Significance | Reference |
| Granzyme A | Plasma | RA | OA and ReA | Markedly Increased (p < 0.00001) | [3] |
| Granzyme B | Plasma | RA | OA and ReA | Markedly Increased (p < 0.00001) | [3] |
| Granzyme A | Synovial Fluid | RA | OA and ReA | Markedly Increased (p < 0.00001) | [3] |
| Granzyme B | Synovial Fluid | RA | OA and ReA | Markedly Increased (p < 0.00001) | [3] |
| Granzyme B | Serum | RA | Healthy Controls & OA | Significantly Elevated | [6] |
Alternative Therapeutic Strategies: Current treatments for RA include non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, disease-modifying antirheumatic drugs (DMARDs) like methotrexate, and biologic agents that target specific inflammatory cytokines (e.g., TNF-α inhibitors).[7][8][9]
PI-9 as a Potential Therapeutic: A PI-9-based therapy could offer a novel approach by directly targeting the cytotoxic pathway mediated by GzmB, potentially reducing joint inflammation and destruction.
Multiple Sclerosis (MS)
Current Understanding: MS is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination and neurodegeneration.[10] The role of cytotoxic T cells and GzmB in the pathology of MS is an active area of investigation.
Supporting Experimental Data:
Studies have reported higher levels of GzmB in the cerebrospinal fluid (CSF) of MS patients, particularly during relapses.[11] Furthermore, an increased percentage of circulating CD8+ T cells expressing GzmB has been observed in relapsing-remitting MS patients.[12] While direct evidence of altered PI-9 expression in MS lesions is not yet well-documented in readily available literature, the presence of its target protease suggests a potential role.
Table 2: Granzyme B in Multiple Sclerosis
| Analyte | Sample Type | Patient Group | Observation | Reference |
| Granzyme B | Cerebrospinal Fluid | MS (during relapse) | Higher levels | [11] |
| CD8+GzmB+ T cells | Peripheral Blood | Relapsing-Remitting MS | Increased percentage | [12] |
Alternative Therapeutic Strategies: Current MS treatments focus on modulating the immune system and include interferons, glatiramer acetate, and monoclonal antibodies targeting specific immune cell populations or their functions.[13][14][15][16][17]
PI-9 as a Potential Therapeutic: By inhibiting GzmB, a PI-9-based therapeutic could potentially protect oligodendrocytes and neurons from cytotoxic T-cell-mediated damage, thereby slowing disease progression.
Systemic Lupus Erythematosus (SLE)
Current Understanding: SLE is a systemic autoimmune disease characterized by the production of autoantibodies and inflammation in various organs, with lupus nephritis being a major complication.
Supporting Experimental Data:
Elevated serum levels of GzmB have been found in SLE patients, and these levels correlate with disease activity and kidney damage in lupus nephritis.[8][13][18] GzmB-positive cells have also been detected in kidney biopsies of lupus nephritis patients.[18] In contrast, a study on GzmB-producing regulatory B cells (Bregs) found their frequency to be significantly decreased in SLE patients, suggesting a complex role for GzmB in the disease.[17] Data on PI-9 expression in SLE is emerging, with one study suggesting a variant of PI-9 may contribute to autoinflammatory disease.[1]
Table 3: Granzyme B in Systemic Lupus Erythematosus
| Analyte | Sample Type | Patient Group | Observation | Reference |
| Granzyme B | Serum | SLE | Increased, correlates with SLEDAI and IFN signature | [13][18] |
| Granzyme B+ cells | Kidney Biopsies (Lupus Nephritis) | SLE | Present, correlates with kidney function parameters | [18] |
| Granzyme B-producing Bregs | Peripheral Blood | SLE | Significantly decreased | [17] |
Alternative Therapeutic Strategies: Standard treatments for SLE include hydroxychloroquine, corticosteroids, and immunosuppressive drugs.[19][20][21][22][23] Newer biologic therapies targeting B cells (e.g., belimumab, rituximab) and type I interferons (e.g., anifrolumab) are also used.[20]
PI-9 as a Potential Therapeutic: A PI-9-based therapy could potentially mitigate tissue damage, particularly in lupus nephritis, by inhibiting the cytotoxic effects of GzmB.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in this guide.
Measurement of PI-9 and Granzyme B
Enzyme-Linked Immunosorbent Assay (ELISA) for PI-9 in Serum/Plasma:
-
Coating: Coat a 96-well microplate with an antibody specific for PI-9 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (serum, plasma, etc.) to the wells and incubate for 2 hours at 37°C.
-
Detection Antibody: Wash the plate and add a biotinylated anti-PI-9 antibody. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Wash the plate and add an avidin-HRP conjugate. Incubate for 1 hour at 37°C.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes at 37°C.
-
Stopping Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[18]
Granzyme B Activity Assay in Synovial Fluid:
-
Sample Preparation: Centrifuge synovial fluid to remove cellular debris.
-
Reaction Setup: In a 96-well plate, add the synovial fluid sample, a specific GzmB fluorogenic substrate (e.g., Ac-IETD-AFC), and an assay buffer.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AFC) at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage to determine GzmB activity.[3][15][24]
Intracellular Staining of PI-9 in Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Surface Staining: Stain the cells with antibodies against surface markers to identify specific cell populations (e.g., CD3 for T cells, CD8 for cytotoxic T cells).
-
Fixation: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based).
-
Permeabilization: Permeabilize the cells using a permeabilization buffer containing a detergent like saponin or Triton X-100.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-PI-9 antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of PI-9 positive cells within different immune cell subsets.[2][7][16]
Immunohistochemistry (IHC) for PI-9 in Synovial Tissue:
-
Tissue Preparation: Fix synovial tissue in formalin and embed in paraffin. Cut thin sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval using heat-induced epitope retrieval in a citrate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PI-9 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and a DAB substrate for color development.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Microscopy: Analyze the stained sections under a microscope to assess the localization and intensity of PI-9 expression.[25][26][27][28][29]
Animal Models of Autoimmune Disease
Collagen-Induced Arthritis (CIA) in Mice (Model for RA):
-
Immunization: Emulsify type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject DBA/1J mice subcutaneously at the base of the tail.
-
Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis, including paw swelling, erythema, and joint rigidity. Score each paw on a scale of 0-4. The total clinical score per mouse is the sum of the scores for all four paws.[5][6][18]
Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Model for MS):
-
Immunization: Emulsify a myelin-derived peptide (e.g., MOG35-55) in CFA. Inject C57BL/6 mice subcutaneously.
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of pathogenic T cells into the CNS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, using a standardized scoring system (e.g., 0-5 scale).[2][4][9][14][22][24][30][31][32]
Pristane-Induced Lupus in Mice (Model for SLE):
-
Induction: Administer a single intraperitoneal injection of pristane (2,6,10,14-tetramethylpentadecane) to a susceptible mouse strain (e.g., BALB/c).
-
Monitoring: Monitor the mice for the development of lupus-like symptoms over several months, including the production of autoantibodies (e.g., anti-dsDNA, anti-Sm), proteinuria (as an indicator of lupus nephritis), and splenomegaly.[8][20][25][33][34][35][36]
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The available evidence strongly suggests that the PI-9/Granzyme B pathway is a relevant axis in the pathophysiology of autoimmune diseases like RA, MS, and SLE. The consistent observation of elevated GzmB levels in affected tissues and fluids, often correlating with disease severity, positions PI-9 as a compelling candidate for a novel therapeutic strategy. By inhibiting GzmB, PI-9 has the potential to directly mitigate the cytotoxic damage that drives disease progression.
However, further research is critically needed to fully validate PI-9 as a therapeutic target. Key future directions include:
-
Quantitative Expression Studies: Comprehensive studies are required to quantify PI-9 expression levels in the affected tissues of patients with RA, MS, and SLE compared to healthy controls.
-
Preclinical Efficacy Studies: Rigorous preclinical studies using animal models are necessary to evaluate the therapeutic efficacy of PI-9-based interventions, such as gene therapy or small molecule mimetics. These studies should include detailed clinical and histological assessments.
-
Biomarker Development: Investigating whether circulating levels of PI-9 or the PI-9/GzmB complex can serve as biomarkers for disease activity and therapeutic response would be of significant clinical value.
References
- 1. cyagen.com [cyagen.com]
- 2. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 3. quickzyme.com [quickzyme.com]
- 4. The levels of soluble granzyme A and B are elevated in plasma and synovial fluid of patients with rheumatoid arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis [medsci.org]
- 6. Interleukin 9 neutralisation reduces collagen-induced arthritis severity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 10. Antigen-specific T cell–mediated gene therapy in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novusbio.com [novusbio.com]
- 12. Quantitative Proteomic Analysis of Synovial Tissue Reveals That Upregulated OLFM4 Aggravates Inflammation in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.pasteur.fr [research.pasteur.fr]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 17. rbm.iqvia.com [rbm.iqvia.com]
- 18. Human PI-9 ELISA Kit (A4711) [antibodies.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Modulation of the immune response in pristane-induced lupus by expression of activation and inhibitory Fc receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. S100B inhibition protects from chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. anaspec.com [anaspec.com]
- 25. urmc.rochester.edu [urmc.rochester.edu]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
- 28. Immunohistological assessment of the synovial tissue in small joints in rheumatoid arthritis: validation of a minimally invasive ultrasound-guided synovial biopsy procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Synovial Immunohistological Biomarkers of the Classification of Undifferentiated Arthritis Evolving to Rheumatoid or Psoriatic Arthritis [frontiersin.org]
- 30. SerpinB9 expression in human renal tubular epithelial cells is induced by triggering of the viral dsRNA sensors TLR3, MDA5 and RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antibody signatures in patients with histopathologically defined multiple sclerosis patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Role of Lgals9 Deficiency in Attenuating Nephritis and Arthritis in BALB/c Mice in a Pristane-Induced Lupus Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In-cell ELISA protocol | Abcam [abcam.com]
- 35. Pristane-Accelerated Autoimmune Disease in (SWR X NZB) F1 Mice Leads to Prominent Tubulointerstitial Inflammation and Human Lupus Nephritis-Like Fibrosis | PLOS One [journals.plos.org]
- 36. Pristane-Accelerated Autoimmune Disease in (SWR X NZB) F1 Mice Leads to Prominent Tubulointerstitial Inflammation and Human Lupus Nephritis-Like Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ZK-PI-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical and safety information for the handling and disposal of ZK-PI-9, a novel piperine derivative with potential insecticidal properties.
This compound, with the molecular formula C₁₉H₁₆ClNO₃, is a chlorinated organic compound that requires careful management as laboratory chemical waste. Due to its novelty, a specific Safety Data Sheet (SDS) with official disposal guidelines may not be readily available. Therefore, disposal procedures should adhere to established protocols for chlorinated pesticides and related chemical waste.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is crucial to be aware of the known properties of this compound and its parent compound, piperine.
| Property | This compound | Piperine (Parent Compound) | Data Source |
| Molecular Formula | C₁₉H₁₆ClNO₃ | C₁₇H₁₉NO₃ | Internal Research |
| Appearance | Solid | Pale yellow crystalline solid | Internal Research, Public Data |
| Solubility | Soluble in DMSO | Slightly soluble in water, soluble in alcohol, ether, and chloroform | Internal Research, Public Data |
| Chemical Class | Piperine Derivative, Chlorinated Organic Compound | Alkaloid | Internal Research, Public Data |
Experimental Protocols for Disposal
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This protocol is based on general best practices for hazardous chemical waste management.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and its chemical formula.
3. Decontamination of Glassware and Surfaces:
-
Rinse contaminated glassware and surfaces with an appropriate solvent (e.g., ethanol or acetone) to remove this compound residues.
-
Collect the initial solvent rinse as hazardous waste.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your local regulations.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Incineration is the preferred method of disposal for chlorinated organic compounds to ensure complete destruction. [1]
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste in a laboratory.
References
Essential Safety and Logistical Information for Handling ZK-PI-9
For researchers, scientists, and drug development professionals working with ZK-PI-9, a comprehensive understanding of safety protocols and handling procedures is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines, based on best practices for handling potent, biologically active small molecules such as kinase inhibitors, provide essential information for safe operational and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The required level of protection varies depending on the nature of the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
Operational Plan
A clear and strictly followed operational plan is crucial for the safe management of this compound in the laboratory.
Designated Area: All work with this compound, from handling the solid compound to preparing solutions and conducting experiments, must be performed in a designated and clearly marked area.
Ventilation: All manipulations of solid this compound and its concentrated solutions must be carried out within a certified chemical fume hood to prevent inhalation of aerosols or dust particles.
Decontamination: Use dedicated equipment (spatulas, glassware, etc.) when handling this compound. If this is not feasible, all equipment must be thoroughly decontaminated after use.
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
Experimental Protocols
While the specific biological target of this compound is not definitively established in the provided information, a general protocol for an in vitro kinase inhibition assay is presented below. This can be adapted based on the specific kinase of interest once identified.
In Vitro Kinase Inhibition Assay
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing appropriate salts and cofactors, e.g., MgCl2)
-
Assay plates (e.g., 96-well or 384-well, typically white or black depending on the detection method)
-
Detection reagent (e.g., luminescence-based ATP detection reagent)
-
Plate reader capable of detecting the signal (e.g., luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
-
Assay Plate Setup:
-
Add a small volume of the diluted this compound or vehicle control (e.g., DMSO) to the wells of the assay plate.
-
Add the purified kinase enzyme to each well.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mix containing the kinase-specific substrate and ATP in the kinase assay buffer.
-
Add the reaction mix to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding the detection reagent. This reagent typically inhibits the kinase and initiates the signal-generating reaction.
-
Incubate the plate as per the detection reagent's instructions to allow the signal to stabilize.
-
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
To facilitate a clear understanding of the experimental process, a logical workflow diagram is provided below.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
